Ronacaleret Hydrochloride
Beschreibung
Structure
2D Structure
Eigenschaften
CAS-Nummer |
702686-96-2 |
|---|---|
Molekularformel |
C25H32ClF2NO4 |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C25H31F2NO4.ClH/c1-25(2,13-17-9-18-5-3-4-6-19(18)10-17)28-14-20(29)15-32-22-12-16(7-8-23(30)31)11-21(26)24(22)27;/h3-6,11-12,17,20,28-29H,7-10,13-15H2,1-2H3,(H,30,31);1H/t20-;/m1./s1 |
InChI-Schlüssel |
BQGSCEAKPBWIDI-VEIFNGETSA-N |
Isomerische SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Kanonische SMILES |
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
702686-96-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SB751689; SB-751689; SB 751689; SB751689A; SB-751689A; SB 751689A; SB751689-A; Ronacaleret HCl. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ronacaleret Hydrochloride: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (SB-751689) is a potent and selective, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed for the treatment of postmenopausal osteoporosis, its mechanism of action centers on the transient stimulation of endogenous parathyroid hormone (PTH) secretion.[1][2] By antagonizing the CaSR on parathyroid cells, Ronacaleret mimics a state of hypocalcemia, leading to the release of PTH.[3][4][5] The pulsatile increase in PTH is intended to leverage the hormone's anabolic effects on bone, thereby increasing bone mass and improving skeletal microarchitecture.[4][5] Despite promising preclinical and early clinical findings, further development was halted due to insufficient efficacy in later-phase trials, particularly concerning its effects on cortical bone.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of Ronacaleret, supported by quantitative data from key studies and detailed experimental protocols.
Core Mechanism of Action: Calcium-Sensing Receptor (CaSR) Antagonism
Ronacaleret functions as a negative allosteric modulator of the calcium-sensing receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid gland cells.[3][4][8] The primary role of the CaSR is to maintain calcium homeostasis by regulating the secretion of PTH in response to fluctuations in extracellular calcium levels.
Under normal physiological conditions, elevated extracellular calcium activates the CaSR, which in turn inhibits the synthesis and release of PTH. Conversely, low extracellular calcium levels lead to the inactivation of the CaSR and a subsequent increase in PTH secretion. Ronacaleret, by binding to the CaSR, prevents its activation by extracellular calcium, thereby tricking the parathyroid gland into perceiving a low-calcium state.[4][5] This antagonism triggers a rapid and transient release of stored PTH into the bloodstream.[4][5]
The therapeutic rationale for this mechanism is based on the well-established anabolic effects of intermittent PTH administration on bone. Unlike continuous high levels of PTH which can lead to bone resorption, pulsatile PTH signaling, as aimed for with Ronacaleret, is known to stimulate osteoblast activity and promote new bone formation.[9]
In Vitro Pharmacology
The antagonist activity of Ronacaleret at the CaSR has been quantified in vitro. Additionally, its effects on other cellular targets, particularly drug transporters, have been characterized.
Quantitative Data: In Vitro Studies
| Target/Assay | Parameter | Value | Cell Line |
| Calcium-Sensing Receptor (CaSR) | IC50 | 0.11 µM | HEK293 cells expressing human CaSR |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | IC50 | 11 µM | In vitro assay |
| Organic Anion Transporting Polypeptide 2B1 (OATP2B1) | IC50 | 12 µM | In vitro assay |
| OATP1B1-mediated estradiol-glucuronide uptake | IC50 | 11 µM | In vitro assay |
| OATP1B3-mediated estradiol-glucuronide uptake | IC50 | 60 µM | In vitro assay |
| OATP2B1-mediated rosuvastatin transport (pH 7.4) | IC50 | 16 µM | In vitro assay |
| OATP2B1-mediated rosuvastatin transport (pH 6.0) | IC50 | 12 µM | In vitro assay |
| Cytochrome P450 2D6 (CYP2D6) | IC50 | > 30 µM | In vitro assay |
Experimental Protocols
A fluorimetric imaging plate reader (FLIPR) assay is a standard method for assessing CaSR activity by measuring changes in intracellular calcium concentrations.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human calcium-sensing receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.[8][11]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately one hour at 37°C.[11]
-
Compound Preparation: Ronacaleret is serially diluted to various concentrations in the assay buffer.
-
FLIPR Assay: The microplate is placed in the FLIPR instrument. Baseline fluorescence is measured. The agonist (extracellular calcium) is added to stimulate the CaSR, followed by the addition of different concentrations of Ronacaleret. The ability of Ronacaleret to block the calcium-induced increase in fluorescence is measured in real-time.
-
Data Analysis: The IC50 value, representing the concentration of Ronacaleret that inhibits 50% of the maximal response to the calcium agonist, is calculated from the dose-response curve.
Preclinical Pharmacology (Animal Models)
The effects of Ronacaleret on PTH levels and bone metabolism have been evaluated in rodent models of osteoporosis and chronic kidney disease.
Quantitative Data: Preclinical Studies
Ovariectomized (OVX) Rat Model of Osteoporosis [12]
| Dose (oral) | Effect |
| 30, 60, 120 mg/kg | Dose-dependent increase in peak plasma Ronacaleret and PTH release |
| 60, 120 mg/kg | Significantly elevated plasma ionized calcium |
| 120 mg/kg | Significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine |
5/6-Nephrectomized (5/6-Nx) Rat Model of Chronic Kidney Disease [2]
| Dose (subcutaneous osmotic pump) | Effect |
| 3 mg/kg/day | Increased renal expression of klotho in a dose-dependent manner |
| 3 mg/kg/day | Decreased serum phosphate and FGF23 |
| 3 mg/kg/day | Increased fractional excretion of phosphate |
Experimental Protocols
This model mimics estrogen deficiency-induced bone loss.[1][13]
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 6 months of age) are used.[1][14]
-
Surgical Procedure: Animals are anesthetized, and a dorsolateral skin incision is made. The ovaries are located and surgically removed (bilateral ovariectomy). Sham-operated animals undergo the same procedure without removal of the ovaries.[1]
-
Post-operative Care and Model Establishment: Animals are allowed to recover for at least two weeks to allow for the onset of bone loss.[14]
-
Drug Administration: Ronacaleret is administered orally at the specified doses for the duration of the study.
-
Outcome Measures: At the end of the treatment period, blood samples are collected to measure plasma Ronacaleret, PTH, and calcium levels. Bones (e.g., femur, lumbar vertebrae) are harvested for bone mineral density (BMD) analysis (e.g., by DXA or micro-CT) and bone histomorphometry to assess parameters like bone formation rate and osteoid perimeter.[14]
This model is used to study renal dysfunction and its impact on mineral metabolism.[7][15]
-
Animal Selection: Male Wistar rats are commonly used.[2]
-
Surgical Procedure: A two-stage surgical procedure is typically performed. In the first stage, two-thirds of the left kidney is surgically removed or infarcted. One week later, a total nephrectomy of the right kidney is performed, leaving one-third of the original renal mass.[7]
-
Drug Administration: Ronacaleret is administered, for example, via a subcutaneously implanted osmotic pump to ensure continuous delivery.[2]
-
Outcome Measures: Blood and urine are collected to measure markers of renal function (e.g., serum creatinine, proteinuria) and mineral metabolism (e.g., serum phosphate, FGF23, calcium). Kidney tissue may be harvested for histological analysis and gene expression studies (e.g., for klotho).[2]
Clinical Pharmacology
Ronacaleret has been evaluated in Phase I and II clinical trials, primarily in postmenopausal women with low bone mineral density.
Quantitative Data: Clinical Studies in Postmenopausal Women
Phase II Study (NCT00471237) - 12 Months Treatment [9][16]
Percentage Change from Baseline in Volumetric Bone Mineral Density (vBMD) [9]
| Treatment Group | Spine Integral vBMD | Spine Trabecular vBMD | Proximal Femur Integral vBMD |
| Ronacaleret (100-400 mg/day) | +0.49% to +3.9% | +1.8% to +13.3% | -0.1% to -0.8% |
| Teriparatide (20 µ g/day ) | +14.8% | +24.4% | +3.9% |
| Alendronate (70 mg/week) | +5.0% | +4.9% | +2.7% |
Percentage Change from Baseline in Areal Bone Mineral Density (aBMD) [17]
| Treatment Group | Lumbar Spine aBMD |
| Ronacaleret (100-400 mg/day) | +0.3% to +1.6% |
| Teriparatide (20 µ g/day ) | +9.1% |
| Alendronate (70 mg/week) | +4.5% |
Pharmacokinetics in Postmenopausal Women [12]
| Parameter | Value |
| Terminal Half-life | 4-5 hours |
Phase II Study in Fracture Healing (NCT00548496) [18]
| Treatment Group | Time to Radiographic Fracture Healing (days) |
| Placebo | 74 |
| Ronacaleret (200 mg twice daily) | 65 |
| Ronacaleret (400 mg once daily) | 68 |
No significant difference was observed in fracture healing time.[18]
Experimental Protocols
-
Study Design: A randomized, double-blind, placebo- and active-controlled (e.g., alendronate, teriparatide) dose-ranging study.[9][17]
-
Patient Population: Postmenopausal women with low bone mineral density.[9][17]
-
Interventions: Patients are randomized to receive daily oral doses of Ronacaleret (e.g., 100, 200, 300, or 400 mg), a weekly oral dose of alendronate, daily subcutaneous injections of teriparatide, or a matching placebo for a period of up to 12 months.[9][17]
-
Assessments:
-
Bone Mineral Density: Areal BMD (aBMD) of the spine and hip is assessed by dual-energy X-ray absorptiometry (DXA) at baseline and at specified intervals (e.g., 6 and 12 months). Volumetric BMD (vBMD) may be assessed by quantitative computed tomography (QCT) in a subset of patients.[9][17]
-
Bone Turnover Markers: Blood and urine samples are collected at baseline and throughout the study to measure markers of bone formation (e.g., osteocalcin, bone-specific alkaline phosphatase, P1NP) and bone resorption (e.g., CTx).[17]
-
Pharmacokinetics and Pharmacodynamics: Blood samples are collected to determine the pharmacokinetic profile of Ronacaleret and to measure PTH levels to assess the pharmacodynamic response.
-
Safety: Adverse events are monitored throughout the study.
-
Summary and Conclusion
This compound operates through a well-defined mechanism of action as a calcium-sensing receptor antagonist, leading to a transient increase in endogenous PTH. This mechanism was intended to produce an anabolic effect on the skeleton for the treatment of osteoporosis. Preclinical and early clinical studies demonstrated the intended pharmacodynamic effect of PTH elevation and an increase in bone formation markers.[12] However, pivotal Phase II trials revealed that while Ronacaleret could increase trabecular bone density in the spine, it failed to increase, and in some cases decreased, cortical bone density at the hip.[9][17] This effect, coupled with a prolonged PTH elevation compared to intermittent injections of teriparatide, suggested an induction of a state resembling mild hyperparathyroidism, which is known to have detrimental effects on cortical bone.[9][17] Ultimately, the lack of a robust overall anabolic effect on the skeleton led to the discontinuation of its clinical development for osteoporosis.[6] The study of Ronacaleret has nonetheless provided valuable insights into the pharmacology of the CaSR and the complex relationship between PTH dynamics and skeletal homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 4. 5/6 nephrectomy [bio-protocol.org]
- 5. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 9. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovariectomized rat model of osteoporosis: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat Model for Osteoporosis - Enamine [enamine.net]
- 15. 5/6 Nephrectomy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronacaleret Hydrochloride: A Technical Deep Dive into Calcium-Sensing Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride (formerly known as SB-751689) is a small molecule, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed as a potential anabolic agent for the treatment of osteoporosis, its mechanism of action revolves around the transient stimulation of endogenous parathyroid hormone (PTH) release.[1][2] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor
Ronacaleret functions by blocking the action of the calcium-sensing receptor (CaSR), a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells.[1][2] Under normal physiological conditions, the CaSR is activated by extracellular calcium ions, which in turn inhibits the secretion of PTH. By antagonizing this receptor, Ronacaleret effectively removes this inhibitory signal, leading to a rapid and transient increase in the circulating levels of endogenous PTH.[1] This induced pulsatile release of PTH is intended to mimic the anabolic effects of intermittent PTH therapies, which are known to stimulate bone formation.[1][2]
Calcium-Sensing Receptor (CaSR) Signaling Pathways
The CaSR couples to several heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate downstream signaling cascades. Ronacaleret's antagonism prevents the activation of these pathways by extracellular calcium.
Preclinical Pharmacology
In Vitro Studies
Ronacaleret's activity as a CaSR antagonist has been characterized in various in vitro assays.
-
Intracellular Calcium Mobilization Assay: In HEK293 cells stably expressing the human CaSR, Ronacaleret demonstrates a concentration-dependent inhibition of the increase in intracellular calcium that is typically induced by extracellular calcium.
-
PTH Secretion Assay: Using primary cultures of bovine parathyroid cells, Ronacaleret has been shown to block the inhibitory effect of high extracellular calcium on PTH secretion, resulting in a dose-dependent increase in PTH release.
In Vivo Studies
Preclinical evaluation of Ronacaleret was primarily conducted in the ovariectomized (OVX) rat model of postmenopausal osteoporosis.
-
Dose-dependent PTH Release: Oral administration of Ronacaleret to ovariectomized rats at doses of 30, 60, and 120 mg/kg resulted in a dose-dependent, transient increase in plasma PTH levels.[2]
-
Effects on Bone Formation: At a dose of 120 mg/kg, Ronacaleret significantly enhanced bone formation rates and the osteoid perimeter at the lumbar spine in these animals.[2]
-
Pharmacokinetics in Rats: Following oral dosing, a dose-dependent increase in peak plasma concentrations of Ronacaleret was observed.[2]
| Preclinical Study in Ovariectomized Rats | 30 mg/kg | 60 mg/kg | 120 mg/kg |
| Peak Plasma Ronacaleret Levels | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| PTH Release | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Plasma Ionized Calcium | No significant change | Significantly elevated | Significantly elevated |
| Bone Formation Rate (lumbar spine) | Not reported | Not reported | Significantly enhanced |
| Osteoid Perimeter (lumbar spine) | Not reported | Not reported | Significantly enhanced |
Clinical Development
Ronacaleret progressed to Phase II clinical trials for the treatment of postmenopausal osteoporosis.
Pharmacokinetics in Humans
In postmenopausal women, Ronacaleret exhibited nearly dose-dependent increases in area under the curve (AUC) and maximum concentration (Cmax).[2] The terminal half-life was determined to be approximately 4-5 hours, with no evidence of drug accumulation after repeated dosing.[2]
| Pharmacokinetic Parameters in Postmenopausal Women | 75 mg | 175 mg | 475 mg |
| AUC | Nearly dose-dependent increase | Nearly dose-dependent increase | Nearly dose-dependent increase |
| Cmax | Nearly dose-dependent increase | Nearly dose-dependent increase | Nearly dose-dependent increase |
| Terminal Half-life | ~4-5 hours | ~4-5 hours | ~4-5 hours |
Pharmacodynamics and Efficacy
The primary pharmacodynamic effect of Ronacaleret is the stimulation of PTH release, which in turn influences markers of bone turnover and bone mineral density (BMD).
-
PTH Response: Dose- and concentration-dependent increases in the maximum post-dose PTH concentration were observed in postmenopausal women.[2] However, the elevation in PTH levels with Ronacaleret was more prolonged compared to that seen with teriparatide.[3]
-
Bone Turnover Markers: Ronacaleret administration led to dose-dependent increases in bone formation markers, including osteocalcin, bone-specific alkaline phosphatase (BSAP), and amino-terminal type I collagen propeptide (PINP), relative to placebo.[2]
-
Bone Mineral Density (BMD): In a 12-month, randomized, placebo-controlled, dose-ranging trial (NCT00471237) in postmenopausal women with low BMD, Ronacaleret showed only modest increases in lumbar spine BMD (0.3-1.6%) at all doses (100, 200, 300, and 400 mg daily), which were significantly lower than those achieved with teriparatide (9.1%) or alendronate (4.5%).[4][5] Furthermore, small decreases in total hip, femoral neck, and trochanter BMD were observed with Ronacaleret treatment.[4]
| Percentage Change from Baseline in Lumbar Spine BMD at 12 Months (NCT00471237) |
| Ronacaleret (100-400 mg) |
| Teriparatide (20 µg) |
| Alendronate (70 mg) |
| Placebo |
| Percentage Change from Baseline in Bone Turnover Markers (NCT00471237) | Ronacaleret | Teriparatide | Alendronate |
| P1NP | Dose-dependent increase | Increase | Decrease |
| BSAP | Dose-dependent increase | Increase | Decrease |
| CTX-1 | Increase | Increase | Decrease |
Safety and Tolerability
Single and repeat doses of Ronacaleret were generally well-tolerated in clinical trials, with no serious adverse events reported in early studies.[2] However, the prolonged PTH elevation and the observed decreases in cortical bone mineral density raised concerns about a potential induction of a state resembling mild hyperparathyroidism, which ultimately led to the discontinuation of its development for osteoporosis.[3][4]
Experimental Protocols
Workflow for Screening CaSR Antagonists
Intracellular Calcium Mobilization Assay (General Protocol)
-
Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Incubation: The cells are washed, and then incubated with varying concentrations of Ronacaleret or vehicle control.
-
Calcium Challenge: A solution containing a fixed concentration of extracellular calcium is added to the wells to stimulate the CaSR.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader.
-
Data Analysis: The inhibition of the calcium response by Ronacaleret is calculated, and concentration-response curves are generated to determine the IC50 value.
PTH Secretion Assay (General Protocol)
-
Cell Preparation: Primary parathyroid cells are isolated from bovine parathyroid glands by enzymatic digestion.
-
Cell Culture: The dispersed cells are cultured for a short period to allow for recovery.
-
Experimental Setup: The cells are incubated in a buffer with a high concentration of extracellular calcium to suppress basal PTH secretion.
-
Compound Treatment: Varying concentrations of Ronacaleret or vehicle control are added to the cells.
-
Sample Collection: At designated time points, the cell culture supernatant is collected.
-
PTH Measurement: The concentration of PTH in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The stimulation of PTH secretion by Ronacaleret is calculated relative to the vehicle control.
Ovariectomized (OVX) Rat Model of Osteoporosis (General Protocol)
-
Animal Model: Female Sprague-Dawley or Wistar rats (typically 3-6 months old) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated control group is also included.
-
Post-operative Recovery: The animals are allowed to recover for a period (e.g., 2-4 weeks) to allow for the onset of bone loss.
-
Drug Administration: Ronacaleret is administered orally (e.g., by gavage) at various doses daily for a specified duration (e.g., 12 weeks). A vehicle control group is also included.
-
Sample Collection: Blood samples are collected at various time points to measure plasma PTH and bone turnover markers.
-
Bone Analysis: At the end of the study, femurs and lumbar vertebrae are collected for analysis of bone mineral density (using techniques like dual-energy X-ray absorptiometry or micro-computed tomography) and bone histomorphometry to assess bone formation rates and architecture.
-
Data Analysis: The effects of Ronacaleret on bone parameters are compared to the OVX control group and the sham-operated group.
Conclusion
This compound is a potent and selective antagonist of the calcium-sensing receptor that effectively stimulates a transient release of endogenous PTH. While preclinical studies in ovariectomized rats demonstrated promising anabolic effects on bone, clinical trials in postmenopausal women revealed only modest increases in lumbar spine BMD, accompanied by decreases in cortical BMD at the hip. These findings, coupled with the prolonged PTH elevation, suggested a potential for inducing a state of mild hyperparathyroidism, which ultimately led to the cessation of its development for osteoporosis. Nevertheless, the study of Ronacaleret has provided valuable insights into the therapeutic potential and challenges of targeting the CaSR for the treatment of bone disorders.
References
- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
The Discovery and Synthesis of Ronacaleret Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (SB-751689) is a potent and selective antagonist of the calcium-sensing receptor (CaSR), investigated for its potential as an oral anabolic agent for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and, most critically, the detailed chemical synthesis of this compound. The information presented is curated from patent literature and scientific publications to serve as a valuable resource for professionals in drug discovery and development.
Discovery and Development
Ronacaleret was discovered through a collaborative research and license agreement between NPS Pharmaceuticals and GlaxoSmithKline (GSK), which began in 1993. The primary goal of this collaboration was to identify and develop small molecule antagonists of the CaSR that could stimulate the endogenous release of parathyroid hormone (PTH), thereby promoting bone formation. Ronacaleret (SB-751689) emerged as a lead candidate from this program.
The development of Ronacaleret was primarily focused on its potential as a once-daily oral treatment for postmenopausal osteoporosis. The rationale was that by transiently increasing PTH levels, Ronacaleret could mimic the anabolic effects of injectable PTH therapies. In addition to osteoporosis, its potential utility in stem cell mobilization was also explored. However, the clinical development of Ronacaleret was ultimately discontinued.
Mechanism of Action
Ronacaleret functions as a negative allosteric modulator of the calcium-sensing receptor. The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. By binding to the CaSR on parathyroid gland cells, Ronacaleret inhibits the receptor's activity. This inhibition blocks the suppressive effect of extracellular calcium on PTH secretion, leading to a transient increase in circulating PTH levels. This surge in PTH is intended to stimulate osteoblasts, leading to increased bone formation and, theoretically, an improvement in bone mineral density.
Signaling Pathway of Ronacaleret Action
Caption: Signaling pathway of Ronacaleret's antagonistic action on the CaSR.
Chemical Synthesis of this compound
The chemical synthesis of this compound is detailed in the patent literature. The synthesis is a multi-step process involving the preparation of key intermediates. The following is a detailed experimental protocol based on the disclosed synthesis.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane
-
Materials: 3-(3-(benzyloxy)propyl)-4,5-difluorophenol, (R)-glycidyl nosylate, potassium carbonate, N,N-dimethylformamide (DMF), hydrogen, palladium on carbon (Pd/C), ethyl acetate.
-
Procedure:
-
A mixture of 3-(3-(benzyloxy)propyl)-4,5-difluorophenol, (R)-glycidyl nosylate, and potassium carbonate in DMF is stirred at room temperature.
-
After completion of the reaction, the mixture is worked up to yield (R)-2-((3-(3-(benzyloxy)propyl)-4,5-difluorophenoxy)methyl)oxirane.
-
This intermediate is dissolved in ethyl acetate, and Pd/C is added. The mixture is stirred under a hydrogen atmosphere to remove the benzyl protecting group.
-
Filtration and concentration of the solvent yield (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane.
-
Step 2: Synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine
-
Materials: 2,3-dihydro-1H-inden-2-ylmethanamine, acetone, sodium triacetoxyborohydride, dichloromethane.
-
Procedure:
-
To a solution of 2,3-dihydro-1H-inden-2-ylmethanamine in dichloromethane, acetone is added, followed by sodium triacetoxyborohydride.
-
The reaction mixture is stirred at room temperature.
-
Upon completion, the reaction is quenched, and the product is extracted and purified to give 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine.
-
Step 3: Synthesis of (R)-3-(3-(3-((1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl)amino)-2-hydroxypropoxy)-4,5-difluorophenyl)propan-1-ol
-
Materials: (R)-2-(4,5-difluoro-3-(3-hydroxypropyl)phenoxymethyl)oxirane, 1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-amine, ethanol.
-
Procedure:
-
A solution of the epoxide from Step 1 and the amine from Step 2 in ethanol is heated to reflux.
-
After the reaction is complete, the solvent is removed, and the crude product is purified to yield the desired amino alcohol.
-
Step 4: Synthesis of Ronacaleret (Free Base)
-
Materials: The product from Step 3, Jones reagent (chromium trioxide in sulfuric acid), acetone.
-
Procedure:
-
The amino alcohol from Step 3 is dissolved in acetone and cooled in an ice bath.
-
Jones reagent is added dropwise, and the mixture is stirred.
-
The reaction is quenched, and the product is extracted and purified to yield Ronacaleret free base: 3-[3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]-4,5-difluorophenyl]propanoic acid.
-
Step 5: Formation of this compound
-
Materials: Ronacaleret free base, hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).
-
Procedure:
-
The Ronacaleret free base is dissolved in a suitable solvent.
-
A solution of hydrochloric acid is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed, and dried.
-
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity
| Parameter | Value | Reference |
| IC50 for human CaSR | Not explicitly quantified in public sources, but described as potent. | General Literature |
| IC50 for OATP1B1 Inhibition | 11 µM | --INVALID-LINK-- |
| IC50 for OATP2B1 Inhibition | 12 µM | --INVALID-LINK-- |
Table 2: Preclinical Pharmacokinetics in Ovariectomized Rats
| Dose | Peak Plasma Concentration (Cmax) | AUC | Terminal Half-life |
| 30 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |
| 60 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |
| 120 mg/kg | Dose-dependent increase | Dose-dependent increase | 4-5 hours |
Table 3: Clinical Trial Data in Postmenopausal Women (12 months)
| Treatment Group | % Change in Lumbar Spine BMD | % Change in Total Hip BMD |
| Ronacaleret 100 mg | +0.3% | Small decreases |
| Ronacaleret 200 mg | +1.6% | Small decreases |
| Ronacaleret 300 mg | +1.2% | Small decreases |
| Ronacaleret 400 mg | +1.5% | Small decreases |
| Alendronate 70 mg/week | +4.5% | Increases |
| Teriparatide 20 µ g/day | +9.1% | Increases |
| Placebo | - | - |
Conclusion
This compound is a well-characterized CaSR antagonist that emerged from a focused drug discovery program. While its clinical development was halted, the detailed understanding of its synthesis, mechanism of action, and pharmacological profile provides valuable insights for researchers in the field of mineral and bone disorders and GPCR-targeted drug discovery. The synthetic route, involving key epoxide ring-opening and oxidation steps, is a practical approach for accessing this complex molecule. The preclinical and clinical data, although not leading to a marketed drug, contribute to the broader understanding of the therapeutic potential and challenges associated with modulating the calcium-sensing receptor.
The Pharmacological Profile of Ronacaleret Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (SB-751689) is a potent, orally active, small-molecule antagonist of the calcium-sensing receptor (CaSR). By transiently blocking the CaSR on the surface of the parathyroid gland, ronacaleret stimulates the endogenous release of parathyroid hormone (PTH), thereby promoting bone formation. This technical guide provides a comprehensive overview of the pharmacological profile of ronacaleret, summarizing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical trial outcomes. The information is presented to support further research and development in the field of metabolic and musculoskeletal disorders.
Introduction
This compound was developed as an oral osteoanabolic agent for the treatment of osteoporosis. The rationale behind its development was to mimic the bone-building effects of intermittent parathyroid hormone administration through a convenient oral dosage form. This guide details the pharmacological characteristics of ronacaleret, from its molecular target interaction to its effects in preclinical models and clinical studies in humans.
Mechanism of Action
Ronacaleret is a negative allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis. By antagonizing the CaSR on parathyroid cells, ronacaleret induces a rapid and transient increase in the secretion of endogenous parathyroid hormone (PTH(1-84)).[1] This intermittent elevation in PTH levels is intended to stimulate osteoblastic activity, leading to an increase in bone formation and, potentially, an improvement in bone mass and architecture.
Signaling Pathway
The binding of ronacaleret to the CaSR inhibits the downstream signaling cascade that is normally activated by extracellular calcium. This leads to the release of pre-formed PTH from the parathyroid glands.
In Vitro Pharmacology
The potency of ronacaleret as a CaSR antagonist has been determined using in vitro cellular assays.
Table 1: In Vitro Potency of this compound
| Target | Assay System | Endpoint | IC50 |
| Human Calcium-Sensing Receptor (CaSR) | HEK293 cells expressing hCaSR | Inhibition of intracellular calcium mobilization | 0.11 µM |
| OATP1B1 | In vitro uptake assay | Inhibition of estradiol-glucuronide uptake | 11 µM |
| OATP2B1 | In vitro uptake assay | Inhibition of rosuvastatin transport (pH 6.0) | 12 µM |
| OATP1B3 | In vitro uptake assay | Inhibition of estradiol-glucuronide uptake | 60 µM |
Experimental Protocol: In Vitro CaSR Antagonist Activity Assay
A fluorimetric imaging plate reader (FLIPR)-based assay is utilized to measure the ability of test compounds to block increases in cytoplasmic calcium concentration in Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR.
Workflow:
References
The Calcilytic Agent Ronacaleret Hydrochloride: A Technical Overview of its Antagonistic Effect on Parathyroid Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (formerly SB-751689) is an orally bioavailable small molecule that acts as a potent and selective antagonist of the calcium-sensing receptor (CaSR). By blocking the inhibitory signaling of the CaSR in the parathyroid gland, Ronacaleret stimulates the endogenous release of parathyroid hormone (PTH). This transient elevation in PTH has been investigated for its potential anabolic effects on bone, positioning Ronacaleret as a potential oral therapeutic for osteoporosis. This technical guide provides an in-depth analysis of the mechanism of action of Ronacaleret, its quantitative effects on PTH secretion from preclinical and clinical studies, detailed experimental protocols from key investigations, and a visualization of the underlying signaling pathways.
Core Mechanism of Action: Antagonism of the Calcium-Sensing Receptor
Ronacaleret functions as a calcilytic, a class of drugs that antagonize the Calcium-Sensing Receptor (CaSR). The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid cells and plays a pivotal role in maintaining calcium homeostasis.[1] Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, which in turn inhibits the secretion of parathyroid hormone (PTH).[2]
Ronacaleret, by binding to the CaSR, prevents its activation by extracellular calcium. This blockade of the receptor's inhibitory signal leads to a rapid and transient increase in the secretion of endogenous PTH from the parathyroid glands.[1][3] This induced elevation of PTH is the primary pharmacological effect of Ronacaleret and the basis for its investigation as a bone-building agent.[4][5]
The Calcium-Sensing Receptor Signaling Pathway
The CaSR couples to multiple intracellular signaling pathways to regulate PTH secretion. Its activation by calcium primarily involves two key G-protein pathways:
-
Gαq/11 Pathway: This pathway activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC). The overall effect is an inhibition of PTH secretion.[6][7]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are associated with reduced PTH secretion.[6]
Ronacaleret, as a CaSR antagonist, blocks these inhibitory signals, thereby promoting the release of PTH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ronacaleret Hydrochloride: A Technical Overview of a Calcium-Sensing Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret Hydrochloride (SB-751689) is a potent, orally active, small-molecule antagonist of the Calcium-Sensing Receptor (CaSR). Developed for the potential treatment of osteoporosis, it modulates calcium homeostasis by stimulating the release of endogenous parathyroid hormone (PTH). While showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical and preclinical data for this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of Ronacaleret. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-{3-[(2R)-3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy]-4,5-difluorophenyl}propanoic acid hydrochloride | [1][2] |
| CAS Number | 702686-96-2 | [1][3] |
| Molecular Formula | C₂₅H₃₂ClF₂NO₄ | [1][3] |
| Molecular Weight | 483.98 g/mol | [1][3] |
| Synonyms | SB-751689, SB-751689A | [1][4] |
| Solubility | Soluble in DMSO (47.5 mg/mL)[5]; Predicted low aqueous solubility (0.00145 mg/mL)[2][6] | |
| pKa (Predicted) | Strongest Acidic: 3.23; Strongest Basic: 9.96 | [2][6] |
Mechanism of Action
Ronacaleret acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[3] The CaSR is primarily expressed on the surface of parathyroid gland cells. By antagonizing this receptor, Ronacaleret inhibits the suppressive effect of extracellular calcium on PTH secretion, leading to a transient increase in circulating PTH levels.[7] This elevation in PTH is intended to stimulate bone formation, mirroring the anabolic effects of intermittent PTH therapies like teriparatide.
Calcium-Sensing Receptor Signaling Pathway
The CaSR can couple to multiple G-protein signaling pathways to regulate cellular function. In the parathyroid gland, its activation by calcium ions typically leads to the activation of Gαq/11 and Gαi, which in turn stimulates phospholipase C (PLC) and inhibits adenylyl cyclase, respectively. This ultimately results in the inhibition of PTH secretion. Ronacaleret, by blocking the receptor, prevents this cascade and promotes PTH release.
Pharmacological Properties
Pharmacodynamics
The primary pharmacodynamic effect of Ronacaleret is the dose-dependent stimulation of PTH release. This leads to subsequent effects on bone turnover markers.
Table 2: In Vitro Activity of Ronacaleret
| Target | Assay | Value | Source |
| Human CaSR (hCaSR) | Ca²⁺ Flux Assay | IC₅₀ = 146 nM | [3][8] |
| OATP1B1 | Transporter Inhibition | IC₅₀ = 11 µM | [4] |
| OATP2B1 | Transporter Inhibition | IC₅₀ = 12 µM | [4] |
| OATP1B3 | Transporter Inhibition | IC₅₀ = 60 µM (low potency) | [4] |
Pharmacokinetics
Ronacaleret is orally active. In postmenopausal women, it exhibited a terminal half-life of 4-5 hours with no evidence of accumulation after repeated dosing.
Clinical Trials and Efficacy
Ronacaleret was evaluated in Phase II clinical trials for the treatment of postmenopausal osteoporosis. The studies compared its effects on bone mineral density (BMD) with placebo, alendronate, and teriparatide.
Table 3: Summary of Phase II Clinical Trial Results for Osteoporosis
| Treatment Group | Dose | Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Source |
| Ronacaleret | 100-400 mg once daily | 12 months | +0.3% to +1.6% | Small decreases | |
| Teriparatide | 20 µg once daily | 12 months | +9.1% | Increases | |
| Alendronate | 70 mg once weekly | 12 months | +4.5% | Increases |
While Ronacaleret did increase bone turnover markers, the observed increases in lumbar spine BMD were modest and significantly lower than those achieved with teriparatide or alendronate. Furthermore, small decreases in hip BMD were noted. The prolonged elevation of PTH following Ronacaleret administration was suggested to induce a state of mild hyperparathyroidism, which may have contributed to the observed effects. Ultimately, the clinical development of Ronacaleret for osteoporosis was discontinued.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments that yielded the quantitative data cited in this document are not publicly available. However, the general methodologies are outlined below.
General Workflow for In Vitro Antagonist and Transporter Assays
CaSR Antagonist Activity Assay (General Protocol)
The IC₅₀ value for Ronacaleret's antagonism of the hCaSR was likely determined using a fluorescence-based intracellular calcium mobilization assay, such as one employing a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaSR are cultured under standard conditions.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: Serial dilutions of this compound are added to the wells and incubated for a short period.
-
Agonist Stimulation & Measurement: The plate is placed in a FLIPR instrument. An agonist (e.g., an elevated concentration of extracellular Ca²⁺) is added to stimulate the CaSR. The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.
-
Data Analysis: The antagonist effect of Ronacaleret is determined by the reduction in the agonist-induced fluorescence signal. The data are normalized and fitted to a concentration-response curve to calculate the IC₅₀ value.[9][10]
OATP1B1 Inhibition Assay (General Protocol)
The inhibitory activity of Ronacaleret against organic anion-transporting polypeptides was likely assessed using a probe substrate uptake assay.
-
Cell Culture: A suitable cell line (e.g., HEK293 or CHO) stably overexpressing the specific transporter (e.g., OATP1B1) is used. A control cell line (mock-transfected) is also used to determine non-specific uptake.
-
Plating: Cells are seeded in multi-well plates and cultured to confluence.
-
Inhibition Experiment: Cells are washed and incubated with a buffer containing various concentrations of this compound.
-
Substrate Addition: A radiolabeled or fluorescent probe substrate for the transporter (e.g., [³H]estradiol-17β-glucuronide for OATP1B1) is added, and uptake is allowed to proceed for a short, defined period at 37°C.[11][12][13]
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of substrate taken up by the cells is quantified (e.g., by liquid scintillation counting for radiolabeled substrates).
-
Data Analysis: The transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells. The percentage of inhibition by Ronacaleret at each concentration is determined, and an IC₅₀ value is calculated.[14]
Synthesis
A detailed, published synthesis protocol for this compound (SB-751689) is not available in the public domain. Chemical vendors list the compound as available for research purposes, suggesting it can be obtained through custom synthesis.[5]
Conclusion
This compound is a well-characterized CaSR antagonist that effectively stimulates PTH release. Despite a clear mechanism of action and oral bioavailability, its clinical development for osteoporosis was halted due to modest efficacy on bone mineral density, particularly at the hip, when compared to existing therapies. The available data suggest a complex physiological response to the prolonged PTH elevation induced by the compound. This technical guide summarizes the core chemical, pharmacological, and clinical knowledge of this compound, providing a valuable resource for researchers in the fields of GPCR pharmacology and metabolic bone diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 702686-96-2 | CaSR | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ronacaleret HCl | CaSR | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|702686-96-2|COA [dcchemicals.com]
- 9. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification, Ki determination and CoMFA analysis of nuclear receptor ligands as competitive inhibitors of OATP1B1-mediated estradiol-17β-glucuronide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Ronacaleret Hydrochloride in Osteoporosis Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ronacaleret hydrochloride (SB-751689) is a novel, orally active antagonist of the calcium-sensing receptor (CaSR). By inhibiting the CaSR on parathyroid cells, Ronacaleret stimulates the transient release of endogenous parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism of action positioned Ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis. Preclinical investigations in established animal models of postmenopausal osteoporosis were conducted to evaluate its efficacy and mechanism of action on bone. This technical guide provides a comprehensive overview of the available preclinical data on Ronacaleret in osteoporosis models, including its mechanism of action, experimental protocols, and key findings. Due to the discontinuation of Ronacaleret's development for osteoporosis at the clinical trial stage, detailed quantitative data from preclinical studies are not extensively published in peer-reviewed literature. This document summarizes the available information from conference abstracts and related publications.
Mechanism of Action
Ronacaleret is a calcilytic, a class of drugs that antagonize the CaSR. The CaSR is a G-protein coupled receptor that plays a pivotal role in regulating the secretion of PTH from the parathyroid glands in response to changes in extracellular calcium levels.
The intended mechanism of action for Ronacaleret in the context of osteoporosis is as follows:
-
CaSR Antagonism: Orally administered Ronacaleret binds to and inhibits the CaSR on the surface of parathyroid gland cells.
-
PTH Secretion: This inhibition mimics a state of low blood calcium, thereby triggering a rapid and transient release of endogenous PTH into the bloodstream.
-
Anabolic Effect on Bone: Intermittent elevations of PTH have a net anabolic effect on bone. PTH stimulates osteoblast differentiation and activity, leading to increased bone formation and, theoretically, an improvement in bone mass and microarchitecture.[1]
This targeted stimulation of endogenous PTH was explored as a novel therapeutic strategy to rebuild bone lost due to osteoporosis.
Preclinical Studies in an Ovariectomized Rat Model
The primary preclinical model used to evaluate the efficacy of Ronacaleret for postmenopausal osteoporosis was the ovariectomized (OVX) rat. This model is a well-established and widely used analogue for studying estrogen-deficient bone loss.
Experimental Protocol: Ovariectomized Rat Model
While a detailed, peer-reviewed protocol for the specific preclinical study of Ronacaleret is not publicly available, the following methodology represents a standard approach for such investigations, supplemented with known details from the Ronacaleret study.
-
Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age, are used.
-
Ovariectomy: A bilateral ovariectomy is performed to induce estrogen deficiency, leading to a rapid loss of bone mass, particularly in the trabecular bone of the long bones and vertebrae. A sham operation (laparotomy without removal of ovaries) is performed on a control group.
-
Post-Surgical Recovery and Osteopenia Development: Animals are allowed to recover for a period of 2 to 4 weeks, during which significant bone loss occurs.
-
Drug Administration: this compound is administered orally. In the key reported preclinical study, ovariectomized rats were dosed at 30, 60, or 120 mg/kg.[2] The duration of the treatment is a critical parameter, often ranging from 4 to 12 weeks in similar studies.
-
Sample Collection and Analysis: At the end of the treatment period, animals are euthanized. Blood samples are collected for measurement of plasma Ronacaleret levels, PTH, and bone turnover markers. Bones (typically femurs and lumbar vertebrae) are harvested for analysis.
-
Key Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
Bone Microarchitecture: Assessed using micro-computed tomography (µCT).
-
Bone Histomorphometry: Dynamic bone histomorphometry is performed on undecalcified bone sections to quantify bone formation rates. This involves the administration of fluorescent labels (e.g., calcein, tetracycline) at specific time points before euthanasia to mark areas of active bone formation. Key parameters include Mineralizing Surface/Bone Surface (MS/BS), Mineral Apposition Rate (MAR), and Bone Formation Rate (BFR/BS). Static histomorphometry measures parameters like osteoid volume and surface.
-
Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin, procollagen type I N-terminal propeptide - P1NP) and bone resorption markers (e.g., C-terminal telopeptide of type I collagen - CTX) are measured by immunoassays.
-
Summary of Preclinical Findings
The following table summarizes the key reported findings from the preclinical evaluation of Ronacaleret in the ovariectomized rat model. It is important to note that specific quantitative data with measures of variance and statistical significance are not available in the public domain.
| Parameter | Observation | Reported Effect of Ronacaleret |
| Pharmacokinetics | Dose-dependent increase in peak plasma Ronacaleret levels. | Observed at 30, 60, and 120 mg/kg oral doses.[2] |
| Pharmacodynamics | Dose-dependent increase in PTH release. | A transient increase in plasma PTH was observed following oral administration.[2] |
| Plasma Ionized Calcium | Significantly elevated levels were detected at the 60 and 120 mg/kg doses.[2] | |
| Efficacy | Bone Formation Rate (Lumbar Spine) | Significantly enhanced at the 120 mg/kg dose.[2] |
| Osteoid Perimeter (Lumbar Spine) | Significantly enhanced at the 120 mg/kg dose.[2] | |
| Trabecular and Cortical BMD | A study in ovariectomized Sprague Dawley rats was reported to show increased trabecular and cortical BMD.[3] | |
| Bone Strength | The same study also reported improved bone strength.[3] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Ronacaleret-Induced Bone Formation
The anabolic effects of Ronacaleret are mediated through the PTH signaling pathway in bone cells, primarily osteoblasts. The following diagram illustrates this pathway.
Experimental Workflow for Preclinical Evaluation in OVX Rats
The following diagram outlines the typical experimental workflow for evaluating a potential osteoporosis therapeutic, such as Ronacaleret, in an ovariectomized rat model.
Discussion and Conclusion
Preclinical studies in an ovariectomized rat model suggested that this compound could stimulate bone formation, consistent with its mechanism of action as a CaSR antagonist that transiently increases endogenous PTH levels. The reported enhancement of bone formation rate and osteoid perimeter at the highest tested dose in OVX rats provided a rationale for its progression into clinical trials.[2]
However, subsequent Phase II clinical trials in postmenopausal women with osteoporosis did not demonstrate a significant increase in lumbar spine bone mineral density compared to placebo and active comparators.[3][4] Furthermore, decreases in total hip BMD were observed.[4] The prolonged elevation of PTH following Ronacaleret administration in humans was suggested to induce a state of mild hyperparathyroidism, which is known to have catabolic effects on cortical bone.[4] This clinical outcome led to the discontinuation of Ronacaleret's development for the treatment of osteoporosis.
References
- 1. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Data for Ronacaleret Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride (SB-751689) is a small molecule, orally administered antagonist of the calcium-sensing receptor (CaSR).[1][2] By blocking the CaSR on the surface of the parathyroid gland, ronacaleret mimics a state of hypocalcemia, leading to a transient release of endogenous parathyroid hormone (PTH).[1][2] This mechanism of action has positioned ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis, with the aim of stimulating bone formation and improving bone microarchitecture.[1][2] This technical guide provides a comprehensive overview of the available early-phase clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, safety, and efficacy, along with detailed experimental protocols and visual representations of its mechanism and study workflows.
Mechanism of Action
This compound is a phenylpropanoic acid derivative that acts as a CaSR antagonist.[3] The CaSR is a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.[4] In the parathyroid gland, activation of the CaSR by extracellular calcium inhibits the secretion of PTH.[4] By antagonizing this receptor, ronacaleret prevents this inhibition, thereby stimulating the release of PTH.[1][2] The intermittent elevations in PTH are intended to promote osteoblastic activity and bone formation, similar to the mechanism of injectable PTH analogs like teriparatide.[1][5]
Early-Phase Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials primarily for the treatment of osteoporosis in postmenopausal women and for fracture healing.
Phase I Clinical Trial (NCT01466335)
An adaptive, Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, efficacy, and dose-response of ronacaleret in up to 45 healthy human volunteers.[6] The study assessed total daily doses ranging from 100 mg to 400 mg for up to 28 days.[6] The primary objectives were to characterize the dose-response curve with respect to safety and efficacy, with a focus on the mobilization of CD34+ cells, and to evaluate pharmacokinetic and pharmacodynamic parameters.[6]
In a study involving postmenopausal women, single and repeat doses of ronacaleret demonstrated a terminal half-life of 4-5 hours, with no evidence of accumulation after repeated dosing.[7] Dose- and concentration-dependent increases in the maximum post-dose PTH concentration were observed.[7] Nearly dose-dependent increases were also seen for ronacaleret's area under the curve (AUC) and maximum concentration (Cmax).[7]
Table 1: Pharmacokinetic Parameters of this compound (Data from a study in postmenopausal women)
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 4-5 hours | [7] |
| Accumulation | No sign of accumulation after repeated dosing | [7] |
| AUC | Nearly dose-dependent increases | [7] |
| Cmax | Nearly dose-dependent increases | [7] |
Single and repeat doses of ronacaleret were reported to be well-tolerated, with no serious adverse events reported in an early study.[7]
Phase II Clinical Trial in Postmenopausal Women with Low Bone Mineral Density (NCT00471237)
A randomized, placebo-controlled, dose-ranging trial was conducted to compare the effects of ronacaleret, teriparatide, and alendronate on bone mineral density (BMD) and markers of bone turnover in 569 postmenopausal women with low BMD.[1][5]
-
Study Design: Randomized, double-blind (for ronacaleret, alendronate, and placebo), open-label (for teriparatide), placebo-controlled, multicenter study.[1][5]
-
Patient Population: 569 postmenopausal women with low bone mineral density.[1][5] A subset of 314 women was assessed for volumetric BMD (vBMD) by quantitative computed tomography (QCT).[5]
-
Treatment Arms:
-
Primary Outcome: Percentage change from baseline in lumbar spine BMD at 12 months, assessed by dual-energy X-ray absorptiometry (DXA).[1]
-
Secondary Outcomes: Changes in hip BMD, vBMD of the spine and hip by QCT, and biochemical markers of bone turnover.[1][5]
Bone Mineral Density (BMD)
At 12 months, the increases in lumbar spine BMD with ronacaleret (0.3-1.6%) were significantly lower than those observed with teriparatide (9.1%) or alendronate (4.5%).[1] Small decreases in total hip, femoral neck, and trochanter BMD were observed with ronacaleret treatment.[1]
Table 2: Percentage Change in Lumbar Spine aBMD at 12 Months (NCT00471237)
| Treatment Group | Mean % Change from Baseline | Reference |
| Ronacaleret (100-400 mg) | 0.3% to 1.6% | [1] |
| Teriparatide (20 µg) | 9.1% | [1] |
| Alendronate (70 mg) | 4.5% | [1] |
Volumetric Bone Mineral Density (vBMD)
Ronacaleret increased spine integral (0.49% to 3.9%) and trabecular (1.8% to 13.3%) vBMD from baseline.[5] However, these increases were at least twofold lower than those achieved with teriparatide (14.8% and 24.4%, respectively) but were similar or superior to alendronate (5.0% and 4.9%, respectively).[5] Small, non-dose-dependent decreases in integral vBMD of the proximal femur (-0.1% to -0.8%) were observed with ronacaleret, in contrast to the increases seen with teriparatide (3.9%) and alendronate (2.7%).[5]
Table 3: Percentage Change in Spine vBMD at 12 Months (NCT00471237)
| Treatment Group | Integral vBMD % Change | Trabecular vBMD % Change | Reference |
| Ronacaleret (100-400 mg) | 0.49% to 3.9% | 1.8% to 13.3% | [5] |
| Teriparatide (20 µg) | 14.8% | 24.4% | [5] |
| Alendronate (70 mg) | 5.0% | 4.9% | [5] |
Table 4: Percentage Change in Proximal Femur Integral vBMD at 12 Months (NCT00471237)
| Treatment Group | Mean % Change from Baseline | Reference |
| Ronacaleret (100-400 mg) | -0.1% to -0.8% | [5] |
| Teriparatide (20 µg) | 3.9% | [5] |
| Alendronate (70 mg) | 2.7% | [5] |
Parathyroid Hormone (PTH)
PTH elevations with ronacaleret were prolonged compared to those historically seen with teriparatide.[1][5] This prolonged PTH elevation is thought to contribute to a state of mild hyperparathyroidism, potentially explaining the observed decreases in cortical bone density.[1][5][8] Administration of ronacaleret led to lower peak PTH levels but greater total PTH exposure compared to recombinant human PTH(1-34).[8]
Bone Turnover Markers
Bone turnover markers increased in both the ronacaleret and teriparatide arms, while they decreased in the alendronate arm.[1] In a study in postmenopausal women, ronacaleret at doses of 75, 175, or 475 mg caused dose-dependent increases in the bone formation markers osteocalcin, bone-specific alkaline phosphatase (BSAP), and procollagen type I N-terminal propeptide (P1NP) relative to placebo.[7]
Phase II Clinical Trial in Patients with Distal Radius Fracture (NCT00548496)
A randomized, double-blind, placebo-controlled, parallel-group clinical trial was conducted in 85 subjects with a closed, unilateral, extra-articular fracture of the distal radius to evaluate the effect of ronacaleret on fracture healing.[9]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.[9]
-
Patient Population: 85 male and female subjects with a closed, unilateral, extra-articular fracture of the distal radius treated conservatively.[9]
-
Treatment Arms:
-
Duration: 12 weeks.[9]
-
Primary Outcome: Time to radiographic fracture healing.[9]
-
Secondary Outcomes: Cortical bridging, grip strength, pain and swelling, time to cast removal, range of motion, and bone turnover markers.[9]
The study was terminated early for futility based on an unplanned interim analysis.[9] There were no significant differences between the treatment groups in the time to radiographic fracture healing (74, 65, and 68 days for placebo, 200 mg twice daily, and 400 mg once daily groups, respectively), or in any of the secondary clinical outcomes.[9] Markers of bone formation and levels of PTH and serum calcium increased with ronacaleret treatment.[9]
Detailed Methodologies
Quantitative Computed Tomography (QCT)
QCT is a three-dimensional imaging technique that provides a quantitative measurement of bone mineral density.[10] It has the advantage of being able to separately assess trabecular and cortical bone.[10]
-
General Protocol for Spine QCT in Clinical Trials:
-
A contiguous volume of the lumbar spine (typically L1-L2 or L1-L3) is scanned with a slice thickness of 1-3 mm and no CT gantry tilt.[11]
-
Low-dose protocols are used, with typical settings of 80-120 kVp and 50-200 mAs.[11]
-
A calibration phantom with known densities is scanned simultaneously with the patient to allow for the conversion of Hounsfield units to bone mineral density in mg/cm³.
-
Specialized software is used to define regions of interest in the trabecular compartment of the vertebral bodies for analysis.
-
Biochemical Markers of Bone Turnover
The International Osteoporosis Foundation and the International Federation of Clinical Chemistry and Laboratory Medicine recommend P1NP as the reference marker for bone formation and C-terminal telopeptide of type I collagen (CTX) for bone resorption.[12][13]
-
Procollagen Type I N-terminal Propeptide (P1NP):
-
Biological Role: A precursor peptide released during the formation of type I collagen, reflecting osteoblastic activity.[14]
-
Sample Collection: Serum is the preferred sample. P1NP has minimal circadian variability and is not affected by food intake, so fasting is not required.[13]
-
Assay: Automated immunoassays are widely available.
-
-
C-terminal Telopeptide of Type I Collagen (CTX):
-
Biological Role: A degradation product of type I collagen, reflecting osteoclastic activity.[14]
-
Sample Collection: Samples must be collected in the morning in a fasted state due to significant circadian and food-related variability.[13] EDTA plasma is preferred for better sample stability.[13]
-
Assay: Automated immunoassays are commonly used.
-
Summary and Conclusion
Early-phase clinical trials of this compound have established its mechanism of action as an oral CaSR antagonist that stimulates endogenous PTH release. Phase I studies indicated that the drug is generally well-tolerated and exhibits predictable pharmacokinetics. However, Phase II trials in postmenopausal women with low bone mineral density demonstrated that while ronacaleret could increase trabecular vBMD, the effect was modest compared to teriparatide and was accompanied by a decrease in cortical bone density at the hip.[1][5] The prolonged elevation of PTH induced by ronacaleret is believed to create a state of mild hyperparathyroidism, which may not be optimal for bone anabolism.[1][5][8] Furthermore, a Phase II study in patients with distal radius fractures was terminated early for futility, as ronacaleret did not accelerate fracture healing.[9] These findings have tempered the initial enthusiasm for ronacaleret as a monotherapy for osteoporosis. Further research would be needed to explore alternative dosing regimens or combination therapies to potentially harness its PTH-stimulating effects more effectively for bone health.
References
- 1. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Full Document Preview [gravitas.acr.org]
- 4. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. | BioWorld [bioworld.com]
- 8. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative computed tomography in assessment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative computed tomography and opportunistic bone density screening by dual use of computed tomography scans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RACGP - Bone turnover markers [racgp.org.au]
- 13. Use of CTX-I and PINP as bone turnover markers: National Bone Health Alliance recommendations to standardize sample handling and patient preparation to reduce pre-analytical variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Characterization of Ronacaleret Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (SB-751689) is a small molecule, orally active antagonist of the calcium-sensing receptor (CaSR).[1][2] Developed for the potential treatment of osteoporosis, its mechanism of action revolves around blocking the CaSR on parathyroid cells, which in turn stimulates the transient release of endogenous parathyroid hormone (PTH).[2][3] This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, available pharmacologic data, and the experimental protocols utilized to assess its activity.
Introduction
The calcium-sensing receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.[4] Located on the surface of parathyroid gland cells, the CaSR detects fluctuations in extracellular calcium levels.[1] Activation of the CaSR by increased calcium concentrations initiates a signaling cascade that suppresses the secretion of PTH.[4] this compound was designed as a "calcilytic" agent, a negative allosteric modulator that inhibits the CaSR, thereby "tricking" the parathyroid gland into perceiving low calcium levels and consequently increasing PTH secretion.[2][4] The pulsatile release of PTH is known to have an anabolic effect on bone, making CaSR antagonists like ronacaleret a therapeutic strategy for osteoporosis.[2][5][6]
Mechanism of Action
This compound acts as a negative allosteric modulator of the calcium-sensing receptor.[4] By binding to the receptor, it reduces its sensitivity to extracellular calcium, leading to a transient increase in the secretion of parathyroid hormone (PTH) from the parathyroid glands.[2] This intermittent elevation in PTH levels is intended to stimulate bone formation.[2]
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is primarily coupled to the Gq/11 and Gi/o G-proteins. Upon activation by extracellular calcium, the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Ronacaleret, by antagonizing the CaSR, inhibits these downstream signaling events that would normally suppress PTH secretion.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. | BioWorld [bioworld.com]
- 3. 159 In vitro Characterization of Potential Pig Calcium-sensing Receptor (CaSR) Ligands and Cell Signaling Pathways Related to CaSR Activation by a Dual-luciferase Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronacaleret Hydrochloride: A Technical Overview of its Role in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronacaleret hydrochloride (SB-751689) is a potent, orally active, and selective antagonist of the calcium-sensing receptor (CaSR).[1] Developed initially for the treatment of post-menopausal osteoporosis, its mechanism of action centers on modulating calcium homeostasis by stimulating the release of endogenous parathyroid hormone (PTH).[2][3] This document provides a comprehensive technical guide on Ronacaleret, detailing its mechanism of action, the signaling pathways it influences, and a summary of key preclinical and clinical data. While clinical development for osteoporosis was terminated, the study of Ronacaleret has provided valuable insights into the therapeutic potential and challenges of targeting the CaSR.[4][5]
Introduction to Calcium Homeostasis and the Calcium-Sensing Receptor (CaSR)
Calcium homeostasis is a tightly regulated physiological process crucial for numerous cellular functions. The calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium levels.[6][7] It is highly expressed in the parathyroid glands and kidneys.[4] In the parathyroid gland, activation of the CaSR by elevated extracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH).[7][8] Conversely, a decrease in extracellular calcium reduces CaSR activation, leading to PTH secretion.[4] PTH then acts on bone and the kidneys to restore normal calcium levels by increasing bone resorption, enhancing renal calcium reabsorption, and stimulating the production of 1,25-dihydroxyvitamin D to increase intestinal calcium absorption.[8]
Mechanism of Action of this compound
Ronacaleret functions as a CaSR antagonist, also known as a calcilytic.[9][10] By binding to the CaSR on the surface of parathyroid gland cells, it prevents activation by extracellular calcium.[2][9] This antagonism effectively mimics a state of hypocalcemia, thereby triggering a transient release of endogenous PTH.[2][9] The intended therapeutic effect for osteoporosis was that this intermittent increase in PTH would stimulate bone formation, similar to the action of injectable PTH analogs like teriparatide.[10][11]
Signaling Pathways
The CaSR couples to various G proteins to initiate intracellular signaling cascades. Its primary pathways involve Gαq/11 and Gαi/o.[8][12] Ronacaleret, by blocking the receptor, inhibits these downstream signals that would normally suppress PTH release.
Quantitative Data Summary
Pharmacokinetic Properties
Ronacaleret is an orally active compound with a terminal half-life of approximately 4-5 hours in postmenopausal women, with no accumulation observed after repeated dosing.[13]
| Parameter | Value | Species | Reference |
| Terminal Half-life | 4-5 hours | Human (postmenopausal women) | [13] |
| Absorption | Orally active | Rat, Human | [13][14] |
| In vitro IC50 (OATP1B1) | 11 µM | N/A | [15] |
| In vitro IC50 (OATP2B1) | 12 µM | N/A | [15] |
| In vitro IC50 (CYP2D6) | > 30 µM | N/A | [5] |
Preclinical Efficacy in Ovariectomized Rats
Studies in ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated dose-dependent effects of Ronacaleret on PTH release and bone formation.[13]
| Dose | Effect | Reference |
| 30, 60, 120 mg/kg | Dose-dependent increase in peak plasma Ronacaleret levels and PTH release. | [13] |
| 60, 120 mg/kg | Significantly elevated plasma ionized calcium levels. | [13] |
| 120 mg/kg | Significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine. | [13] |
Clinical Trial Data in Postmenopausal Women
Ronacaleret was evaluated in several clinical trials involving postmenopausal women with low bone mineral density (BMD). The results were compared against placebo, alendronate (a bisphosphonate), and teriparatide (recombinant PTH).
Table 3.3.1: Change in Volumetric BMD (vBMD) after 12 Months (Quantitative Computed Tomography - QCT) [11][16]
| Treatment Group | Spine Integral vBMD (%) | Spine Trabecular vBMD (%) | Proximal Femur Integral vBMD (%) |
| Ronacaleret (100-400 mg) | +0.49 to +3.9 | +1.8 to +13.3 | -0.1 to -0.8 |
| Teriparatide (20 µg) | +14.8 | +24.4 | +3.9 |
| Alendronate (70 mg) | +5.0 | +4.9 | +2.7 |
Table 3.3.2: Change in Areal BMD (aBMD) after 12 Months (Dual-Energy X-ray Absorptiometry - DXA) [3]
| Treatment Group | Lumbar Spine BMD (%) | Total Hip BMD (%) |
| Ronacaleret (100-400 mg) | +0.3 to +1.6 | Small decreases |
| Teriparatide (20 µg) | +9.1 | Increases |
| Alendronate (70 mg) | +4.5 | Increases |
The data indicated that while Ronacaleret increased trabecular bone density in the spine, the effect was significantly less than that of teriparatide.[11] Furthermore, it led to small decreases in cortical bone at the hip, a finding consistent with mild hyperparathyroidism due to prolonged PTH elevation compared to the transient peaks seen with teriparatide injections.[3][11]
Experimental Protocols & Methodologies
In Vitro CaSR Antagonist Potency Assay
A common method to determine the potency of CaSR antagonists is a fluorimetric imaging plate reader (FLIPR)-based assay.[5]
-
Cell Line: HEK293 cells stably expressing the human CaSR.
-
Principle: The assay measures the ability of a test compound to block the increase in intracellular calcium concentration that occurs when the CaSR is activated by an agonist (e.g., extracellular Ca²⁺).
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the antagonist (Ronacaleret).
-
An agonist is added to stimulate the CaSR.
-
The change in fluorescence, corresponding to the influx of intracellular calcium, is measured using a FLIPR instrument.
-
The IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.
-
Clinical Trial Protocol for Osteoporosis Study (Exemplar)
The clinical trials for Ronacaleret in postmenopausal women followed a randomized, double-blind, placebo- and active-controlled design.[3][11]
-
Objective: To compare the effects of different doses of Ronacaleret with placebo, teriparatide, and alendronate on BMD and bone turnover markers.
-
Patient Population: Postmenopausal women with low bone mineral density.[11]
-
Interventions:
-
Primary Outcome Measure: Percentage change from baseline in lumbar spine BMD at 12 months, assessed by DXA.[3]
-
Secondary Outcome Measures:
Conclusion and Future Directions
This compound effectively antagonizes the calcium-sensing receptor, leading to a dose-dependent, transient increase in parathyroid hormone.[13] This mechanism successfully translates to an increase in trabecular bone mineral density in postmenopausal women.[11] However, the clinical development of Ronacaleret for osteoporosis was halted. The observed prolonged PTH elevation, compared to intermittent PTH injections, led to effects consistent with mild hyperparathyroidism, including a lack of anabolic effect or even a modest decrease in cortical bone density at the hip.[3][11] Additionally, in a separate trial, Ronacaleret did not show a significant effect on the healing time of distal radius fractures.[17]
The journey of Ronacaleret underscores a critical challenge in the development of calcilytics for anabolic bone therapy: achieving a pharmacokinetic and pharmacodynamic profile that mimics the rapid and transient PTH spike of injectable therapies to maximize anabolic effects on both trabecular and cortical bone without inducing a catabolic state.[5] Despite its discontinuation, the research on Ronacaleret has significantly advanced the understanding of CaSR pharmacology and its intricate role in calcium homeostasis and bone metabolism, providing a valuable foundation for the development of future CaSR-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 8. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minireview: The Intimate Link Between Calcium Sensing Receptor Trafficking and Signaling: Implications for Disorders of Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Intestinal OATP2B1 by the Calcium Receptor Antagonist Ronacaleret Results in a Significant Drug-Drug Interaction by Causing a 2-Fold Decrease in Exposure of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ronacaleret Hydrochloride in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride (SB-751689) is a potent and selective antagonist of the calcium-sensing receptor (CaSR).[1][2] By blocking the CaSR on the surface of the parathyroid gland, Ronacaleret stimulates the transient release of endogenous parathyroid hormone (PTH).[1] This mechanism of action has positioned Ronacaleret as a potential oral therapeutic agent for conditions requiring an anabolic bone effect, such as osteoporosis.[1][2] These application notes provide a summary of the available preclinical data on this compound dosage in animal studies and detailed protocols for its use in established rat models of osteoporosis and chronic kidney disease.
Mechanism of Action
Ronacaleret is a calcilytic agent, meaning it antagonizes the calcium-sensing receptor. This receptor, a G-protein coupled receptor, is a key regulator of extracellular calcium homeostasis.[1] In the parathyroid gland, activation of the CaSR by calcium suppresses the secretion of PTH. Ronacaleret, by acting as an allosteric antagonist, prevents this suppression and leads to a rapid and transient increase in circulating PTH levels. This intermittent elevation in PTH is known to stimulate both osteoblast and osteoclast activity, with a net anabolic effect on bone, leading to increased bone formation.
Dosage in Animal Studies
The following tables summarize the currently available data on this compound dosage in preclinical animal models.
Table 1: this compound Dosage in an Ovariectomized Rat Model of Osteoporosis
| Parameter | Details | Reference |
| Animal Model | Ovariectomized Rats | [3] |
| Species/Strain | Not Specified | |
| Route of Administration | Oral Gavage | [3] |
| Dosage | 30, 60, and 120 mg/kg | [3] |
| Frequency | Not Specified | |
| Duration | Not Specified | |
| Vehicle | Not Specified | |
| Observed Effects | Dose-dependent increase in peak plasma Ronacaleret levels and PTH release. The 120 mg/kg dose significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine. | [3] |
Table 2: this compound Dosage in a 5/6 Nephrectomy Rat Model of Chronic Kidney Disease
| Parameter | Details | Reference |
| Animal Model | 5/6 Nephrectomized Rats | [2] |
| Species/Strain | Wistar Rats | [2] |
| Age | 7 weeks old | [2] |
| Route of Administration | Continuous Subcutaneous Infusion (via osmotic pump) | [2] |
| Dosage | 3 mg/kg/day | [2] |
| Frequency | Continuous | [2] |
| Duration | Not Specified | |
| Vehicle | 10% β-cyclodextrin solution | [2] |
| Observed Effects | Preserved klotho expression and renal function, with reductions in serum phosphate and albuminuria. | [2] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model for Osteoporosis Studies
This protocol is a generalized procedure for inducing osteoporosis in rats via ovariectomy, based on established methodologies.[4]
Materials:
-
Female Sprague-Dawley or Wistar rats (6-9 months old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, sutures)
-
Analgesics (e.g., buprenorphine, carprofen)
-
This compound
-
Appropriate oral gavage vehicle (e.g., 0.5% carboxymethyl cellulose, polyethylene glycol)[5]
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to surgery.
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave and disinfect the surgical area (dorsal midline or bilateral flank incisions).
-
Ovariectomy: Make a small incision to access the abdominal cavity. Locate and ligate the ovarian blood vessels and fallopian tube, then remove the ovary. Repeat for the second ovary if using a single midline incision. For sham-operated controls, locate the ovaries but do not remove them.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow 4-8 weeks for the development of osteoporosis before initiating treatment.
-
Drug Administration: Prepare the desired dose of this compound in a suitable vehicle. Administer daily via oral gavage at the specified dosages (e.g., 30, 60, 120 mg/kg).
-
Endpoint Analysis: At the end of the study period, collect blood for biomarker analysis (e.g., PTH, P1NP, CTX) and harvest bones (e.g., femur, tibia, lumbar vertebrae) for analysis by micro-computed tomography (µCT) and histomorphometry.
Protocol 2: 5/6 Nephrectomy Rat Model for Chronic Kidney Disease (CKD) Studies
This protocol describes a two-stage surgical procedure to induce CKD in rats.[3]
Materials:
-
Male Wistar rats (e.g., 7 weeks old)
-
Anesthetic
-
Surgical instruments
-
Analgesics
-
This compound
-
10% β-cyclodextrin solution[2]
-
Osmotic pumps
Procedure:
-
First Stage Surgery: Anesthetize the rat and make a flank incision to expose the left kidney. Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney mass.
-
Recovery: Allow the animal to recover for one week.
-
Second Stage Surgery: Anesthetize the rat and expose the right kidney through a flank incision. Perform a complete right nephrectomy.
-
CKD Development: Allow the animals to recover and for CKD to develop (typically 1-2 weeks after the second surgery).
-
Osmotic Pump Implantation: Anesthetize the rat and subcutaneously implant an osmotic pump filled with this compound dissolved in 10% β-cyclodextrin solution, calibrated to deliver the target dose (e.g., 3 mg/kg/day).
-
Monitoring and Endpoint Analysis: Monitor animals for signs of distress. Collect blood and urine samples at specified time points to assess renal function (e.g., BUN, serum creatinine, proteinuria) and serum electrolytes (e.g., phosphate).
Pharmacokinetics and Toxicology
There is currently a lack of publicly available, detailed pharmacokinetic and toxicological data for this compound in animal models.
-
Pharmacokinetics: While a dose-dependent increase in plasma levels has been observed in rats, specific parameters such as Cmax, Tmax, AUC, and bioavailability have not been reported in the reviewed literature.[3] The terminal half-life in postmenopausal women is reported to be 4-5 hours.[3]
-
Toxicology: No data on acute toxicity (e.g., LD50) or chronic toxicity (e.g., No-Observed-Adverse-Effect Level - NOAEL) in animals is available in the public domain. In a study with postmenopausal women, single and repeat doses were reported to be well-tolerated with no serious adverse events.[3]
Researchers should conduct preliminary dose-ranging and tolerability studies to determine the optimal and safe dosage for their specific animal model and experimental conditions.
Conclusion
This compound has demonstrated efficacy in preclinical models of osteoporosis and chronic kidney disease. The provided protocols offer a framework for conducting further research into the effects of this CaSR antagonist. However, the limited availability of public data on its pharmacokinetics and toxicology in animals necessitates careful dose selection and safety monitoring in any new in vivo studies.
References
- 1. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Ronacaleret Hydrochloride in Bone Histomorphometry Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride is a novel small molecule that functions as an antagonist of the calcium-sensing receptor (CaSR). By blocking the CaSR on the surface of the parathyroid gland, Ronacaleret triggers a transient release of endogenous parathyroid hormone (PTH)[1][2][3]. This mechanism of action has positioned Ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis, aiming to rebuild bone mass and improve bone microarchitecture[1][2]. These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical bone histomorphometry studies, including detailed protocols and data presentation.
Mechanism of Action
This compound is a calcilytic agent that modulates bone metabolism primarily through its effect on PTH secretion. The transient elevations in PTH are intended to stimulate bone formation over bone resorption, leading to a net anabolic effect on the skeleton. However, studies have shown that prolonged PTH elevation with Ronacaleret may induce a state of mild hyperparathyroidism, which can have differential effects on trabecular and cortical bone[4][5].
Signaling Pathway of this compound
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from key studies investigating the effects of this compound on bone.
Preclinical Data: Ovariectomized (OVX) Rat Model
| Dosage (Oral) | Peak Plasma Ronacaleret Levels | PTH Release | Plasma Ionized Calcium | Bone Formation Rate (Lumbar Spine) | Osteoid Perimeter (Lumbar Spine) |
| 30 mg/kg | Dose-dependent increase | Dose-dependent increase | No significant change | Not reported | Not reported |
| 60 mg/kg | Dose-dependent increase | Dose-dependent increase | Significantly elevated | Not reported | Not reported |
| 120 mg/kg | Dose-dependent increase | Dose-dependent increase | Significantly elevated | Significantly enhanced | Significantly enhanced |
Data from Hoffman, S.J. et al. (2008) as reported in a meeting abstract.[3]
Clinical Data: Postmenopausal Women with Low Bone Mineral Density (BMD)
Table 1: Effect on Bone Turnover Markers
| Treatment Group | Osteocalcin | Bone-Specific Alkaline Phosphatase (BSAP) | Amino-terminal Type I Collagen Propeptide (PINP) |
| Ronacaleret (75, 175, or 475 mg) | Dose-dependent increases vs. placebo | Dose-dependent increases vs. placebo | Dose-dependent increases vs. placebo |
Data from Fitzpatrick, L. et al. (2008) as reported in a meeting abstract.[3]
Table 2: Percentage Change in Lumbar Spine BMD at 12 Months
| Treatment Group | Mean Change from Baseline (%) |
| Ronacaleret (100 mg daily) | 0.3 |
| Ronacaleret (200 mg daily) | 1.6 |
| Ronacaleret (300 mg daily) | 0.8 |
| Ronacaleret (400 mg daily) | 1.2 |
| Teriparatide (20 µg daily) | 9.1 |
| Alendronate (70 mg weekly) | 4.5 |
Data from a randomized, placebo-controlled, dose-ranging trial.[5]
Table 3: Percentage Change in Hip BMD at 12 Months
| Treatment Group | Total Hip | Femoral Neck | Trochanter |
| Ronacaleret | Small decreases | Small decreases | Small decreases |
| Teriparatide | Increases | Increases | Increases |
| Alendronate | Increases | Increases | Increases |
Qualitative summary from a randomized, placebo-controlled, dose-ranging trial.[5]
Experimental Protocols
Preclinical Bone Histomorphometry Protocol: Ovariectomized (OVX) Rat Model
This protocol outlines a typical experimental workflow for evaluating the effects of this compound on bone histomorphometry in an ovariectomized rat model of postmenopausal osteoporosis.
1. Animal Model and Ovariectomy:
-
Species: Female Sprague-Dawley or Wistar rats, approximately 6 months of age[6].
-
Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group undergoes a similar surgical procedure without removal of the ovaries[6].
2. Acclimatization and Recovery:
-
Allow a recovery period of 1-2 weeks post-surgery for the animals to stabilize and for bone loss to initiate[6].
3. Group Assignment:
-
Randomly assign animals to the following groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
Ovariectomized (OVX) + Vehicle
-
OVX + this compound (e.g., 30, 60, 120 mg/kg/day)
-
4. Drug Administration:
-
Route: Oral gavage is a common method to ensure accurate dosing[7].
-
Vehicle: The vehicle for this compound should be determined based on its solubility and stability (e.g., 0.5% methylcellulose).
-
Duration: Treatment duration can vary, but a period of 8-12 weeks is typical for osteoporosis studies.
5. Fluorochrome Labeling (for Dynamic Histomorphometry):
-
To measure bone formation rate, administer two different fluorochrome labels at specific time points before euthanasia.
-
Example:
-
Demeclocycline (orange fluorescence): 30 mg/kg, intraperitoneally, 10 days before euthanasia.
-
Calcein (green fluorescence): 20 mg/kg, intraperitoneally, 3 days before euthanasia.
-
6. Euthanasia and Tissue Harvest:
-
At the end of the treatment period, euthanize the animals according to approved protocols.
-
Dissect the bones of interest (e.g., tibiae, femora, lumbar vertebrae) and remove soft tissues.
7. Bone Fixation and Processing:
-
Fixation: Fix bones in 70% ethanol to preserve tissue integrity.
-
Dehydration: Dehydrate the specimens through a graded series of ethanol concentrations (e.g., 70%, 95%, 100%).
-
Embedding: Infiltrate and embed the undecalcified bones in methylmethacrylate (MMA) resin[8].
8. Sectioning:
-
Use a heavy-duty microtome to cut longitudinal sections of the embedded bones.
-
Thickness: 5 µm for static histomorphometry and 8-10 µm for dynamic histomorphometry[8].
9. Staining:
-
Goldner's Trichrome: Stains mineralized bone green, osteoid red/orange, and cellular components. Useful for identifying osteoblasts and osteoclasts[9].
-
Von Kossa Stain: Stains mineralized bone black, allowing for clear visualization of the mineralized matrix[1].
-
Toluidine Blue: Stains cellular elements and can highlight the calcification front[9].
10. Histomorphometric Analysis:
-
Use a microscope equipped with a camera and specialized image analysis software.
-
Static Parameters (from stained sections):
-
Bone Volume/Tissue Volume (BV/TV, %): A measure of the amount of bone in a given area.
-
Trabecular Thickness (Tb.Th, µm): Average thickness of trabeculae.
-
Trabecular Number (Tb.N, /mm): Average number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp, µm): Average distance between trabeculae.
-
Osteoid Surface/Bone Surface (OS/BS, %): Percentage of bone surface covered by osteoid.
-
Osteoblast Surface/Bone Surface (Ob.S/BS, %): Percentage of bone surface covered by osteoblasts.
-
Osteoclast Surface/Bone Surface (Oc.S/BS, %): Percentage of bone surface covered by osteoclasts.
-
-
Dynamic Parameters (from unstained, fluorescent sections):
-
Mineralizing Surface/Bone Surface (MS/BS, %): Percentage of bone surface actively mineralizing.
-
Mineral Apposition Rate (MAR, µm/day): The rate at which new mineral is deposited on the bone surface.
-
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year): The volume of new bone formed per unit of bone surface per unit of time.
-
Concluding Remarks
This compound, as a CaSR antagonist, presents a unique mechanism for potentially stimulating bone formation. Bone histomorphometry is an indispensable tool for elucidating the cellular and tissue-level effects of this compound. The protocols and data presented here provide a framework for researchers to design and interpret studies aimed at understanding the skeletal effects of Ronacaleret and other calcilytic agents. While clinical studies have shown modest effects on BMD compared to established therapies, further investigation into dosing regimens and long-term effects, supported by detailed histomorphometric analysis, is warranted to fully characterize the therapeutic potential of this class of drugs.
References
- 1. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat Model for Osteoporosis - Enamine [enamine.net]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Interest of Bone Histomorphometry in Bone Pathophysiology Investigation: Foundation, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ronacaleret Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret Hydrochloride (formerly SB-751689) is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR, a G-protein coupled receptor, plays a crucial role in calcium homeostasis by regulating the secretion of parathyroid hormone (PTH). By antagonizing the CaSR, Ronacaleret mimics a state of hypocalcemia, leading to a transient release of endogenous PTH.[1][3] This mechanism of action has led to its investigation primarily for the treatment of osteoporosis, with the aim of stimulating bone formation.[4][5][6] In a clinical setting, Ronacaleret administration resulted in dose-dependent increases in bone formation markers.[4]
These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its effects on CaSR signaling and downstream cellular functions.
Mechanism of Action
Ronacaleret acts as an allosteric antagonist of the CaSR. The CaSR is predominantly coupled to the Gq/11 G-protein subunit. Upon activation by extracellular calcium, the CaSR stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration ([Ca2+]i). Ronacaleret blocks this signaling cascade by preventing the conformational changes in the CaSR induced by its agonists.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from various studies. This data is crucial for designing dose-response experiments.
| Parameter | Cell Line/System | Assay Type | Value | Reference |
| IC50 (CaSR Antagonism) | HEK293 cells expressing human CaSR | FLIPR-based intracellular calcium assay | 0.11 µM | --INVALID-LINK-- |
| IC50 (OATP1B1 Inhibition) | In vitro transporter assay | Transporter inhibition assay | 11 µM | --INVALID-LINK-- |
| IC50 (OATP2B1 Inhibition) | In vitro transporter assay | Transporter inhibition assay | 12 µM | --INVALID-LINK-- |
| Effective Concentration | HEK293 cells with mutant CaSR | Intracellular calcium response | 20-40 nM | --INVALID-LINK-- |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is fundamental for characterizing the antagonistic activity of Ronacaleret on the CaSR. Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human CaSR are the recommended model system.
Objective: To measure the inhibition of agonist-induced intracellular calcium mobilization by Ronacaleret.
Materials:
-
HEK293 cells expressing human CaSR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CaSR agonist (e.g., CaCl₂, Spermidine)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, PHERAstar)
Protocol:
-
Cell Plating:
-
Seed HEK293-CaSR cells into 96-well black, clear-bottom plates at a density of 40,000-80,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cell plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Ronacaleret in HBSS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Prepare the CaSR agonist solution at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Wash the cells twice with HBSS.
-
Add 100 µL of the diluted Ronacaleret solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the CaSR agonist to all wells simultaneously using the instrument's integrated fluidics.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the agonist-only control wells.
-
Plot the normalized response against the logarithm of the Ronacaleret concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay is critical for evaluating the primary pharmacological effect of Ronacaleret. Primary parathyroid cells or a suitable parathyroid cell line are required.
Objective: To measure the stimulation of PTH secretion by Ronacaleret in parathyroid cells.
Materials:
-
Primary parathyroid cells or a parathyroid cell line
-
Cell culture medium appropriate for parathyroid cells
-
This compound
-
Low-calcium and high-calcium buffers
-
24- or 48-well cell culture plates
-
PTH ELISA kit
Protocol:
-
Cell Culture:
-
Pre-incubation:
-
Wash the cells with a low-calcium buffer.
-
Pre-incubate the cells in a high-calcium buffer for 1-2 hours to suppress basal PTH secretion.
-
-
Ronacaleret Treatment:
-
Prepare various concentrations of Ronacaleret in a low-calcium buffer.
-
Remove the high-calcium buffer and wash the cells with the low-calcium buffer.
-
Add the Ronacaleret-containing low-calcium buffer to the cells. Include a vehicle control (low-calcium buffer only).
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the samples at -80°C until analysis.
-
-
PTH Measurement:
-
Data Analysis:
-
Normalize the PTH concentration to the total protein content or cell number in each well.
-
Plot the normalized PTH concentration against the Ronacaleret concentration to generate a dose-response curve.
-
Cell Viability/Cytotoxicity Assay
This assay is important to determine if the observed effects of Ronacaleret are due to its specific pharmacological activity or to general cytotoxicity.
Objective: To assess the effect of Ronacaleret on the viability of the cell line used in the primary functional assays.
Materials:
-
The same cell line used in the functional assays (e.g., HEK293-CaSR)
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescent ATP-based assay kit)
-
96-well clear plates
-
Spectrophotometer or luminometer
Protocol:
-
Cell Plating:
-
Seed the cells in a 96-well clear plate at an appropriate density (e.g., 5,000-10,000 cells per well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ronacaleret in the cell culture medium, covering a wide range of concentrations, including those used in the functional assays and higher.
-
Remove the old medium and add 100 µL of the Ronacaleret-containing medium to the wells. Include vehicle-only and no-treatment controls.
-
Incubate for a period relevant to the functional assays (e.g., 24-48 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol (e.g., add 10 µL of MTT solution and incubate for 4 hours).
-
If necessary, add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Ronacaleret concentration.
-
Determine the IC₅₀ for cytotoxicity if a significant decrease in viability is observed.
-
Conclusion
This compound is a valuable tool for studying the role of the Calcium-Sensing Receptor in various cellular processes. The protocols outlined in these application notes provide a framework for researchers to investigate its in vitro pharmacology. It is recommended to optimize the experimental conditions, such as cell density and incubation times, for each specific cell line and assay. Careful consideration of the quantitative data provided will aid in the selection of appropriate concentration ranges for eliciting the desired pharmacological response while avoiding off-target or cytotoxic effects.
References
- 1. raybiotech.com [raybiotech.com]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. | BioWorld [bioworld.com]
- 5. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culture of parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma - Gland Surgery [gs.amegroups.org]
Application Notes and Protocols for Studying CaSR Signaling Pathways with Ronacaleret Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret Hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis. By antagonizing the CaSR on the surface of the parathyroid gland, Ronacaleret triggers a transient release of endogenous parathyroid hormone (PTH).[1][2][3] This mechanism of action makes Ronacaleret a valuable tool for studying CaSR signaling pathways and for investigating the therapeutic potential of modulating these pathways, particularly in the context of disorders like osteoporosis.[1][2][4][5]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on key CaSR signaling events, including intracellular calcium mobilization, ERK1/2 phosphorylation, and cAMP modulation.
Mechanism of Action
The CaSR is a class C GPCR that couples to multiple G-protein signaling pathways to regulate cellular function in response to changes in extracellular calcium concentration. The primary signaling cascades initiated by CaSR activation are through Gαq/11 and Gαi/o proteins.
-
Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Other Pathways: The CaSR can also signal through the Gα12/13 and β-arrestin pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
Ronacaleret, as a CaSR antagonist, blocks the activation of these signaling pathways by extracellular calcium or other agonists. This inhibition leads to a physiological response that mimics hypocalcemia, most notably the secretion of PTH from the parathyroid glands.
Data Presentation
The following table summarizes the in vitro potency of this compound in a key CaSR functional assay.
| Compound | Assay Type | Cell Line | Parameter | Value |
| Ronacaleret | Inhibition of intracellular Ca2+ flux (FLIPR-based assay) | HEK293 cells expressing human CaSR | IC50 | 0.11 µM[6] |
FLIPR: Fluorometric Imaging Plate Reader
Experimental Protocols
Generation of a Stable Cell Line Expressing CaSR
To study the effects of Ronacaleret, a stable cell line expressing the human CaSR is essential. Human Embryonic Kidney 293 (HEK293) cells are a suitable host.
Materials:
-
HEK293 cells
-
Expression vector containing the full-length human CaSR cDNA (e.g., pcDNA3.1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Selection antibiotic (e.g., G418 or Hygromycin B)
-
Cloning cylinders or limiting dilution supplies
Protocol:
-
Transfection:
-
Plate HEK293 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the CaSR expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of selection antibiotic to the culture medium. The optimal concentration should be determined beforehand by a kill curve.
-
Replace the medium with fresh selection medium every 3-4 days.
-
-
Isolation of Clones:
-
After 2-3 weeks of selection, resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.
-
-
Expansion and Validation:
-
Expand the isolated clones.
-
Validate CaSR expression and function by Western blot for the CaSR protein and by performing a functional assay, such as measuring the intracellular calcium response to an increase in extracellular calcium.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of Ronacaleret to inhibit CaSR-mediated increases in intracellular calcium.
Materials:
-
HEK293 cells stably expressing CaSR
-
Black, clear-bottom 96-well plates
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound
-
CaSR agonist (e.g., CaCl2)
-
Fluorometric Imaging Plate Reader (FLIPR) or fluorescence plate reader
Protocol:
-
Cell Plating:
-
Seed the stable CaSR-expressing HEK293 cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the desired concentrations of Ronacaleret or vehicle control to the wells and incubate for 15-30 minutes.
-
Place the plate in a FLIPR or fluorescence plate reader.
-
Establish a baseline fluorescence reading (Excitation: 340/380 nm, Emission: 510 nm).
-
Add a CaSR agonist (e.g., CaCl2 to a final concentration of 2-5 mM) to stimulate the receptor.
-
Continuously record the fluorescence ratio (340/380 nm) for several minutes to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380).
-
Determine the peak response after agonist addition.
-
Plot the inhibition of the agonist response against the concentration of Ronacaleret to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol determines the effect of Ronacaleret on CaSR-mediated ERK1/2 phosphorylation.
Materials:
-
HEK293 cells stably expressing CaSR
-
6-well plates
-
Serum-free culture medium
-
This compound
-
CaSR agonist (e.g., CaCl2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate stable CaSR-expressing HEK293 cells in 6-well plates.
-
Once confluent, serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of Ronacaleret or vehicle for 30 minutes.
-
Stimulate the cells with a CaSR agonist (e.g., 5 mM CaCl2) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2.
-
Plot the inhibition of ERK1/2 phosphorylation against the concentration of Ronacaleret.
-
cAMP Measurement Assay
This assay assesses the effect of Ronacaleret on the CaSR-mediated inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing CaSR
-
96-well plates
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin
-
This compound
-
CaSR agonist (e.g., CaCl2)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
Protocol:
-
Cell Plating and Treatment:
-
Seed stable CaSR-expressing HEK293 cells in a 96-well plate.
-
On the day of the assay, replace the medium with stimulation buffer.
-
Pre-incubate with various concentrations of Ronacaleret or vehicle for 30 minutes.
-
Add a CaSR agonist (e.g., 5 mM CaCl2) and a sub-maximal concentration of forskolin (to stimulate adenylyl cyclase) and incubate for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve to determine the concentration of cAMP in each sample.
-
Ronacaleret, as a CaSR antagonist, is expected to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Plot the cAMP concentration against the Ronacaleret concentration to determine its effect.
-
Visualizations
Caption: CaSR Signaling Pathways and the inhibitory action of Ronacaleret HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ronacaleret Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ronacaleret Hydrochloride in human plasma. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring. While specific mass spectrometric parameters for Ronacaleret are illustrative, the overall workflow and validation adhere to established bioanalytical guidelines.
Introduction
This compound is a calcium-sensing receptor (CaSR) antagonist that has been investigated for its potential as an oral anabolic agent for treating osteoporosis.[1][2] By blocking the CaSR on parathyroid cells, Ronacaleret stimulates the release of endogenous parathyroid hormone (PTH), which can enhance bone formation.[3][4] To support pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies, a reliable and sensitive bioanalytical method for quantifying Ronacaleret in plasma is essential. This document provides a detailed protocol for such a method, based on established LC-MS/MS principles widely used for the analysis of small molecule drugs in biological matrices.
Signaling Pathway of Ronacaleret
Ronacaleret acts as an antagonist to the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. In the parathyroid gland, the primary function of the CaSR is to regulate the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels. By blocking this receptor, Ronacaleret inhibits the signaling cascade that would normally suppress PTH secretion, leading to an increase in circulating PTH levels.
Caption: Signaling pathway of Ronacaleret at the parathyroid cell.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ronacaleret-d4 (or other stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ronacaleret and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ronacaleret stock solution with 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of human plasma to the appropriate tubes.
-
Spike 5 µL of the appropriate working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 acetonitrile:water to blanks and unknown samples.
-
Add 150 µL of the internal standard working solution in acetonitrile to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Workflow
Caption: Experimental workflow for plasma sample preparation and analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Note: Q1/Q3 transitions for Ronacaleret and its internal standard are illustrative and should be optimized based on the specific compound's fragmentation pattern.
Method Validation Summary
The bioanalytical method was validated according to established guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 50 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Result |
| Concentration Range | 0.1 - 50 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 5.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| HQC | 40.0 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
%CV = (Standard Deviation / Mean) * 100; %RE = ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed to ensure that the ionization of the analyte was not suppressed or enhanced by endogenous plasma components.
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 85 - 95 | 90 - 110 |
| HQC | 85 - 95 | 90 - 110 |
Stability
The stability of Ronacaleret in human plasma was evaluated under various conditions to ensure sample integrity during handling and storage.
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 6 hours | Stable |
| Freeze-Thaw (from -80°C to RT) | 3 cycles | Stable |
| Long-term Storage (-80°C) | 90 days | Stable |
| Post-preparative (in autosampler) | 24 hours | Stable |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic studies in drug development. The validation data demonstrates that the method meets the requirements for bioanalytical applications.
References
- 1. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolution of Ronacaleret Hydrochloride for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Ronacaleret Hydrochloride, a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), for both in vitro and in vivo experimental use. Adherence to these guidelines will help ensure consistent and reliable experimental outcomes.
Physicochemical Properties and Solubility
This compound is a small molecule with the chemical formula C₂₅H₃₂ClF₂NO₄ and a molecular weight of 483.98 g/mol .[1] Its solubility is a critical factor in the preparation of dosing solutions. While its aqueous solubility is predicted to be low, it is soluble in organic solvents.[2]
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 47.5 mg/mL | 98.14 mM | Sonication is recommended to aid dissolution.[3] |
| Water | 0.00145 mg/mL (predicted) | ~0.003 mM | Considered poorly soluble in aqueous solutions.[2] |
Mechanism of Action
This compound acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[4] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1] By antagonizing the CaSR on the surface of the parathyroid gland, Ronacaleret triggers a transient release of endogenous parathyroid hormone (PTH).[5][6] This mechanism of action has been investigated for its potential as an oral osteoanabolic agent for conditions like postmenopausal osteoporosis.[7][8][9]
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the CaSR. Ronacaleret, as an antagonist, inhibits these pathways.
Caption: CaSR signaling pathways inhibited by Ronacaleret.
Experimental Protocols
In Vitro Dissolution Protocol
This protocol is designed for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate cell culture medium
Procedure: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.84 mg of the compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.84 mg of powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Sterilization: The DMSO stock solution is considered sterile. If further assurance is needed, it can be filtered through a 0.22 µm syringe filter compatible with organic solvents.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 years or at -80°C for up to 1 year in solvent.[3]
Preparation of Working Solution:
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
In Vivo Dissolution Protocol (for Rodent Studies)
This protocol describes the preparation of this compound for oral gavage in rodents. Due to its poor aqueous solubility, a suspension or a solution with solubilizing agents is required.
Method 1: Suspension in Methyl Cellulose
This method has been used in pharmacokinetic studies in rats.[10]
Materials:
-
This compound powder
-
0.5% (w/v) Methyl cellulose in sterile water
-
Mortar and pestle or homogenizer
-
Sterile water
-
Oral gavage needles
Procedure:
-
Calculate: Determine the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare Vehicle: Prepare a 0.5% methyl cellulose solution by dissolving methyl cellulose powder in sterile water.
-
Create Suspension: Add a small amount of the 0.5% methyl cellulose vehicle to the this compound powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Final Volume: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration and a homogenous suspension.
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
Method 2: Solubilization with Co-solvents and Surfactants
This is a common vehicle for administering hydrophobic compounds to rodents.[11]
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Vortex thoroughly.
-
Dissolve Compound: In a separate tube, dissolve the calculated amount of this compound in the DMSO portion of the vehicle.
-
Combine: Slowly add the dissolved compound-DMSO mixture to the rest of the vehicle while vortexing.
-
Homogenize: Continue to vortex until a clear solution or a uniform, stable suspension is formed.
-
Administration: Administer the formulation via oral gavage. Prepare fresh on the day of the experiment.
Method 3: Formulation with Cyclodextrin
This method has been used for continuous subcutaneous administration via an osmotic pump.[12]
Materials:
-
This compound powder
-
10% β-cyclodextrin solution in sterile water
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare Vehicle: Prepare a 10% (w/v) β-cyclodextrin solution in sterile water.
-
Dissolve Compound: Add the calculated amount of this compound to the β-cyclodextrin solution.
-
Mixing: Vortex the mixture until the compound is fully dissolved. Gentle warming may aid dissolution.
-
Administration: This formulation is suitable for subcutaneous administration.[12]
Experimental Workflow for Compound Preparation
The following diagram outlines the general workflow for preparing this compound for experimental use.
Caption: Workflow for preparing this compound.
Quantitative Data Summary
This compound has been shown to inhibit organic anion transporting polypeptides (OATPs) in vitro.
| Transporter | IC₅₀ (µM) | Reference |
| OATP1B1 | 11 | [7][13] |
| OATP2B1 | 12 | [7][13] |
| OATP1B3 | 60 | [7] |
Note: Ronacaleret does not inhibit Breast Cancer Resistance Protein (BCRP).[7][13]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
-
For in vivo studies, all procedures must be approved and performed in accordance with the guidelines of the institutional animal care and use committee (IACUC).
References
- 1. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. This compound | 702686-96-2 | CaSR | MOLNOVA [molnova.com]
- 5. researchgate.net [researchgate.net]
- 6. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Ronacaleret Hydrochloride in Combination with Other Bone Anabolic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride is an orally active, small molecule antagonist of the calcium-sensing receptor (CaSR).[1][2] Its mechanism of action involves inhibiting the CaSR on the surface of the parathyroid gland, which leads to a transient release of endogenous parathyroid hormone (PTH).[1][2] Intermittent elevations in PTH are known to have an anabolic effect on bone, stimulating bone formation and, potentially, improving bone microarchitecture.[3][4] While clinical trials have evaluated Ronacaleret as a monotherapy for osteoporosis, there is a compelling scientific rationale for exploring its use in combination with other bone anabolic agents that act through distinct signaling pathways.[5][6]
Currently, there is a lack of published preclinical or clinical studies directly investigating the combination of this compound with other bone anabolic agents such as PTH analogs (e.g., teriparatide), activators of the Wnt signaling pathway (e.g., romosozumab), or bone morphogenetic proteins (BMPs). However, the distinct and potentially complementary mechanisms of these agents provide a strong basis for hypothesizing synergistic or additive effects on bone formation.
These application notes provide an overview of the signaling pathways, a summary of available clinical data for Ronacaleret monotherapy for context, and detailed protocols for preclinical evaluation of such combination therapies.
Signaling Pathways in Bone Anabolism
A deeper understanding of the signaling pathways involved in bone formation is crucial for designing effective combination therapies. Ronacaleret indirectly stimulates the PTH pathway, while other major anabolic agents target the Wnt and BMP pathways.
Ronacaleret and the PTH Signaling Pathway
Ronacaleret, by antagonizing the CaSR, induces a pulsatile release of endogenous PTH.[1][2] PTH binds to the PTH type 1 receptor (PTH1R) on osteoblasts and osteocytes, initiating a cascade of intracellular events.[7][8] This signaling primarily involves the activation of the Gs alpha subunit, leading to increased cyclic AMP (cAMP) production and activation of protein kinase A (PKA).[8] PKA, in turn, phosphorylates transcription factors such as CREB (cAMP response element-binding protein), which modulates the expression of genes involved in osteoblast function and differentiation.[9] PTH signaling can also influence the Wnt pathway by suppressing the expression of sclerostin (an inhibitor of Wnt signaling).[9][10][11]
Wnt Signaling Pathway
The canonical Wnt signaling pathway is a critical regulator of bone formation.[11] When Wnt ligands bind to their receptors, Frizzled (FZD), and co-receptors, LRP5/6, a signaling cascade is initiated that leads to the accumulation of β-catenin in the cytoplasm.[11][12] β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes that drive osteoblast proliferation and differentiation.[11] Sclerostin, an osteocyte-derived protein, is a key negative regulator of this pathway, and its inhibition by agents like romosozumab leads to increased bone formation.[13] The interplay between PTH and Wnt signaling is an area of active research, with evidence suggesting that PTH can enhance Wnt signaling by suppressing sclerostin.[9][10][11]
BMP Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are members of the TGF-β superfamily and are potent inducers of bone formation.[14][15] BMPs initiate signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface.[15] This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[15] These activated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in osteoblast differentiation.[15] There is evidence of crosstalk between the BMP and PTH pathways, with studies suggesting that PTH can enhance BMP-2-induced bone formation.[12][16][17]
Quantitative Data from Clinical Trials (Ronacaleret Monotherapy)
The following tables summarize data from a randomized, placebo-controlled, dose-ranging trial of Ronacaleret in postmenopausal women with low bone mineral density (BMD).[5] Data for teriparatide and alendronate from the same study are included for comparison.[5][18] It is important to note that these are not results from combination therapy studies.
Table 1: Percentage Change from Baseline in Lumbar Spine BMD at 12 Months
| Treatment Group | Percentage Change in Lumbar Spine BMD |
| Placebo | - |
| Ronacaleret 100 mg | 0.3% |
| Ronacaleret 200 mg | 1.0% |
| Ronacaleret 300 mg | 1.6% |
| Ronacaleret 400 mg | 1.4% |
| Alendronate 70 mg/week | 4.5% |
| Teriparatide 20 µ g/day | 9.1% |
| Data from Fitzpatrick et al., 2011.[5] |
Table 2: Percentage Change from Baseline in Volumetric BMD (vBMD) at 12 Months (QCT Substudy)
| Treatment Group | Spine Integral vBMD | Spine Trabecular vBMD | Proximal Femur Integral vBMD |
| Ronacaleret 100 mg | 0.49% | 1.8% | -0.8% |
| Ronacaleret 200 mg | 2.5% | 8.8% | -0.1% |
| Ronacaleret 300 mg | 3.9% | 13.3% | -0.6% |
| Ronacaleret 400 mg | 3.2% | 11.1% | -0.5% |
| Alendronate 70 mg/week | 5.0% | 4.9% | 2.7% |
| Teriparatide 20 µ g/day | 14.8% | 24.4% | 3.9% |
| Data from Fitzpatrick et al., 2012.[18] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound in combination with other bone anabolic agents in a preclinical setting.
In Vitro Osteoblast Differentiation and Mineralization Assay
This assay is used to assess the osteogenic potential of combination therapies on mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1).
Objective: To determine if the combination of Ronacaleret with another anabolic agent synergistically or additively enhances osteoblast differentiation and mineralization in vitro.
Materials:
-
Mesenchymal stem cells (human or murine) or MC3T3-E1 cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic Induction Medium:
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
10 mM β-glycerophosphate
-
50 µg/mL Ascorbic acid
-
100 nM Dexamethasone
-
-
This compound (various concentrations)
-
Second anabolic agent (e.g., rhPTH(1-34), Romosozumab, BMP-2) (various concentrations)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% Formalin for fixation
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
-
RNA extraction kit and reagents for qRT-PCR
Protocol:
-
Cell Seeding: Seed MSCs or MC3T3-E1 cells in 24-well plates at a density of 2 x 10^4 cells/cm^2 and culture in standard growth medium (Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin) until confluent.
-
Induction of Differentiation: Once confluent, replace the growth medium with Osteogenic Induction Medium.
-
Treatment Groups:
-
Control (Osteogenic Induction Medium only)
-
Ronacaleret alone (at various concentrations)
-
Second anabolic agent alone (at various concentrations)
-
Ronacaleret in combination with the second anabolic agent (at various concentrations)
-
-
Medium Change: Replace the medium with fresh induction medium and treatments every 2-3 days for 14-21 days.
-
Assessment of Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Activity (Early Marker): At day 7, lyse the cells and measure ALP activity using a commercially available kit according to the manufacturer's instructions. Normalize the activity to total protein content.
-
Gene Expression Analysis (Mid-stage Markers): At day 14, extract total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteoblast-related genes such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), and Col1a1 (Collagen type I alpha 1).
-
Mineralization Assay (Late Marker): At day 21, wash the cells with PBS and fix with 4% PFA or 10% formalin for 15 minutes. Stain the mineralized matrix with Alizarin Red S solution for 20-30 minutes. After washing, the stained matrix can be imaged and quantified by extracting the dye and measuring its absorbance.
-
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
This is a standard preclinical model to evaluate the efficacy of osteoporosis treatments in a setting of estrogen deficiency-induced bone loss.
Objective: To assess the in vivo efficacy of Ronacaleret in combination with another anabolic agent on bone mass, microarchitecture, and strength in an osteopenic animal model.
Materials:
-
Female Sprague-Dawley or Wistar rats (3-6 months old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
This compound (formulated for oral gavage)
-
Second anabolic agent (formulated for appropriate administration, e.g., subcutaneous injection)
-
Micro-computed tomography (micro-CT) scanner
-
Mechanical testing equipment for biomechanical analysis
Protocol:
-
Acclimatization and Surgery: Acclimatize rats for at least one week. Perform bilateral ovariectomy (OVX) or a sham operation under general anesthesia.
-
Induction of Osteopenia: Allow 8-12 weeks for the development of significant bone loss following OVX.
-
Treatment Groups: Randomly assign OVX rats to the following treatment groups (n=10-15 per group):
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Ronacaleret alone
-
OVX + Second anabolic agent alone
-
OVX + Ronacaleret in combination with the second anabolic agent
-
-
Dosing: Administer treatments daily for 8-12 weeks. Ronacaleret is typically administered via oral gavage.
-
In-life Monitoring: Monitor body weight and general health throughout the study. Collect blood samples at baseline and at the end of the study to measure bone turnover markers (e.g., P1NP for formation, CTX-1 for resorption) and serum PTH levels.
-
Endpoint Analysis:
-
Micro-CT Analysis: At the end of the treatment period, euthanize the animals and harvest femurs and lumbar vertebrae. Perform high-resolution micro-CT scans to analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Testing: Following micro-CT, perform three-point bending tests on the femoral diaphysis to determine bone strength (e.g., maximum load, stiffness, and energy to failure). Compression testing can be performed on the vertebral bodies.
-
Histomorphometry: Embed bones in plastic, section, and stain to visualize and quantify cellular and dynamic parameters of bone formation and resorption (requires in-life fluorochrome labeling).
-
Conclusion
While direct evidence for the efficacy of this compound in combination with other bone anabolic agents is currently lacking, there is a strong scientific rationale for investigating such therapeutic strategies. The potential for synergistic or additive effects by targeting multiple bone formation pathways (PTH, Wnt, and BMP) warrants further preclinical investigation. The protocols outlined above provide a framework for researchers to explore these novel combination therapies, which could ultimately lead to more effective treatments for osteoporosis and other conditions characterized by low bone mass.
References
- 1. medscape.com [medscape.com]
- 2. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonizing the calcium-sensing receptor: towards new bone anabolics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of PTH and Wnt signaling in bone formation - Joy Wu [grantome.com]
- 8. bone-abstracts.org [bone-abstracts.org]
- 9. [Parathyroid hormone and Wnt signaling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β and BMP Signaling in Osteoblast Differentiation and Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of romosozumab combined with routine therapy on pain relief, disease progression and adverse reactions in patients with postmenopausal osteoporosis: a systematic review and meta-analysis [frontiersin.org]
- 14. The Role of BMP Signaling in Osteoclast Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Bone Morphogenetic Protein-2-Induced Ectopic and Orthotopic Bone Formation by Intermittent Parathyroid Hormone (1–34) Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Ronacaleret Hydrochloride in Rodents
Introduction
Ronacaleret Hydrochloride (SB-751689) is a potent, orally active, allosteric antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] The CaSR, a G-protein coupled receptor, is a primary regulator of calcium homeostasis, and its activation on the surface of parathyroid gland cells suppresses the secretion of parathyroid hormone (PTH).[4][5] By antagonizing the CaSR, Ronacaleret effectively mimics a state of hypocalcemia, which triggers a transient release of endogenous PTH.[1][6] This mechanism has been explored for its potential as a bone anabolic agent, comparable to the effects of intermittent PTH injections used in osteoporosis treatment.[2][7] These notes provide an overview of protocols for the long-term administration of Ronacaleret in rodent models, based on preclinical data.
Mechanism of Action: CaSR Antagonism
The primary mechanism of Ronacaleret involves blocking the signaling cascade initiated by the activation of the Calcium-Sensing Receptor on parathyroid cells. Under normal physiological conditions, sufficient extracellular calcium binds to and activates the CaSR. This activation stimulates G-protein pathways (Gq/11 and Gi) which, through downstream effectors like phospholipase C, leads to an increase in intracellular calcium and a decrease in cyclic AMP (cAMP).[1][5] The cumulative effect is the inhibition of PTH synthesis and release. Ronacaleret, as a CaSR antagonist, prevents this signaling cascade, thereby disinhibiting the parathyroid gland and stimulating the release of stored PTH.[1][7]
Caption: Signaling pathway of Ronacaleret as a CaSR antagonist.
Quantitative Data from Preclinical Rodent Studies
The following table summarizes key quantitative data from a significant preclinical study involving the oral administration of Ronacaleret to ovariectomized rats, a common model for postmenopausal osteoporosis.
| Parameter | Details | Reference |
| Species/Model | Ovariectomized (OVX) Rats | [7] |
| Drug | This compound (SB-751689) | [7] |
| Administration Route | Oral (PO) | [7] |
| Dosage Groups | 30 mg/kg | [7] |
| 60 mg/kg | [7] | |
| 120 mg/kg | [7] | |
| Key Findings | - Dose-dependent increase in peak plasma Ronacaleret levels. | [7] |
| - Dose-dependent increase in Parathyroid Hormone (PTH) release. | [7] | |
| - Significantly elevated plasma ionized calcium at 60 and 120 mg/kg doses. | [7] | |
| - The 120 mg/kg dose significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine. | [7] | |
| Toxicity Context | In subchronic toxicity tests of similar thioanisole CaSR antagonists, oral doses up to 500 mg/kg in rats showed no clinical signs or histological changes. | [6] |
Experimental Protocols
Protocol 1: Long-Term Oral Gavage Administration in an Ovariectomized (OVX) Rat Model
This protocol outlines a representative long-term study to evaluate the efficacy of Ronacaleret on bone metabolism in a rodent model of osteoporosis.
1. Animal Model and Acclimation:
-
Species: Female Sprague-Dawley or Wistar rats, approximately 3 months old.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency, a standard model for postmenopausal osteoporosis. A sham-operated control group should also be included.
-
Acclimation: Allow animals to recover from surgery and acclimate for a period of 2-4 weeks to allow for the onset of bone loss.
-
Housing: House animals in standard conditions (12:12-h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Dose Formulation:
-
Vehicle: Prepare a suspension of this compound in a standard vehicle suitable for oral administration, such as 0.5% methylcellulose in sterile water.[6]
-
Concentration: Prepare dosing solutions at concentrations calculated to deliver the desired dose (e.g., 30, 60, 120 mg/kg) in a consistent volume (e.g., 5 mL/kg).
-
Preparation: The formulation should be prepared fresh daily or weekly, depending on its stability, and stored appropriately (e.g., at 4°C). Ensure the suspension is homogenous by vortexing or stirring before each administration.
3. Administration Protocol:
-
Route: Oral gavage (PO).
-
Frequency: Once daily.
-
Duration: Long-term studies can range from 3 to 12 months.
-
Procedure:
-
Weigh each animal daily or weekly to adjust the administered volume for accurate dosing.
-
Administer the prepared Ronacaleret suspension or vehicle control using an appropriately sized ball-tipped gavage needle.
-
Monitor animals for any signs of distress during and after the procedure.
-
4. Monitoring and Endpoints:
-
General Health: Observe animals daily for clinical signs of toxicity, changes in behavior, or alterations in food and water consumption.
-
Body Weight: Record body weights regularly (e.g., weekly).
-
Pharmacodynamic Markers (Blood Collection):
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., baseline, monthly, and at study termination).
-
Samples should be taken pre-dose and at peak-effect times post-dose (e.g., 1-4 hours) to assess PTH and serum calcium levels.
-
Process blood to collect serum or plasma and store at -80°C until analysis.
-
Analyze for PTH, serum ionized calcium, and biochemical markers of bone turnover (e.g., P1NP for formation, CTX-I for resorption).
-
-
Efficacy Endpoints (at Termination):
-
Bone Mineral Density (BMD): Analyze BMD of key skeletal sites (e.g., lumbar spine, femur) using dual-energy X-ray absorptiometry (DXA) or quantitative computed tomography (QCT).
-
Histomorphometry: Collect bones (e.g., tibia, lumbar vertebrae) for histological processing to assess static and dynamic bone parameters (e.g., bone formation rate, osteoid surface).
-
Caption: Experimental workflow for long-term Ronacaleret study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Off-target effects of Ronacaleret Hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ronacaleret Hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule that functions as an antagonist of the calcium-sensing receptor (CaSR).[1][2] By blocking the CaSR on the surface of the parathyroid gland, it induces a transient release of endogenous parathyroid hormone (PTH).[1][2] This mechanism was investigated for its potential osteoanabolic effects in treating osteoporosis.[3][4]
Q2: We are observing prolonged elevation of PTH in our experimental model after administering Ronacaleret, instead of a transient release. Is this a known effect?
Yes, this is a documented in-vivo effect of Ronacaleret. Clinical studies in postmenopausal women demonstrated that Ronacaleret administration leads to prolonged elevations in PTH levels, which is different from the more transient increases seen with agents like teriparatide.[3][4] This sustained PTH elevation can induce a state resembling mild hyperparathyroidism.[3][4][5]
Q3: Our experiments show an increase in trabecular bone volume, but a decrease in cortical bone. Is this a consistent finding with Ronacaleret?
This paradoxical effect on different bone compartments is a key finding from clinical trials with Ronacaleret. The drug was observed to increase volumetric bone mineral density (vBMD) in the trabecular bone of the spine.[4] However, it concurrently caused small decreases in the integral vBMD of the proximal femur and other cortical bone sites.[4][5] This differential effect is thought to be a consequence of the induced mild hyperparathyroidism.[4]
Q4: We are seeing alterations in calcium homeostasis in our animal models, specifically increased serum and urinary calcium. Is this an expected off-target effect?
This is an expected on-target consequence of the prolonged PTH elevation caused by Ronacaleret. Chronic administration has been shown to increase both urinary calcium excretion and serum calcium levels.[6] The magnitude of these changes was reported to be greater than that observed with recombinant human PTH(1-34), likely due to the greater overall PTH exposure.[6]
Troubleshooting Guide
Issue: Unexpected lack of efficacy in bone formation or fracture healing models.
-
Possible Cause 1: Counteracting effects on osteoblasts. While Ronacaleret stimulates PTH release, which should promote bone formation, it may also directly inhibit the function of CaSR on bone-forming osteoblasts.[7] This could counteract the anabolic effects of the increased PTH.
-
Troubleshooting Steps:
-
Investigate direct effects on osteoblasts: Culture osteoblasts in vitro and treat with Ronacaleret to assess its direct impact on their differentiation, proliferation, and mineralization, independent of PTH signaling.
-
Evaluate bone turnover markers: Measure a comprehensive panel of bone formation and resorption markers to understand the net effect on bone remodeling. Clinical studies showed increases in bone turnover markers.[3]
-
-
Possible Cause 2: Futility in specific applications. It is important to note that a Phase II clinical trial investigating the effect of Ronacaleret on radial fracture healing was terminated early for futility.[8] The drug showed no significant effect on the duration of healing, time to cast removal, or other clinical outcomes.[8]
-
Troubleshooting Steps:
-
Re-evaluate the experimental model: Consider if the chosen model is appropriate for a CaSR antagonist, given its known clinical limitations in fracture healing.
-
Dose-response analysis: Ensure that the administered dose is within the range that has been shown to elicit a PTH response. Doses in clinical trials ranged from 100 mg to 400 mg daily.[3]
-
Quantitative Data Summary
Table 1: Effects of Ronacaleret on Bone Mineral Density (BMD) after 12 Months in Postmenopausal Women with Low BMD
| Treatment Group | Lumbar Spine BMD (% change from baseline) | Total Hip BMD (% change from baseline) |
| Ronacaleret (100-400 mg) | +0.3% to +1.6% | Small decreases |
| Teriparatide (20 µg) | +9.1% | Increase |
| Alendronate (70 mg) | +4.5% | Increase |
| Placebo | Not specified | Not specified |
Data sourced from a randomized, placebo-controlled, dose-ranging trial.[3]
Table 2: Effects of Ronacaleret on Volumetric BMD (vBMD) in Postmenopausal Women
| Treatment Group | Spine Trabecular vBMD (% change from baseline) | Proximal Femur Integral vBMD (% change from baseline) |
| Ronacaleret (100-400 mg) | +1.8% to +13.3% | -0.1% to -0.8% |
| Teriparatide (20 µg) | +24.4% | +3.9% |
| Alendronate (70 mg) | +4.9% | +2.7% |
| Placebo | Not specified | Not specified |
Data sourced from a substudy of a randomized, placebo-controlled trial.[4]
Signaling Pathways and Experimental Workflows
Caption: On-target and off-target effects of Ronacaleret.
References
- 1. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Ronacaleret Hydrochloride
Welcome to the Technical Support Center for Ronacaleret Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally active, potent, and selective antagonist of the calcium-sensing receptor (CaSR) that was investigated for the treatment of osteoporosis.[1][2] Its primary mechanism of action involves stimulating the endogenous release of parathyroid hormone (PTH) from the parathyroid glands.[3][4] However, this compound exhibits poor oral bioavailability, which can lead to high variability in patient exposure and potentially limit its therapeutic efficacy. This is primarily due to its low aqueous solubility.
Q2: What are the key physicochemical properties of this compound that contribute to its poor oral bioavailability?
This compound's poor oral bioavailability is mainly attributed to its low solubility in water. As a lipophilic compound, it has a tendency to resist dissolution in the aqueous environment of the gastrointestinal tract, which is a critical step for drug absorption.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₁F₂NO₄·HCl | [5] |
| Molecular Weight | 483.98 g/mol | [5] |
| Water Solubility | 0.00145 mg/mL | [3] |
| LogP | 2.37 | [3] |
| Solubility in DMSO | 47.5 mg/mL | [6] |
Based on its low solubility and likely moderate to high permeability (inferred from its LogP value), this compound can be provisionally classified as a Biopharmaceutics Classification System (BCS) Class II compound.[7]
Q3: What is the estimated oral bioavailability of this compound?
Based on pharmacokinetic data from a study in rats where this compound was administered as a suspension in 0.5% methyl cellulose, the oral bioavailability is estimated to be approximately 15.2%.[8]
| Pharmacokinetic Parameters in Rats | Intravenous (IV) | Oral (PO) |
| Dose | 2 mg/kg | 10 mg/kg |
| AUC (ng·h/mL) | 1320 | 1000 |
| Calculated Oral Bioavailability (F%) | - | 15.2% |
Calculation: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Troubleshooting Guides
Problem: Inconsistent or low in vivo exposure in animal studies.
Possible Cause 1: Poor dissolution of the compound in the gastrointestinal tract.
-
Solution: Employ a formulation strategy designed to enhance the solubility and dissolution rate of this compound.
-
Option A: Cyclodextrin Inclusion Complexation. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a complex that is more water-soluble.[9] A study in rats utilized a 10% β-cyclodextrin solution to dissolve Ronacaleret for subcutaneous administration, indicating the feasibility of this approach.[10]
-
Option B: Solid Dispersion. This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][5][8][10][11] This can lead to the drug being in an amorphous (non-crystalline) state, which has a higher dissolution rate.
-
Option C: Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid.[6][7][12][13][14][15] This keeps the drug in a solubilized state, ready for absorption.
-
Possible Cause 2: Precipitation of the drug in the gastrointestinal lumen after initial dissolution.
-
Solution: Incorporate precipitation inhibitors into the formulation.
-
Certain polymers, such as hydroxypropyl methylcellulose (HPMC), can act as precipitation inhibitors by maintaining a supersaturated state of the drug in the gut, allowing more time for absorption.
-
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and Pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.
-
Place the cyclodextrin in the mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Slowly add the this compound powder to the paste while continuously triturating with the pestle.
-
Knead the mixture for 45-60 minutes. The paste should become stiff.
-
Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The dried complex can be crushed and sieved to obtain a fine powder.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile drugs and can produce a molecular dispersion of the drug in a polymer matrix.
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., Povidone K30, Soluplus®)
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, dichloromethane)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to a temperature that is safe for the drug (e.g., 40°C).
-
Continue evaporation until a thin film or solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting solid can be milled or sieved to the desired particle size.
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of a Ternary Phase Diagram: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Observe their emulsification properties upon dilution with water.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C to facilitate mixing.
-
Add the required amount of this compound to the mixture and vortex or stir until the drug is completely dissolved.
-
Visualizations
Caption: The challenge of poor oral bioavailability of Ronacaleret HCl.
Caption: Troubleshooting workflow for improving Ronacaleret HCl bioavailability.
Caption: Mechanism of action of Ronacaleret HCl.
References
- 1. humapub.com [humapub.com]
- 2. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 3. japsonline.com [japsonline.com]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. crsubscription.com [crsubscription.com]
- 9. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. scispace.com [scispace.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Results from Ronacaleret Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the conflicting results observed in Ronacaleret Hydrochloride studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an orally active, small molecule antagonist of the calcium-sensing receptor (CaSR).[1][2][3] By blocking the CaSR on the surface of the parathyroid gland, Ronacaleret induces a transient release of endogenous parathyroid hormone (PTH).[1][2][3] The intended therapeutic effect is to leverage the anabolic properties of intermittent PTH elevation to stimulate bone formation and increase bone mass, similar to the mechanism of injectable PTH analogs like teriparatide.[4][5]
Q2: What were the promising preclinical and early clinical findings for Ronacaleret?
Preclinical studies in ovariectomized rats, a model for postmenopausal osteoporosis, showed that oral administration of Ronacaleret resulted in a dose-dependent increase in plasma PTH levels.[3] This was accompanied by significant elevations in bone formation rates and osteoid perimeter at the lumbar spine.[3] Early clinical studies in postmenopausal women also demonstrated dose-dependent increases in bone formation markers, such as osteocalcin, bone-specific alkaline phosphatase (BSAP), and procollagen type I N-terminal propeptide (P1NP), with a half-life of 4-5 hours and no evidence of accumulation after repeated dosing.[3] These initial findings suggested Ronacaleret could be a viable oral osteoanabolic agent.[3]
Q3: What were the main conflicting results observed in later-phase clinical trials?
The primary conflict arises from a key Phase II clinical trial (NCT00471237) in postmenopausal women with low bone mineral density (BMD). While Ronacaleret did lead to a modest, dose-dependent increase in lumbar spine (a site rich in trabecular bone) BMD over 12 months, it concurrently caused a slight decrease in BMD at the total hip, femoral neck, and trochanter (sites with a higher proportion of cortical bone).[2][4] This contrasts with the consistent increases in BMD at both spine and hip observed with the active comparators, teriparatide and alendronate.[2][4]
Furthermore, a separate Phase II trial investigating the effect of Ronacaleret on fracture healing in patients with distal radius fractures was terminated early for futility. The study found no significant difference in the time to radiographic fracture healing, cortical bridging, or other clinical outcomes compared to placebo.[6]
Q4: What is the leading hypothesis to explain the conflicting effects of Ronacaleret on different bone sites?
The most prominent hypothesis is that the prolonged elevation of PTH induced by Ronacaleret creates a state resembling mild hyperparathyroidism.[2][5] Unlike the transient PTH spikes from intermittent injections of teriparatide that are primarily anabolic, the sustained elevation of PTH from daily oral Ronacaleret may lead to a mixed effect of bone formation and resorption, with a net catabolic effect on cortical bone.[1][7] This is supported by the observation that PTH elevations with Ronacaleret were more prolonged compared to those seen with teriparatide.[2][5]
Troubleshooting Guides
Issue 1: Observing a discrepancy between bone formation markers and bone mineral density outcomes.
-
Possible Cause: The timing and duration of PTH elevation are critical. While bone formation markers may increase, prolonged PTH exposure can also stimulate bone resorption, leading to a net neutral or negative effect on overall BMD, particularly at cortical sites.
-
Troubleshooting Steps:
-
Characterize the PTH Pharmacodynamic Profile: If your experimental setup allows, measure PTH levels at multiple time points post-dose to determine the peak and duration of PTH elevation. Compare this profile to that of known anabolic agents like teriparatide.
-
Measure Bone Resorption Markers: In addition to formation markers (e.g., P1NP, BSAP), measure a bone resorption marker like C-terminal telopeptide of type I collagen (CTX) to get a complete picture of bone turnover. An increase in both formation and resorption markers could indicate a high-turnover state that may not lead to a net gain in bone mass.
-
Site-Specific Bone Density Analysis: Utilize imaging techniques that can differentiate between trabecular and cortical bone, such as quantitative computed tomography (QCT). This can help determine if the drug has differential effects on various bone compartments.[1]
-
Issue 2: Failure to observe a positive effect on fracture healing despite increased bone turnover markers.
-
Possible Cause: The process of fracture healing is complex and involves more than just stimulating bone turnover. The quality and organization of the newly formed bone are crucial. Prolonged PTH elevation might interfere with the normal sequence of intramembranous and endochondral ossification required for proper callus formation and remodeling.
-
Troubleshooting Steps:
-
Histological Analysis of the Fracture Callus: In preclinical models, perform histological analysis of the fracture site to assess the quality of the callus, including the degree of cartilage formation, woven bone, and subsequent remodeling into lamellar bone.
-
Biomechanical Testing of Healed Bones: Conduct biomechanical tests (e.g., three-point bending) on the healed bones to determine if the material properties and strength have been compromised, even if radiographic healing appears to have occurred.
-
Investigate Effects on Osteoclast Activity: While PTH has anabolic effects, it is also a potent stimulator of osteoclast-mediated bone resorption. Assess osteoclast number and activity at the fracture site to determine if excessive resorption is undermining the healing process.
-
Data Presentation
Table 1: Summary of Preclinical Study in Ovariectomized Rats
| Dose of Ronacaleret | Peak Plasma Ronacaleret | PTH Release | Plasma Ionized Calcium | Bone Formation Rate (Lumbar Spine) |
| 30 mg/kg | Dose-dependent increase | Dose-dependent increase | No significant change | - |
| 60 mg/kg | Dose-dependent increase | Dose-dependent increase | Significantly elevated | - |
| 120 mg/kg | Dose-dependent increase | Dose-dependent increase | Significantly elevated | Significantly enhanced |
Data extracted from Hoffman, S.J. et al. (2008).[3]
Table 2: Percent Change in Bone Mineral Density (BMD) at 12 Months in Postmenopausal Women (NCT00471237)
| Treatment Group | Lumbar Spine BMD (DXA) | Total Hip BMD (DXA) | Femoral Neck BMD (DXA) | Trochanter BMD (DXA) |
| Placebo | - | - | - | - |
| Ronacaleret (100-400 mg/day) | +0.3% to +1.6% | Small decreases | Small decreases | Small decreases |
| Teriparatide (20 µ g/day ) | +9.1% | Increase | Increase | Increase |
| Alendronate (70 mg/week) | +4.5% | Increase | Increase | Increase |
Data extracted from Fitzpatrick, L.A. et al. (2011).[2][4]
Table 3: Volumetric BMD (vBMD) Changes by QCT in a Substudy of NCT00471237
| Treatment Group | Spine Integral vBMD | Spine Trabecular vBMD | Proximal Femur Integral vBMD |
| Ronacaleret (100-400 mg/day) | +0.49% to +3.9% | +1.8% to +13.3% | -0.1% to -0.8% |
| Teriparatide (20 µ g/day ) | +14.8% | +24.4% | +3.9% |
| Alendronate (70 mg/week) | +5.0% | +4.9% | +2.7% |
Data extracted from Fitzpatrick, L.A. et al. (2012).[1]
Experimental Protocols
Key Experiment: Phase II Clinical Trial in Postmenopausal Women with Low BMD (NCT00471237)
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging trial with an open-label teriparatide arm.[2][4]
-
Participants: 569 postmenopausal women with low bone mineral density.[2][4]
-
Interventions:
-
Primary Outcome: Percentage change from baseline in lumbar spine BMD at 12 months, assessed by dual-energy X-ray absorptiometry (DXA).[2][4]
-
Secondary Outcomes:
-
Bone Turnover Marker Analysis:
-
Bone Formation: Procollagen type 1 N-terminal propeptide (P1NP) measured by Orion Diagnostics RIA, and bone-specific alkaline phosphatase (BSAP) measured by Beckman Access Ostase one-step immunoenzymatic assay.[4]
-
Bone Resorption: C-terminal telopeptide of type I collagen (CTX) measured by a serum-based assay.[4]
-
-
QCT Substudy: A subset of 314 women underwent quantitative computed tomography of the spine and hip to assess volumetric BMD in trabecular and cortical compartments.[1]
Mandatory Visualizations
Caption: Proposed anabolic mechanism of action for this compound.
Caption: Workflow illustrating the conflicting results from Ronacaleret studies.
Caption: Hypothesis for differential effects on trabecular vs. cortical bone.
References
- 1. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Managing hypercalcemia as a side effect of Ronacaleret Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypercalcemia as a potential side effect during experiments with Ronacaleret Hydrochloride.
Introduction: Understanding Ronacaleret-Induced Hypercalcemia
This compound is an orally active, potent, and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1] In the parathyroid gland, the CaSR plays a crucial role in regulating calcium homeostasis. By antagonizing this receptor, Ronacaleret mimics a state of hypocalcemia, which in turn stimulates the transient release of endogenous parathyroid hormone (PTH).[1][2] This surge in PTH can lead to increased bone resorption and enhanced renal calcium reabsorption, which, while central to its potential therapeutic effects, can also result in elevated serum calcium levels, or hypercalcemia.[2][3] Careful monitoring and management of serum calcium are therefore critical during preclinical studies involving Ronacaleret.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound causes hypercalcemia?
A1: this compound is a Calcium-Sensing Receptor (CaSR) antagonist. It blocks the CaSR on the surface of parathyroid gland cells, which tricks the gland into sensing low calcium levels. This leads to a transient secretion of parathyroid hormone (PTH).[1][2] Elevated PTH levels increase bone resorption and renal reabsorption of calcium, causing serum calcium concentrations to rise.[2][3]
Q2: How quickly can I expect to see changes in serum calcium after administering Ronacaleret?
A2: Increases in PTH are observed rapidly, typically reaching maximal concentrations by 1 hour post-dose in clinical studies.[1] The subsequent rise in serum calcium can also be detected shortly thereafter and may remain elevated with continued daily dosing.[1] Therefore, initial monitoring should begin within the first few days of dosing.
Q3: Is the hypercalcemic effect of Ronacaleret dose-dependent?
A3: Yes, both preclinical and clinical studies have demonstrated a dose-dependent increase in serum calcium levels following Ronacaleret administration.[1][4] Higher doses of Ronacaleret are associated with more significant elevations in both PTH and serum calcium.
Q4: What are the typical signs of hypercalcemia in laboratory animals?
A4: Clinical signs can be subtle, especially in cases of mild to moderate hypercalcemia. Signs may include polyuria (increased urination), polydipsia (increased thirst), lethargy, anorexia (loss of appetite), and constipation. In severe cases, more pronounced neurological signs like muscle weakness and confusion may be observed. Routine serum calcium monitoring is the most reliable way to detect hypercalcemia before clinical signs become apparent.
Q5: Should I adjust the calcium or vitamin D supplementation in the diet of my study animals?
A5: In clinical trials, subjects were often given standard calcium and vitamin D supplements.[2] For preclinical studies, it is recommended to use a standard diet with known calcium and vitamin D content. Avoid high-calcium diets or additional supplementation unless it is a specific requirement of the study design, as this could exacerbate the hypercalcemic effects of Ronacaleret.
Data Presentation: Dose-Response Relationship
The following tables summarize the observed effects of this compound on serum calcium levels from preclinical and clinical studies.
Table 1: Preclinical Effects of Ronacaleret on Plasma Ionized Calcium in Ovariectomized Rats
| Dose (mg/kg, oral) | Observation |
| 30 | Dose-dependent increase in PTH release. |
| 60 | Significantly elevated plasma ionized calcium levels.[4] |
| 120 | Significantly elevated plasma ionized calcium levels.[4] |
Table 2: Clinical Effects of Once-Daily Oral Ronacaleret on Trough Serum Calcium in Postmenopausal Women (12-Month Study)
| Treatment Group | Baseline Serum Calcium (mmol/L, mean) | Observation |
| Placebo | 2.28 - 2.29 | No significant change. |
| 100 mg Ronacaleret | 2.28 - 2.29 | Dose-dependent increases in trough (pre-dose) albumin-adjusted serum calcium concentrations throughout the study.[2] |
| 200 mg Ronacaleret | 2.28 - 2.29 | Dose-dependent increases in trough (pre-dose) albumin-adjusted serum calcium concentrations throughout the study.[2] |
| 300 mg Ronacaleret | 2.28 - 2.29 | Dose-dependent increases in trough (pre-dose) albumin-adjusted serum calcium concentrations throughout the study.[2] |
| 400 mg Ronacaleret | 2.28 - 2.29 | Dose-dependent increases in trough (pre-dose) albumin-adjusted serum calcium concentrations throughout the study.[2] |
Note: Serum calcium concentrations returned to pretreatment levels after discontinuation of dosing.[2]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Ronacaleret-Induced Hypercalcemia.
Caption: Experimental Workflow for Monitoring Hypercalcemia.
Caption: Troubleshooting Logic for Hypercalcemia Management.
Troubleshooting Guide
This guide provides a tiered approach to managing hypercalcemia in a preclinical research setting. The specific percentage increases are suggestions and should be adapted based on the animal species, baseline calcium levels, and institutional guidelines. Always consult with a laboratory animal veterinarian for clinical assessments.
Table 3: Tiered Intervention Strategy for Hypercalcemia in Preclinical Rodent Studies
| Tier | Serum Calcium Level (Total) | Clinical Signs | Recommended Actions |
| Normal | Within reference range for species/strain. | None. | Continue with the approved experimental protocol. |
| Tier 1: Mild Hypercalcemia | >10% to 20% above baseline or upper limit of normal. | Typically absent. | 1. Confirm: Repeat the serum calcium measurement to rule out sample error.2. Hydration: Ensure animals have unrestricted access to drinking water.3. Monitor: Increase the frequency of serum calcium monitoring (e.g., from weekly to twice weekly).4. Observe: Increase the frequency of clinical observations for signs of hypercalcemia. |
| Tier 2: Moderate Hypercalcemia | >20% to 30% above baseline. | May be absent, or mild polyuria/polydipsia may be present. | 1. Hydration Support: Administer subcutaneous isotonic fluids (e.g., 0.9% NaCl) at a volume of 10-20 mL/kg, once or twice daily.2. Dose Reduction: Consider a 25-50% reduction in the this compound dose.3. Re-evaluate: Re-measure serum calcium 24-48 hours after intervention.4. Consult: Discuss the findings with the study director and veterinarian. |
| Tier 3: Severe Hypercalcemia | >30% above baseline. | Clinical signs (lethargy, anorexia, significant polyuria) are likely present. | 1. Withhold Dosing: Immediately suspend administration of this compound.2. Aggressive Hydration: Administer subcutaneous isotonic fluids (e.g., 0.9% NaCl) at 20-30 mL/kg twice daily.3. Veterinary Consultation: Seek immediate consultation with the laboratory animal veterinarian for potential additional treatments (e.g., diuretics like furosemide, but only after rehydration).4. Humane Endpoint: If the animal's condition does not improve or worsens, consider humane euthanasia as per the approved animal use protocol. |
Experimental Protocols
Protocol 1: Routine Monitoring of Serum Calcium in Rodents
Objective: To accurately measure serum calcium levels in rodents treated with this compound to detect potential hypercalcemia.
Materials:
-
Appropriate micro-collection tubes (e.g., serum separator tubes).
-
Method for blood collection (e.g., saphenous vein, submandibular vein).
-
Centrifuge for blood sample processing.
-
Pipettes for serum transfer.
-
Cryovials for sample storage.
-
Access to a clinical chemistry analyzer for calcium measurement.
Procedure:
-
Baseline Sample Collection:
-
Prior to the first dose of Ronacaleret (Day 0), collect a baseline blood sample from all animals on the study.
-
Collect approximately 100-200 µL of whole blood into a serum separator tube.
-
-
Acclimatization and Restraint:
-
Handle animals gently to minimize stress, which can affect physiological parameters. Use an appropriate restraint method as approved in your animal use protocol.
-
-
Blood Collection:
-
Collect blood via a standard, approved method (e.g., saphenous vein). Rotate collection sites if multiple samples are taken over time.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 15-30 minutes.
-
Centrifuge the tubes at 2,000-3,000 x g for 10 minutes to separate the serum.
-
Carefully pipette the serum into a clean, labeled cryovial, avoiding contamination with red blood cells.
-
-
Analysis:
-
Analyze the serum for total calcium concentration using a calibrated clinical chemistry analyzer. If available, measurement of ionized calcium is preferred as it is the biologically active form.
-
If analysis cannot be performed immediately, store the serum samples at -20°C or -80°C.
-
-
Monitoring Schedule:
-
Initial Phase (Weeks 1-4): Collect blood samples for serum calcium analysis at least once weekly.
-
Chronic Phase (After Week 4): If calcium levels are stable, the frequency may be reduced to bi-weekly or monthly, as determined by the study design.
-
Post-Intervention: If an intervention for hypercalcemia is performed (e.g., dose reduction), collect a follow-up sample 24-48 hours later to assess the response.
-
-
Data Recording:
-
Record all serum calcium values, dates of collection, and any clinical observations for each animal.
-
Calculate the percent change from baseline for each animal at each time point to aid in the assessment of hypercalcemia severity.
-
References
- 1. Hypercalcemia induced with an arotinoid in thyroparathyroidectomized rats. New model to study bone resorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of humoral hypercalcemia of malignancy in rats with inhibitors of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of experimental hypercalcemia with oral phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of different methods of inducing acute and chronic hypercalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap of Ronacaleret Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges researchers may encounter when translating preclinical data of Ronacaleret Hydrochloride to clinical applications. The information is based on available preclinical and clinical findings and aims to offer insights into the observed discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an orally administered small molecule that functions as an antagonist of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland. By blocking the CaSR, Ronacaleret triggers a transient release of endogenous parathyroid hormone (PTH). The intended therapeutic effect is to leverage the anabolic properties of intermittent PTH elevation to stimulate bone formation and improve bone microarchitecture, particularly for conditions like osteoporosis.
Q2: What were the promising preclinical findings with Ronacaleret in osteoporotic animal models?
A2: In preclinical studies using ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, oral administration of Ronacaleret led to dose-dependent increases in plasma PTH levels.[1] This transient PTH elevation was associated with significant increases in bone formation rates and osteoid perimeter in the lumbar spine, suggesting a strong anabolic effect on bone.[1]
Q3: What were the main challenges observed when translating these preclinical findings to clinical trials in postmenopausal women?
A3: The primary challenge was the disconnect between the robust anabolic signals in preclinical models and the clinical outcomes in postmenopausal women with low bone mineral density (BMD).[2][3] While Ronacaleret did increase bone formation markers in humans, the effect on BMD was modest and site-specific.[2][3] A key issue was the nature of the PTH elevation; in humans, Ronacaleret induced a more prolonged PTH elevation compared to the desired transient spike, leading to a state resembling mild hyperparathyroidism.[2][3][4][5] This resulted in only a modest increase in spine BMD and, concerningly, a decrease in BMD at cortical sites like the hip.[2][3][5] Furthermore, in a phase II clinical trial, Ronacaleret did not significantly affect the healing time of radial fractures.[6]
Q4: Why might the PTH response to Ronacaleret differ between rats and humans?
A4: The discrepancy in the PTH response is likely multifactorial. Potential contributing factors include differences in the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Ronacaleret between species, leading to different exposure profiles at the target CaSR. Additionally, there may be species-specific differences in the sensitivity and downstream signaling of the CaSR, as well as the overall regulation of calcium and PTH homeostasis. Modeling studies suggest that normal rats may be twice as sensitive to calcium-induced PTH stimulation compared to humans.
Troubleshooting Guides
Issue 1: Discrepancy between Preclinical Bone Formation Data and Clinical BMD Results
-
Problem: Your preclinical experiments with a CaSR antagonist show significant increases in bone formation markers and bone mass in OVX rats, but this is not translating to the expected anabolic effect in early clinical evaluations.
-
Possible Causes & Troubleshooting Steps:
-
Analyze the Pharmacodynamic Profile of PTH: The pattern of PTH elevation is critical. A transient, sharp spike is generally anabolic for bone, while prolonged elevation can lead to increased bone resorption and a net catabolic or mixed effect.
-
Action: Conduct detailed time-course studies of plasma PTH concentrations in your preclinical models and compare them with available clinical data for Ronacaleret. Aim to characterize the peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) of the PTH response.
-
-
Evaluate Species-Specific Pharmacokinetics: The half-life of Ronacaleret in humans was observed to be 4-5 hours.[1] Differences in drug metabolism and clearance between rodents and humans can lead to significantly different exposure times.
-
Action: Perform comprehensive pharmacokinetic studies in your animal models to determine the plasma concentration-time profile of your compound. Compare this to the human pharmacokinetic data for Ronacaleret to assess for significant differences in drug exposure that could explain the varied PTH response.
-
-
Assess Both Trabecular and Cortical Bone: Preclinical studies with Ronacaleret showed positive effects on trabecular bone in the lumbar spine of rats.[1] However, clinical data revealed decreases in BMD at cortical sites like the hip in humans.[2][5]
-
Action: In your preclinical studies, ensure you are evaluating both trabecular and cortical bone compartments at multiple skeletal sites (e.g., femur and vertebrae) using techniques like micro-computed tomography (µCT) and bone histomorphometry.
-
-
Issue 2: Unexpected Catabolic Signals or Lack of Efficacy in Fracture Healing Models
-
Problem: Your CaSR antagonist is not accelerating fracture healing in preclinical models, despite showing some anabolic markers.
-
Possible Causes & Troubleshooting Steps:
-
Re-evaluate the PTH Response Profile: As with BMD, the PTH profile is crucial for fracture healing. A prolonged PTH elevation can increase bone turnover, which may not be conducive to organized and efficient fracture repair.
-
Action: Correlate the PTH time-course data with the stages of fracture healing in your animal model. A PTH spike during the early inflammatory and soft callus formation stages may be more beneficial than sustained elevation.
-
-
Consider the Complexity of Fracture Healing: Fracture healing is a complex process involving inflammation, angiogenesis, and chondrogenesis, in addition to osteogenesis. The effects of PTH are pleiotropic.
-
Action: Investigate the effects of your compound on other cell types and signaling pathways involved in fracture repair beyond osteoblasts.
-
-
Review Clinical Precedent: A Phase II clinical trial of Ronacaleret for radial fracture healing was terminated early for futility, showing no significant difference in healing time compared to placebo.[6]
-
Action: Critically assess whether the preclinical model for fracture healing is predictive of the clinical scenario. Consider the dose and duration of treatment in the context of the different phases of fracture repair.
-
-
Data Presentation
Table 1: Comparison of this compound Preclinical and Clinical Study Parameters
| Parameter | Preclinical (Ovariectomized Rats) | Clinical (Postmenopausal Women) | Key Translational Challenge |
| Dosing | 30, 60, 120 mg/kg (oral)[1] | 100, 200, 300, 400 mg (once daily, oral)[2] | Allometric scaling and species differences in metabolism can lead to different exposure profiles. |
| Pharmacokinetics | Dose-dependent increase in peak plasma levels.[1] | Terminal half-life of 4-5 hours; no accumulation with repeated dosing.[1] | A longer effective half-life in humans may contribute to a more sustained PTH elevation. |
| Pharmacodynamics (PTH Response) | Dose-dependent, transient increase in PTH release.[1] | Prolonged PTH elevation compared to the desired transient spike.[2][3][4][5] | CRITICAL: The nature of the PTH profile is a primary reason for the translational disconnect. |
| Bone Formation Markers | Significantly enhanced bone formation rates and osteoid perimeter.[1] | Dose-dependent increases in osteocalcin, BSAP, and PINP.[1] | While bone formation markers increased in both, the magnitude of the effect on bone mass differed. |
| Bone Mineral Density (BMD) | Not explicitly reported as % change in initial search results. | Lumbar Spine: Modest increase (0.3-1.6%).[3] Hip: Small decreases (-0.1 to -0.8%).[2] | The promising bone formation in rats did not translate to significant anabolic effects on BMD in humans, with detrimental effects at some sites. |
| Clinical Outcome (Fracture Healing) | N/A | No significant effect on radial fracture healing time.[6] | Lack of efficacy in a key clinical endpoint for an osteoporosis drug. |
Experimental Protocols
Key Experiment: Bone Histomorphometry in Ovariectomized Rats
This protocol provides a general framework for assessing the effects of a compound on bone formation in the OVX rat model.
-
Animal Model:
-
Use skeletally mature female rats (e.g., Sprague-Dawley, 6 months old).
-
Perform bilateral ovariectomy (OVX) or a sham operation. Allow for a period of bone loss to establish an osteopenic state (typically 4-8 weeks post-surgery).
-
-
Dosing and Labeling:
-
Administer the test compound (e.g., Ronacaleret) or vehicle daily via the appropriate route (e.g., oral gavage).
-
For dynamic histomorphometry, administer fluorochrome bone labels. For example, inject calcein (10-20 mg/kg, intraperitoneally) at 10 and 3 days before necropsy.
-
-
Sample Collection and Preparation:
-
At the end of the study, euthanize the animals and dissect the bones of interest (e.g., lumbar vertebrae, femurs, tibias).
-
Fix the bones in 70% ethanol.
-
Dehydrate the samples in graded ethanol solutions and embed them undecalcified in a hard resin, such as methyl methacrylate.
-
-
Sectioning and Staining:
-
Use a microtome to cut thin sections (e.g., 5-10 µm) of the embedded bone.
-
For static histomorphometry, stain sections with von Kossa for mineralized bone and toluidine blue for cellular details.
-
For dynamic histomorphometry, view unstained sections under a fluorescence microscope to visualize the fluorochrome labels.
-
-
Analysis:
-
Use a specialized bone histomorphometry software system to quantify parameters on the bone sections.
-
Static Parameters:
-
Bone Volume/Total Volume (BV/TV, %): A measure of trabecular bone mass.
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Number (Tb.N, /mm)
-
Trabecular Separation (Tb.Sp, µm)
-
Osteoid Surface/Bone Surface (OS/BS, %): An index of bone formation.
-
Osteoclast Surface/Bone Surface (Oc.S/BS, %): An index of bone resorption.
-
-
Dynamic Parameters:
-
Mineralizing Surface/Bone Surface (MS/BS, %): The proportion of bone surface undergoing active mineralization.
-
Mineral Apposition Rate (MAR, µm/day): The rate of new bone formation.
-
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/year): The overall rate of bone formation.
-
-
Mandatory Visualizations
Caption: Preclinical vs. Clinical Cascade of Ronacaleret's Effects.
Caption: Troubleshooting Workflow for Translational Challenges.
Caption: Signaling Pathway of Ronacaleret and PTH-Mediated Bone Effects.
References
- 1. | BioWorld [bioworld.com]
- 2. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronacaleret Hydrochloride: A Technical Analysis of Clinical Trial Discontinuation
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial data and the reasons behind the discontinuation of Ronacaleret Hydrochloride's development for postmenopausal osteoporosis and fracture healing.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
A1: this compound is a small molecule antagonist of the calcium-sensing receptor (CaSR). By blocking the CaSR on the surface of the parathyroid gland, it was designed to induce a transient release of endogenous parathyroid hormone (PTH). The therapeutic hypothesis was that this intermittent PTH elevation would stimulate bone formation, thereby increasing bone mass and reducing fracture risk in individuals with osteoporosis.
Q2: Why did this compound fail in clinical trials?
A2: The clinical development of this compound was terminated primarily due to a lack of convincing efficacy and concerns about its safety profile.[1] Key reasons for its failure include:
-
Modest and Inconsistent Efficacy: While Ronacaleret did show a modest increase in trabecular bone mineral density (BMD) in the lumbar spine, this effect was significantly less than that observed with the active comparator, teriparatide.[2][3] Furthermore, this limited anabolic effect was offset by a decrease in BMD at cortical bone sites, such as the hip.[2][3]
-
Induction of Mild Hyperparathyroidism: The prolonged elevation of PTH levels following Ronacaleret administration led to a physiological state resembling mild hyperparathyroidism.[2][3][4] This was associated with increased serum and urinary calcium levels, raising concerns about the long-term consequences of sustained hypercalcemia and hypercalciuria.[4]
-
Lack of Efficacy in Fracture Healing: A Phase II clinical trial (NCT00548496) investigating the effect of Ronacaleret on the healing of distal radius fractures was terminated early for futility. The drug showed no significant improvement in the time to radiographic fracture healing or other clinical outcomes compared to placebo.[5]
Q3: What were the key clinical trials for this compound?
A3: The two main clinical trials that informed the decision to halt the development of Ronacaleret were:
-
NCT00471237: A randomized, placebo-controlled, dose-ranging study evaluating the effect of Ronacaleret on bone mineral density in postmenopausal women with low BMD.
-
NCT00548496: A randomized, double-blind, placebo-controlled Phase II clinical trial assessing the efficacy of Ronacaleret in accelerating the healing of distal radius fractures.
Troubleshooting Experimental Discrepancies
Issue: Observing an increase in trabecular BMD but a decrease in cortical BMD in preclinical models.
Potential Explanation: This observation is consistent with the clinical findings for Ronacaleret. The prolonged elevation of PTH induced by the CaSR antagonist likely leads to differential effects on bone compartments. While intermittent PTH stimulation is known to be anabolic for trabecular bone, more sustained elevations can lead to increased bone resorption, particularly at cortical sites. This is a hallmark of a hyperparathyroid-like state. It is crucial to closely monitor both bone formation and resorption markers to understand the net effect on different bone envelopes.
Issue: Inconsistent or modest effects on bone formation markers in vitro or in vivo.
Potential Explanation: The clinical trials with Ronacaleret demonstrated that while it could increase PTH levels, the downstream effects on bone formation were not as robust as expected. This could be due to several factors, including:
-
"On-target" effects outside the parathyroid gland: CaSRs are present on osteoblasts. It is possible that antagonizing these receptors directly at the site of bone formation could counteract the anabolic signals from the increased PTH levels.
-
Pharmacokinetic/Pharmacodynamic Profile: The duration and peak of PTH elevation are critical for achieving a net anabolic effect. The prolonged, rather than pulsatile, PTH profile induced by Ronacaleret may have favored bone resorption over formation.
Quantitative Data Summary
The following tables summarize the key efficacy data from the NCT00471237 clinical trial.
Table 1: Percentage Change from Baseline in Lumbar Spine BMD at 12 Months
| Treatment Group | Mean Percentage Change (%) |
| Placebo | - |
| Ronacaleret 100 mg daily | 0.3 |
| Ronacaleret 200 mg daily | 1.6 |
| Ronacaleret 300 mg daily | 1.3 |
| Ronacaleret 400 mg daily | 1.1 |
| Alendronate 70 mg weekly | 4.5 |
| Teriparatide 20 µg daily | 9.1 |
Data adapted from Fitzpatrick LA, et al. J Clin Endocrinol Metab. 2011.[2]
Table 2: Percentage Change from Baseline in Total Hip BMD at 12 Months
| Treatment Group | Mean Percentage Change (%) |
| Ronacaleret (all doses) | Small decreases observed |
| Alendronate 70 mg weekly | Increase observed |
| Teriparatide 20 µg daily | Increase observed |
Qualitative summary based on data from Fitzpatrick LA, et al. J Clin Endocrinol Metab. 2011.[2]
Table 3: Results of the Fracture Healing Trial (NCT00548496)
| Treatment Group | Median Time to Radiographic Fracture Healing (days) |
| Placebo | 74 |
| Ronacaleret 200 mg twice daily | 65 |
| Ronacaleret 400 mg once daily | 68 |
The differences between the groups were not statistically significant. The trial was terminated early for futility. Data adapted from Fitzpatrick LA, et al. Bone. 2011.[5]
Experimental Protocols
NCT00471237: Bone Mineral Density Study
-
Study Design: A randomized, placebo-controlled, dose-ranging trial.
-
Participants: 569 postmenopausal women with low bone mineral density.
-
Interventions:
-
Ronacaleret: 100, 200, 300, or 400 mg orally once daily.
-
Placebo: Orally once daily.
-
Active Comparators: Alendronate 70 mg orally once weekly; Teriparatide 20 µg subcutaneously once daily (open-label).
-
-
Duration: 12 months.
-
Primary Outcome: Percentage change from baseline in lumbar spine BMD at 12 months.
-
BMD Assessment: Bone mineral density of the spine and hip was assessed by dual-energy x-ray absorptiometry (DXA). A subset of patients also underwent quantitative computed tomography (QCT) of the spine and hip.
-
Biochemical Markers: Serum and urine markers of bone turnover were measured at baseline and various time points throughout the study.
NCT00548496: Fracture Healing Study
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.
-
Participants: 85 male and female subjects with a closed, unilateral, extra-articular fracture of the distal radius.
-
Interventions:
-
Ronacaleret 200 mg twice daily.
-
Ronacaleret 400 mg once daily.
-
Matching placebo.
-
-
Duration: 12 weeks.
-
Primary Outcome: Time to radiographic fracture healing.
-
Assessment of Fracture Healing: Assessed by radiographs and quantitative computed tomography (CT).
Visualizations
Signaling Pathway of the Calcium-Sensing Receptor (CaSR)
Caption: Activation of the CaSR by extracellular calcium leads to decreased PTH secretion. Ronacaleret inhibits this pathway.
Ronacaleret Clinical Trial Workflow
Caption: Workflow of the two key clinical trials for Ronacaleret leading to the discontinuation of its development.
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing tachyphylaxis with repeated Ronacaleret Hydrochloride administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of repeated Ronacaleret Hydrochloride administration, with a specific focus on the phenomenon of tachyphylaxis or attenuation of response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, small molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1][2][3] By blocking the CaSR on the surface of the parathyroid gland, Ronacaleret inhibits the negative feedback mechanism of extracellular calcium, leading to a transient increase in the secretion of endogenous parathyroid hormone (PTH).[1][4] This mechanism was initially explored for its potential anabolic effects on bone.[5][6]
Q2: What is tachyphylaxis and how might it relate to this compound administration?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses.[7] While clinical studies of Ronacaleret do not explicitly use the term "tachyphylaxis," they report findings consistent with an attenuation of the desired therapeutic effect over time. Specifically, prolonged elevation of PTH with continuous Ronacaleret administration did not produce the expected sustained anabolic effect on bone and, in some cases, led to outcomes suggestive of mild hyperparathyroidism, including decreases in bone mineral density at cortical sites.[5][6] This suggests a desensitization of the target tissue to the effects of persistently elevated PTH.
Q3: What is the proposed mechanism for the attenuated response observed with repeated this compound administration?
The attenuated response to repeated Ronacaleret administration is likely due to the difference in physiological effects between pulsatile and continuous PTH signaling.[1][4][8]
-
Pulsatile PTH signaling , achieved with intermittent injections of PTH analogues like teriparatide, is associated with a net anabolic effect on bone, promoting bone formation.[1][8]
-
Continuous or prolonged PTH elevation , as induced by daily oral administration of Ronacaleret, can lead to a state of homologous desensitization of the PTH receptor (PTH1R).[9] This involves receptor downregulation and uncoupling from downstream signaling pathways, leading to a blunted cellular response and a shift towards bone resorption rather than formation.[1][4][9]
Troubleshooting Guides
Problem 1: Initial spike in serum PTH levels is followed by a diminished response with subsequent this compound doses.
-
Possible Cause: This is a classic sign of developing tachyphylaxis. The initial dose effectively antagonizes the CaSR, leading to a robust PTH surge. However, with repeated administration, the parathyroid gland may become less responsive, or more likely, the target tissues (bone and kidney) are becoming desensitized to the persistently elevated PTH levels.
-
Troubleshooting Steps:
-
Confirm Dosing Regimen: Ensure the dose and frequency of Ronacaleret administration are accurate and consistent with the experimental plan.
-
Analyze PTH Pharmacodynamics: Instead of single time-point measurements, collect serial blood samples to characterize the full pharmacokinetic and pharmacodynamic profile of PTH over time after each dose. This will help to determine if the peak PTH level is decreasing or if the duration of PTH elevation is changing.
-
Investigate PTH Receptor (PTH1R) Expression and Signaling: If working with animal models or in vitro systems, assess PTH1R expression levels (mRNA and protein) and downstream signaling markers (e.g., cAMP, pCREB) in target tissues (e.g., osteoblasts) after single and repeated dosing. A decrease in receptor expression or signaling would support the hypothesis of homologous desensitization.
-
Problem 2: Bone formation markers (e.g., P1NP, osteocalcin) do not show a sustained increase, or may even decrease, with chronic this compound administration.
-
Possible Cause: This observation is consistent with the known effects of prolonged PTH elevation, which can uncouple bone turnover, leading to a suppression of bone formation and an increase in bone resorption.[10] The initial response may show an increase in both formation and resorption markers, but with chronic exposure, the anabolic response is attenuated.
-
Troubleshooting Steps:
-
Measure Both Formation and Resorption Markers: To get a complete picture of bone turnover, it is crucial to measure markers of both bone formation (e.g., P1NP, osteocalcin) and bone resorption (e.g., CTX, NTX).[11][12]
-
Evaluate Time Course of Marker Changes: Analyze the temporal changes in bone turnover markers. An initial increase followed by a plateau or decrease in formation markers, coupled with a sustained elevation of resorption markers, would indicate a shift from an anabolic to a catabolic state.
-
Consider an Intermittent Dosing Strategy: Based on the literature, pulsatile PTH stimulation is key for an anabolic effect.[1][4][8] If your experimental design allows, consider exploring intermittent ("drug holiday") or lower frequency dosing regimens of Ronacaleret to mimic a more pulsatile PTH profile and potentially mitigate tachyphylaxis.
-
Problem 3: In vivo studies show a decrease in cortical bone mineral density (BMD) despite an initial increase in trabecular BMD.
-
Possible Cause: This paradoxical effect has been reported in clinical trials of Ronacaleret and is attributed to the induction of a state resembling mild hyperparathyroidism.[5][6] Prolonged high levels of PTH can lead to increased cortical bone resorption.
-
Troubleshooting Steps:
-
Utilize High-Resolution Imaging: Employ techniques like micro-computed tomography (µCT) to separately analyze changes in trabecular and cortical bone compartments.
-
Correlate with Biochemical Markers: Relate the changes in BMD to the levels of bone turnover markers. An increase in resorption markers would be expected to correlate with the loss of cortical bone.
-
Monitor Serum Calcium and Phosphate: Persistent elevation of PTH will also affect mineral homeostasis. Monitor serum and urinary calcium and phosphate levels to assess the systemic effects of Ronacaleret administration.[2]
-
Data Presentation
Table 1: Summary of Bone Mineral Density (BMD) Changes in Postmenopausal Women Treated with this compound for 12 Months.
| Treatment Group | Mean % Change in Lumbar Spine vBMD (Trabecular) | Mean % Change in Proximal Femur vBMD (Integral) |
| Ronacaleret 100 mg | +1.8% | -0.8% |
| Ronacaleret 200 mg | +8.5% | -0.1% |
| Ronacaleret 300 mg | +13.3% | -0.5% |
| Ronacaleret 400 mg | +10.2% | -0.4% |
| Teriparatide 20 µg | +24.4% | +3.9% |
| Alendronate 70 mg | +4.9% | +2.7% |
Data adapted from a randomized, placebo-controlled, dose-ranging trial.[5]
Table 2: Summary of Bone Turnover Marker Changes with this compound.
| Marker Type | Marker | Effect of Ronacaleret Administration |
| Bone Formation | P1NP (Procollagen type I N propeptide) | Increased |
| Osteocalcin | Increased | |
| Bone Resorption | CTX (C-terminal telopeptide of type I collagen) | Increased |
| NTX (N-terminal telopeptide of type I collagen) | Increased |
Ronacaleret treatment leads to an increase in markers of both bone formation and resorption, indicative of high bone turnover.[6][13]
Experimental Protocols
1. Quantification of Serum Parathyroid Hormone (PTH) by ELISA
This protocol provides a general outline for a sandwich ELISA to measure intact PTH levels in serum samples. Specific details may vary depending on the commercial kit used.
-
Principle: A capture antibody specific for PTH is pre-coated onto a microplate. Standards and samples are added, and any PTH present binds to the immobilized antibody. A biotin-conjugated detection antibody specific for PTH is then added, followed by an avidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of PTH.
-
Materials:
-
Commercially available human or animal-specific intact PTH ELISA kit (e.g., from Elabscience, Abcam, Cosmo Bio).[14][15]
-
Microplate reader with a 450 nm filter.
-
Precision pipettes and tips.
-
Deionized or distilled water.
-
Wash buffer, substrate reagent, and stop solution (typically provided in the kit).
-
-
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Assay Procedure (Example): a. Add 100 µL of standards and samples to the appropriate wells of the microplate. b. Incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C). c. Wash the plate multiple times with the provided wash buffer. d. Add 100 µL of the biotinylated detection antibody to each well and incubate. e. Wash the plate. f. Add 100 µL of HRP-conjugate and incubate. g. Wash the plate. h. Add 90 µL of substrate reagent and incubate in the dark. i. Add 50 µL of stop solution to each well. j. Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of PTH in the unknown samples.
-
2. Measurement of Bone Turnover Markers
This protocol provides a general overview for measuring bone formation (P1NP) and resorption (CTX) markers. These are typically measured using automated immunoassays or ELISA kits.
-
Principle: Similar to the PTH ELISA, these assays use specific antibodies to quantify the concentration of the marker in serum or plasma.
-
Sample Collection:
-
P1NP: Serum can be collected at any time of day as it is less affected by diurnal variation.
-
CTX: A fasting, morning blood sample is recommended to minimize variability due to circadian rhythm and food intake.
-
-
Procedure:
-
Follow the instructions provided with the specific commercial assay kit (ELISA or automated immunoassay).
-
The general steps will be similar to the PTH ELISA described above, involving incubation with capture and detection antibodies, a substrate reaction, and measurement of the resulting signal.
-
-
Data Interpretation:
-
Changes in bone turnover markers are used to assess the response to treatment. A significant change is typically defined as a change greater than the "least significant change" (LSC), which accounts for both analytical and biological variability.
-
With Ronacaleret, an increase in both P1NP and CTX would be expected, indicating an increase in the overall rate of bone remodeling. An attenuated response would be a smaller than expected increase or a return to baseline with chronic dosing.
-
Mandatory Visualizations
Caption: Ronacaleret HCl signaling pathway and proposed mechanism of tachyphylaxis.
Caption: Experimental workflow to investigate tachyphylaxis with Ronacaleret HCl.
Caption: Logical flow of events leading to tachyphylaxis with Ronacaleret HCl.
References
- 1. Response to continuous and pulsatile PTH dosing: a mathematical model for parathyroid hormone receptor kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Response to continuous and pulsatile PTH dosing: a mathematical model for parathyroid hormone receptor kinetics — Physiome Model Repository [models.cellml.org]
- 9. Parathyroid Hormone-PTH1R Signaling in Cardiovascular Disease and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Seven Day Continuous Infusion of PTH or PTHrP Suppresses Bone Formation and Uncouples Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone Turnover Markers: Basic Biology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RACGP - Bone turnover markers [racgp.org.au]
- 13. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.elabscience.com [file.elabscience.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Improving the Therapeutic Index of CaSR Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium-Sensing Receptor (CaSR) antagonists like Ronacaleret.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ronacaleret and other CaSR antagonists?
Ronacaleret and other CaSR antagonists, also known as calcilytics, are allosteric modulators of the Calcium-Sensing Receptor.[1][2] By antagonizing the CaSR on the surface of the parathyroid gland, they inhibit the receptor's response to extracellular calcium. This mimics a state of low calcium, triggering a transient release of endogenous parathyroid hormone (PTH).[3] The goal of this pulsatile PTH release is to stimulate bone formation and potentially treat conditions like osteoporosis.[3]
Q2: What were the key findings from the clinical trials of Ronacaleret for osteoporosis?
Clinical trials with Ronacaleret in postmenopausal women with low bone mineral density (BMD) showed modest increases in lumbar spine BMD. However, these increases were significantly lower than those observed with established treatments like teriparatide (a recombinant PTH) and alendronate (a bisphosphonate).[4][5] Furthermore, small decreases in BMD were observed at the hip, femoral neck, and trochanter.[4][5][6] These findings, coupled with prolonged PTH elevation, suggested that Ronacaleret induced a state of mild hyperparathyroidism, which is known to lead to cortical bone loss.[6] A Phase II trial of Ronacaleret for fracture healing was also terminated early for futility.[7]
Q3: What are the main challenges in developing CaSR antagonists with a favorable therapeutic index?
The primary challenges in developing CaSR antagonists with an improved therapeutic index include:
-
Achieving a transient PTH profile: Continuous elevation of PTH can lead to hyperparathyroidism-like effects, including bone resorption and hypercalcemia. An ideal CaSR antagonist should have a pharmacokinetic and pharmacodynamic profile that results in a short, pulsatile release of PTH, mimicking the anabolic effects of intermittent PTH therapy.
-
Off-target effects: CaSRs are expressed in various tissues beyond the parathyroid gland, including the kidneys, bone, and gastrointestinal tract.[8] Off-target effects in these tissues can lead to undesirable side effects.
-
Poor solubility and bioavailability: Many small molecule CaSR antagonists, including Ronacaleret, have poor aqueous solubility, which can limit their oral bioavailability and lead to formulation challenges.[9]
-
Species differences: The response to CaSR antagonists can vary between species, making it challenging to translate preclinical findings to human clinical trials.
Q4: What are some strategies to improve the therapeutic index of CaSR antagonists?
Several strategies are being explored to overcome the challenges associated with CaSR antagonists:
-
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.[10]
-
Scaffold hopping: Replacing the core chemical structure with a new one while maintaining key binding interactions to discover novel compounds with improved properties.[10]
-
Biased Antagonism: Designing antagonists that selectively block certain downstream signaling pathways of the CaSR while leaving others unaffected.[8][11][12][13] This could potentially separate the desired effects on PTH secretion from undesirable off-target effects.
-
-
Formulation Strategies for Poorly Soluble Compounds:
-
Salt formation: Converting the drug into a salt form to enhance solubility.
-
Particle size reduction: Micronization or nanonization to increase the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution rate.
-
Lipid-based formulations: Encapsulating the drug in lipid-based carriers like self-emulsifying drug delivery systems (SEDDS).
-
-
Combination Therapies:
Troubleshooting Guides
Calcium Mobilization Assays (e.g., FLIPR)
Q: I am observing high background fluorescence in my FLIPR calcium assay. What could be the cause and how can I fix it?
A: High background fluorescence can be caused by several factors. Here are some common causes and solutions:
| Possible Cause | Solution |
| Autofluorescence from media or compounds | Use a no-wash FLIPR assay kit that includes a masking dye to quench extracellular fluorescence.[1][17][18] |
| Cellular autofluorescence | Ensure cells are healthy and not overgrown. Use a cell line with known low autofluorescence if possible. |
| Dye leakage or extracellular signal | If using a wash-based assay, ensure complete removal of extracellular dye. For no-wash assays, the masking dye should prevent this. |
| Contaminated buffers or reagents | Use fresh, sterile buffers and reagents. |
Q: My signal-to-noise ratio is low in my calcium mobilization assay. How can I improve it?
A: A low signal-to-noise ratio can make it difficult to detect a response. Here are some troubleshooting steps:
| Possible Cause | Solution |
| Low receptor expression | Use a cell line with higher expression of the CaSR. You can verify expression levels using techniques like qPCR or Western blotting.[11] |
| Suboptimal dye loading | Optimize the concentration of the calcium indicator dye and the incubation time. Both insufficient and excessive loading can reduce the signal.[11] |
| Poor cell health | Ensure cells are in the logarithmic growth phase and have high viability.[11] |
| Receptor desensitization | If cells have been exposed to low levels of agonists (e.g., in serum), they may become desensitized. Serum-starve the cells for a few hours before the assay.[11] |
| Instrument settings | Optimize the plate reader's settings, including excitation and emission wavelengths, and gain settings. |
| G-protein coupling | If the CaSR is not efficiently coupling to the Gαq pathway to elicit a calcium response, consider co-expressing a promiscuous G-protein like Gα15/16.[11] |
PTH Secretion Assays (e.g., ELISA)
Q: I am getting no signal or a very weak signal in my PTH ELISA. What should I check?
A: A lack of signal in an ELISA can be due to several issues with the reagents or the protocol.
| Possible Cause | Solution |
| Omission of a key reagent | Carefully review the protocol to ensure all reagents were added in the correct order and at the correct concentrations.[19] |
| Inactive reagents | Check the expiration dates of all reagents. Ensure that the enzyme conjugate and substrate are active.[19] |
| Inadequate incubation times or temperatures | Follow the recommended incubation times and temperatures in the protocol.[19][20] |
| Improper washing | Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibody or antigen. Ensure proper and consistent washing steps.[19][20] |
Q: My PTH ELISA is showing high background. What are the likely causes and solutions?
A: High background can obscure the specific signal and reduce the dynamic range of the assay.
| Possible Cause | Solution |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps.[20][21] |
| Non-specific binding of antibodies | Use a high-quality blocking buffer and optimize the blocking time.[19][21] |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration that gives a good signal without high background.[19] |
| Contaminated buffers or reagents | Use fresh, sterile buffers and reagents.[19] |
Quantitative Data
Table 1: Comparison of Ronacaleret, Teriparatide, and Alendronate on Bone Mineral Density (BMD) in Postmenopausal Women (12-Month Study)
| Treatment Group | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD |
| Placebo | -0.2% to 1.0% | -0.5% to -1.0% |
| Ronacaleret (100-400 mg/day) | +0.3% to +1.6%[4][5] | -0.7% to -1.4%[4] |
| Teriparatide (20 µ g/day ) | +9.1%[4][5] | +2.6%[4] |
| Alendronate (70 mg/week) | +4.5%[4][5] | +2.1%[4] |
Table 2: In Vitro Activity of Selected CaSR Antagonists
| Compound | IC₅₀ (CaSR) | Cell Line | Assay Type |
| Ronacaleret (SB-751689) | 11 µM (OATP1B1), 12 µM (OATP2B1) | HEK293 | Inhibition of OATP-mediated transport |
| NPS-2143 | ~50 nM | Not specified | Not specified |
| JTT-305 (MK-5442) | Not specified | Not specified | Not specified |
Experimental Protocols
Calcium Mobilization Assay using FLIPR
This protocol provides a general outline for a no-wash calcium mobilization assay using a FLIPR instrument.
-
Cell Plating:
-
Seed cells expressing the CaSR (e.g., HEK293-CaSR) into 384-well black-walled, clear-bottom microplates at an optimized density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). This solution typically contains a fluorescent calcium indicator and a masking dye.
-
Add an equal volume of the dye solution to each well of the cell plate.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the CaSR antagonist compounds in an appropriate assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to first establish a baseline fluorescence reading.
-
Initiate the automated addition of the compounds to the cell plate.
-
Immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for a defined period (e.g., 2-3 minutes) to capture the calcium flux.
-
After a short incubation with the antagonist, a second addition of a CaSR agonist (e.g., a high concentration of extracellular calcium) can be performed to measure the inhibitory effect of the antagonist.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is used to determine the intracellular calcium concentration.
-
Plot the dose-response curves for the antagonists to determine their IC₅₀ values.
-
PTH Secretion Assay (ELISA)
This protocol outlines a general procedure for measuring PTH secretion from primary parathyroid cells or a suitable cell line.
-
Cell Culture:
-
Culture primary parathyroid cells or a PTH-secreting cell line in appropriate culture medium.
-
-
Treatment:
-
Wash the cells with a low-calcium buffer.
-
Incubate the cells with various concentrations of the CaSR antagonist for a defined period. Include positive and negative controls.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain the secreted PTH.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for PTH and incubate overnight.
-
Wash the plate multiple times with a wash buffer.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add the collected cell culture supernatants and PTH standards to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the plate.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the PTH standards.
-
Determine the concentration of PTH in the samples by interpolating from the standard curve.
-
Visualizations
Caption: CaSR Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for Screening CaSR Antagonists.
Caption: Challenges and Strategies for Improving the Therapeutic Index.
References
- 1. unitedrelay.org [unitedrelay.org]
- 2. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriparatide vs Alendronate for Osteoporosis · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. benchchem.com [benchchem.com]
- 5. The efficiency and safety of alendronate versus teriparatide for treatment glucocorticoid-induced osteoporosis: A meta-analysis and systematic review of randomized controlled trials | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of CaSR Peptide Agonists via Multistage Screening: In Silico Design, In Vitro Validation, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in calcium-sensing receptor modulation: biased signaling and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Biased allosteric modulation at the CaS receptor engendered by structurally diverse calcimimetics | Semantic Scholar [semanticscholar.org]
- 14. ivset.ua [ivset.ua]
- 15. Lead Optimization | SpiroChem [spirochem.com]
- 16. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 20. ethosbiosciences.com [ethosbiosciences.com]
- 21. biocompare.com [biocompare.com]
Validation & Comparative
A Comparative Guide: Ronacaleret Hydrochloride versus Teriparatide for Bone Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ronacaleret Hydrochloride and Teriparatide, two pharmacological agents with distinct mechanisms for promoting bone formation. The following sections present a comprehensive analysis of their mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols to aid in research and development.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fragility fractures. Anabolic agents, which stimulate new bone formation, are a critical therapeutic class for managing severe osteoporosis. This guide focuses on two such agents:
-
This compound (SB-751689): An orally available antagonist of the calcium-sensing receptor (CaSR). By blocking the CaSR on parathyroid cells, Ronacaleret stimulates the release of endogenous parathyroid hormone (PTH), thereby promoting bone formation.[1][2]
-
Teriparatide (rhPTH(1-34)): A recombinant form of the N-terminal 34 amino acids of human parathyroid hormone.[3] Administered via daily subcutaneous injection, Teriparatide directly activates the PTH receptor 1 (PTH1R) on osteoblasts, stimulating bone formation.[4]
This comparison will delve into their differing approaches to harnessing the anabolic potential of the PTH signaling pathway.
Mechanisms of Action: Signaling Pathways
The fundamental difference between Ronacaleret and Teriparatide lies in their method of activating the PTH signaling cascade.
This compound: As a CaSR antagonist, Ronacaleret induces a physiological response that mimics hypocalcemia at the level of the parathyroid gland. This leads to the pulsatile release of endogenous, full-length PTH (1-84). The released PTH then acts on osteoblasts to stimulate bone formation.
Teriparatide: Teriparatide, being a direct PTH analog, bypasses the parathyroid gland and directly binds to and activates PTH1R on osteoblasts. This activation triggers downstream intracellular signaling cascades, primarily the protein kinase A (PKA) pathway, leading to the transcription of genes involved in osteoblast differentiation and function.[4][5]
References
- 1. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of teriparatide on induced tooth displacement in ovariectomized rats: a histomorphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of abaloparatide and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ronacaleret Hydrochloride and Alendronate in Postmenopausal Osteoporosis: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ronacaleret Hydrochloride and Alendronate for the treatment of postmenopausal osteoporosis. The information is based on available clinical trial data and is intended to inform research and drug development professionals.
Executive Summary
This compound and Alendronate represent two distinct therapeutic approaches to managing postmenopausal osteoporosis. Alendronate, a well-established bisphosphonate, functions as an anti-resorptive agent, effectively reducing bone turnover and increasing bone mineral density (BMD). In contrast, this compound is an investigational small molecule that acts as a calcium-sensing receptor (CaSR) antagonist, leading to a transient increase in endogenous parathyroid hormone (PTH) and thereby aiming for an anabolic effect on bone.
Clinical trial data indicates that while alendronate consistently demonstrates significant increases in BMD at both the lumbar spine and hip, the effects of ronacaleret on BMD are more complex. Ronacaleret has shown modest increases in trabecular volumetric BMD (vBMD) of the spine, but this can be accompanied by decreases in cortical bone and at the hip. Furthermore, the two agents have opposing effects on bone turnover markers, with alendronate decreasing them and ronacaleret causing an increase.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Alendronate dictates their distinct effects on bone metabolism.
This compound is an antagonist of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[1] By blocking this receptor, it induces a transient release of parathyroid hormone (PTH).[1] This intermittent elevation of PTH is intended to stimulate bone formation, mimicking the anabolic effects of exogenous PTH therapies.[2][3]
Alendronate is a nitrogen-containing bisphosphonate that selectively adheres to bone mineral, particularly at sites of active resorption.[4][5] It is internalized by osteoclasts, where it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway.[5][6] This disruption of a key cellular process leads to osteoclast apoptosis and a significant reduction in bone resorption.[4]
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound and Alendronate in postmenopausal women with low bone mineral density.
Table 1: Percentage Change in Bone Mineral Density (BMD) from Baseline
| Treatment Group | Duration | Lumbar Spine BMD | Total Hip BMD | Femoral Neck BMD | Trochanter BMD | Data Source |
| Ronacaleret (100-400mg/day) | 12 months | +0.3% to +1.6% | Small decreases | Small decreases | Small decreases | NCT00471237[1] |
| Alendronate (70mg/week) | 12 months | +4.5% | Increases | Increases | Increases | NCT00471237[1] |
| Alendronate (10mg/day) | 3 years | +8.8% (vs. placebo) | - | +5.9% (vs. placebo) | +7.8% (vs. placebo) | Alendronate Phase III Osteoporosis Treatment Study Group[4][5] |
| Alendronate (10mg/day) | 7 years | +11.4% (from baseline) | - | - | - | Alendronate Phase III Osteoporosis Treatment Study Group[6] |
Table 2: Percentage Change in Volumetric Bone Mineral Density (vBMD) from Baseline (QCT)
| Treatment Group | Duration | Spine Integral vBMD | Spine Trabecular vBMD | Proximal Femur Integral vBMD | Data Source |
| Ronacaleret (100-400mg/day) | 12 months | +0.49% to +3.9% | +1.8% to +13.3% | -0.1% to -0.8% | NCT00471237[7] |
| Alendronate (70mg/week) | 12 months | +5.0% | +4.9% | +2.7% | NCT00471237[7] |
Table 3: Effect on Bone Turnover Markers
| Treatment Group | Duration | Bone Formation Markers (e.g., P1NP, BSAP) | Bone Resorption Markers (e.g., CTX) | Data Source |
| Ronacaleret (100-400mg/day) | 12 months | Increased | Increased | NCT00471237[1] |
| Alendronate (70mg/week) | 12 months | Decreased | Decreased | NCT00471237[1] |
| Alendronate (10mg/day) | 12 months | -29.7% (Osteocalcin) | -49.0% (β-CrossLaps) |
Experimental Protocols
The data presented in this guide were primarily derived from randomized, controlled clinical trials. The following sections detail the key methodologies employed in these studies.
Measurement of Bone Mineral Density (BMD)
Dual-Energy X-ray Absorptiometry (DXA): DXA was the most common method used to assess areal BMD (g/cm²) at the lumbar spine, total hip, femoral neck, and trochanter.[1][4] This technique utilizes two X-ray beams with different energy levels to differentiate bone from soft tissue, providing a two-dimensional measurement of bone density.
Quantitative Computed Tomography (QCT): In some studies, QCT was used to measure volumetric BMD (mg/cm³) of the spine and hip.[7] QCT provides a three-dimensional measurement and can distinguish between trabecular and cortical bone, offering a more detailed assessment of bone microarchitecture.
Assessment of Bone Turnover Markers
Serum and urine samples were collected at baseline and at various time points throughout the studies to measure biochemical markers of bone turnover.
-
Bone Formation Markers:
-
Procollagen type I N-terminal propeptide (P1NP): A sensitive marker of new bone formation.
-
Bone-specific alkaline phosphatase (BSAP): An enzyme involved in bone mineralization.
-
Osteocalcin: A protein secreted by osteoblasts.
-
-
Bone Resorption Markers:
-
C-terminal telopeptide of type I collagen (CTX): A fragment of collagen released during bone resorption.
-
N-terminal telopeptide of type I collagen (NTX): Another collagen breakdown product.
-
These markers were typically analyzed using immunoassays.
Conclusion for the Research Community
The comparative data reveals distinct profiles for this compound and Alendronate. Alendronate demonstrates a consistent and robust anti-resorptive effect, leading to significant increases in BMD across multiple skeletal sites and a reduction in bone turnover. This has been a cornerstone of osteoporosis treatment for many years.
Ronacaleret, with its novel anabolic mechanism, presents a more complex picture. While it can increase trabecular vBMD in the spine, its lack of a positive effect or even detrimental effect on cortical bone and at the hip raises concerns about its overall anti-fracture efficacy. The observed increase in bone turnover markers, while consistent with its proposed mechanism, contrasts with the established paradigm of anti-resorptive therapies. The clinical development of ronacaleret was reportedly stopped due to a lack of clinical efficacy.
For researchers and drug development professionals, this comparison highlights several key points:
-
The challenge of developing oral anabolic agents that replicate the skeletal benefits of injectable PTH therapies without inducing hyperparathyroid-like effects.
-
The importance of assessing both trabecular and cortical bone compartments when evaluating new osteoporosis therapies.
-
The continued value of established anti-resorptive agents like alendronate as a benchmark for efficacy and safety in osteoporosis treatment.
Future research in this area could focus on optimizing the dosing and delivery of CaSR antagonists to achieve a more favorable balance of anabolic and catabolic effects, or on combination therapies that could leverage the benefits of both anabolic and anti-resorptive mechanisms.
References
- 1. RACGP - Bone turnover markers [racgp.org.au]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Laboratory aspects and clinical utility of bone turnover markers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ronacaleret Hydrochloride and Teriparatide on Musculoskeletal Anabolism
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Ronacaleret Hydrochloride and Teriparatide, two agents that modulate parathyroid hormone (PTH) signaling for potential anabolic effects on the musculoskeletal system. While the initial premise of a direct "anabolic window" for muscle hypertrophy with this compound is not substantiated by current scientific literature, this comparison focuses on the validated effects of both compounds on bone metabolism, with an exploration of the available evidence for their impact on skeletal muscle.
Executive Summary
This compound is an orally administered antagonist of the calcium-sensing receptor (CaSR), which stimulates the endogenous release of parathyroid hormone.[1][2] In contrast, Teriparatide is a recombinant form of the N-terminal fragment of human PTH that directly activates the PTH type 1 receptor (PTH1R).[3] Both drugs were developed to promote bone formation, primarily for the treatment of osteoporosis.
Clinical trials directly comparing Ronacaleret and Teriparatide have demonstrated that while both agents can increase bone turnover, Teriparatide shows a significantly more robust anabolic effect on bone mineral density.[4] The prolonged elevation of PTH induced by Ronacaleret has been associated with a less favorable safety and efficacy profile, leading to the discontinuation of its clinical development for osteoporosis.[4]
Evidence for a direct anabolic effect on skeletal muscle is limited for Ronacaleret. For Teriparatide, preclinical studies suggest a potential to increase muscle mass, though clinical data in humans remains less definitive.[5][6]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Ronacaleret and Teriparatide lies in their mechanism of stimulating PTH signaling. Ronacaleret acts indirectly by blocking the CaSR on the parathyroid gland, leading to an increase in the secretion of endogenous PTH. Teriparatide, on the other hand, is a direct-acting agonist of the PTH1R.
Upon binding to the PTH1R, a G-protein coupled receptor, a downstream signaling cascade is initiated, primarily through the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This signaling pathway ultimately influences gene expression related to bone formation and, potentially, muscle metabolism.
Comparative Efficacy on Bone Mineral Density
A key head-to-head clinical trial (NCT00471237) provides the most direct comparison of Ronacaleret and Teriparatide on bone mineral density in postmenopausal women with low bone mass. The study utilized quantitative computed tomography (QCT) to assess volumetric bone mineral density (vBMD).
| Outcome Measure (12 months) | Ronacaleret (100-400 mg/day) | Teriparatide (20 µ g/day ) | Alendronate (70 mg/week) | Placebo |
| Spine Integral vBMD (%) | +0.49 to +3.9 | +14.8 | +5.0 | - |
| Spine Trabecular vBMD (%) | +1.8 to +13.3 | +24.4 | +4.9 | - |
| Proximal Femur Integral vBMD (%) | -0.1 to -0.8 | +3.9 | +2.7 | - |
| Data sourced from Fitzpatrick et al. (2012)[4] |
As the data clearly indicates, Teriparatide demonstrated substantially greater increases in both integral and trabecular vBMD at the spine compared to all doses of Ronacaleret.[4] Furthermore, while Teriparatide and Alendronate led to increases in vBMD at the proximal femur, Ronacaleret was associated with a slight decrease.[4] The prolonged PTH elevation with Ronacaleret was suggested to induce a state of mild hyperparathyroidism, which may explain the differential effects on cortical versus trabecular bone.[4]
Effects on Skeletal Muscle: An Area of Ongoing Research
The concept of a direct anabolic effect of Ronacaleret on skeletal muscle is not supported by the available evidence. A phase II clinical trial of Ronacaleret for fracture healing found no significant effect on grip strength.[7]
For Teriparatide, the evidence is more suggestive, though still emerging. Preclinical studies in animal models have shown promise:
| Study Type | Animal Model | Key Findings |
| Preclinical | Ovariectomized, tail-suspended rats | Teriparatide treatment improved the percentage of skeletal muscle mass.[5] |
Experimental Protocols
Assessment of Volumetric Bone Mineral Density (vBMD) by Quantitative Computed Tomography (QCT)
The following protocol is a representative methodology for QCT assessment in clinical trials, based on standard practices and information from the Ronacaleret clinical trial (NCT00471237).[4]
-
Patient Population: Postmenopausal women with low bone mineral density.
-
Imaging Equipment: Multi-detector CT scanner.
-
Calibration: A calibration phantom with known densities of bone-equivalent material is scanned simultaneously with the patient.
-
Scan Acquisition:
-
Spine: A scout view is obtained to identify the L1-L4 vertebrae. A series of contiguous or overlapping axial slices (typically 2.5-5.0 mm thickness) are acquired through the mid-vertebral bodies.
-
Hip: A scout view is obtained to identify the proximal femur. A series of contiguous axial slices are acquired from the femoral head to below the lesser trochanter.
-
-
Image Analysis:
-
Specialized software is used to define regions of interest (ROIs).
-
Spine: An elliptical ROI is placed in the anterior, trabecular portion of the vertebral body, avoiding the cortical shell.
-
Hip: ROIs are placed to encompass the femoral neck, trochanter, and total hip.
-
The software calculates the average CT number (in Hounsfield Units) within the ROI and, using the calibration phantom data, converts this to volumetric bone mineral density (in mg/cm³).
-
-
Outcome Measures: Percentage change in integral, trabecular, and cortical vBMD from baseline to the 12-month follow-up.
Assessment of Areal Bone Mineral Density (aBMD) by Dual-Energy X-ray Absorptiometry (DXA)
DXA is another standard method for assessing bone density and was also used in the broader clinical trial for Ronacaleret.[2]
-
Patient Population: As above.
-
Imaging Equipment: A certified DXA scanner.
-
Quality Control: Daily phantom scans are performed to ensure scanner calibration.
-
Scan Acquisition:
-
Lumbar Spine (AP View): The patient is positioned supine with legs elevated on a padded block to reduce lumbar lordosis. The scan area includes L1-L4.
-
Proximal Femur: The patient is positioned supine with the leg internally rotated to ensure a neutral position of the femoral neck.
-
-
Image Analysis:
-
Standardized ROIs are placed by a trained technician to include the L1-L4 vertebrae (or a minimum of two evaluable vertebrae) and the femoral neck, trochanteric region, and total hip.
-
The software calculates the bone mineral content (g) and bone area (cm²) to determine the areal bone mineral density (g/cm²).
-
-
Outcome Measures: Percentage change in aBMD from baseline.
Conclusion
For the intended indication of treating osteoporosis by increasing bone mass, Teriparatide has demonstrated superior efficacy compared to this compound. The indirect and prolonged stimulation of PTH by Ronacaleret appears to result in a less favorable balance of bone formation and resorption, leading to less significant gains in bone density and even potential losses at cortical sites.
The exploration of these compounds for anabolic effects on skeletal muscle remains an area of interest. While preclinical data for Teriparatide is encouraging, further clinical investigation is required to validate these findings in human subjects. The current body of evidence does not support a direct anabolic role for Ronacaleret in skeletal muscle. Researchers and drug development professionals should consider the distinct mechanisms of action and the existing clinical data when evaluating PTH-modulating agents for musculoskeletal applications.
References
- 1. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Teriparatide and exercise improve bone, skeletal muscle, and fat parameters in ovariectomized and tail-suspended rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of PTH (1-84) on Human Skeletal Muscle-Derived Satellite Cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different calcilytics in osteoporosis models
For Researchers, Scientists, and Drug Development Professionals
The quest for effective oral anabolic agents for osteoporosis has led to the investigation of calcilytics, a class of drugs that antagonize the calcium-sensing receptor (CaSR). By transiently increasing parathyroid hormone (PTH) secretion, these molecules aim to stimulate bone formation and improve bone strength. This guide provides a head-to-head comparison of three key calcilytics—Ronacaleret, NPS-2143, and JTT-305—based on their performance in preclinical osteoporosis models, primarily the ovariectomized (OVX) rat, a well-established model for postmenopausal osteoporosis.
Mechanism of Action: A Shared Pathway
Calcilytics exert their effects by targeting the CaSR on the surface of parathyroid gland cells. Under normal physiological conditions, extracellular calcium binds to the CaSR, inhibiting the secretion of PTH. Calcilytics, as CaSR antagonists, block this interaction, leading to a rapid and transient release of endogenous PTH. This intermittent elevation in PTH is crucial, as sustained high levels of PTH can lead to bone resorption. The pulsatile release of PTH, however, has a net anabolic effect, stimulating osteoblast activity and promoting bone formation.
Below is a diagram illustrating the signaling pathway of calcilytics in parathyroid cells.
Performance in Ovariectomized (OVX) Rat Models
The OVX rat is the most widely used animal model for studying postmenopausal osteoporosis, as the removal of ovaries induces estrogen deficiency, leading to bone loss.[1] The following tables summarize the key findings for Ronacaleret, NPS-2143, and JTT-305 in this model.
Table 1: Effects on Bone Mineral Density (BMD)
| Calcilytic | Animal Model | Treatment Duration | Dosage | Key Findings on BMD | Citation(s) |
| Ronacaleret | Ovariectomized Sprague Dawley Rats | Not Specified | 30, 60, 120 mg/kg (oral) | Increased trabecular and cortical BMD. | [2] |
| NPS-2143 | Osteopenic Ovariectomized Rats | 8 weeks | Not Specified (oral) | No net change in BMD when administered alone. When combined with 17β-estradiol, significantly increased BMD compared to estradiol alone. | |
| JTT-305 | Ovariectomized Rats | 12 weeks | 0.3, 1, 3 mg/kg (oral) | Prevented OVX-induced decreases in cancellous and total BMD in the proximal tibia at 1 and 3 mg/kg. Efficacy at 3 mg/kg was comparable to 3-10 µg/kg of exogenous rat PTH(1-84) injection. |
Table 2: Effects on Bone Turnover Markers and Bone Formation
| Calcilytic | Animal Model | Treatment Duration | Dosage | Key Findings on Bone Turnover and Formation | Citation(s) |
| Ronacaleret | Ovariectomized Rats | Not Specified | 120 mg/kg (oral) | Significantly enhanced bone formation rates and osteoid perimeter at the lumbar spine. | [1] |
| NPS-2143 | Osteopenic Ovariectomized Rats | 8 weeks | Not Specified (oral) | Caused a dramatic increase in bone turnover. | |
| JTT-305 | Ovariectomized Rats | 12 weeks | 3 mg/kg (oral) | Increased the mineralizing surface and bone formation rate. |
Table 3: Effects on Bone Strength
| Calcilytic | Animal Model | Treatment Duration | Dosage | Key Findings on Bone Strength | Citation(s) |
| Ronacaleret | Ovariectomized Sprague Dawley Rats | Not Specified | Not Specified | Improved bone strength. | [2] |
| NPS-2143 | Not Reported | Not Reported | Not Reported | Not Reported | |
| JTT-305 | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The following diagram outlines the typical workflow for inducing and evaluating osteoporosis in a rat model.
Detailed Methodology:
-
Animal Selection and Acclimatization: Female Sprague-Dawley or Wistar rats, typically around 12 weeks of age, are selected and allowed to acclimatize to the laboratory environment for at least one week.
-
Surgical Procedure:
-
Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Ovariectomy (OVX): A small incision is made on the dorsal or ventral side to expose the ovaries. The ovarian blood vessels are ligated, and the ovaries are excised bilaterally.
-
Sham Operation: In the control group, a sham surgery is performed where the ovaries are exposed but not removed.
-
-
Post-operative Care and Induction of Osteoporosis: Animals are monitored for recovery. A period of 8 to 12 weeks is typically allowed for the development of significant bone loss due to estrogen deficiency.
-
Treatment Administration: The calcilytic compounds or vehicle (control) are administered orally via gavage at the specified doses and durations.
-
Evaluation of Bone Health:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT) at sites like the femur and lumbar vertebrae.
-
Biochemical Markers of Bone Turnover: Blood and urine samples are collected to measure markers of bone formation (e.g., osteocalcin, alkaline phosphatase - ALP) and bone resorption (e.g., C-terminal telopeptide of type I collagen - CTX, pyridinoline - PYD, deoxypyridinoline - DPD) using ELISA or other immunoassays.
-
Bone Strength: Assessed through biomechanical testing (e.g., three-point bending test) of excised bones like the femur to determine parameters such as maximal load and stiffness.
-
Bone Histomorphometry: Undecalcified bone sections are analyzed to quantify cellular and structural parameters of bone formation and resorption.
-
Summary and Conclusion
The preclinical data from ovariectomized rat models suggest that calcilytics hold promise as oral anabolic agents for osteoporosis. Ronacaleret, NPS-2143, and JTT-305 have all demonstrated the ability to stimulate PTH secretion and influence bone metabolism.
-
Ronacaleret and JTT-305 have shown positive effects on bone mineral density and bone formation in OVX rats.
-
NPS-2143 , the prototype calcilytic, effectively increases bone turnover, and its anabolic potential is enhanced when combined with an anti-resorptive agent like estrogen.
While these preclinical findings are encouraging, it is important to note that the clinical development of some calcilytics has faced challenges. For instance, clinical trials with Ronacaleret in postmenopausal women showed only modest increases in lumbar spine BMD and decreases in hip BMD, suggesting a more complex translational path from rodent models to humans.[3]
Further research is needed to optimize the dosing and pharmacokinetic profiles of calcilytics to achieve a therapeutic window that maximizes anabolic effects while minimizing potential side effects. The head-to-head comparison provided in this guide serves as a valuable resource for researchers in the field to inform the design of future studies and the development of next-generation oral anabolic therapies for osteoporosis.
References
Ronacaleret Hydrochloride: A Comparative Analysis of its Effects on Cortical and Trabecular Bone
For Researchers, Scientists, and Drug Development Professionals
Ronacaleret hydrochloride (formerly SB-751689) is an orally active, small molecule antagonist of the calcium-sensing receptor (CaSR). By blocking the CaSR in the parathyroid glands, ronacaleret stimulates the transient release of endogenous parathyroid hormone (PTH), a key regulator of calcium and bone metabolism. This mechanism has positioned ronacaleret as a potential oral anabolic agent for the treatment of osteoporosis. However, clinical and preclinical studies have revealed a differential effect on the two primary types of bone tissue: a favorable anabolic response in trabecular bone, contrasted with a less desirable or even detrimental effect on cortical bone.
This guide provides a comprehensive comparison of the effects of ronacaleret on cortical versus trabecular bone, supported by available experimental data from both clinical and preclinical investigations.
Mechanism of Action: CaSR Antagonism and PTH Release
Ronacaleret exerts its effects by inhibiting the calcium-sensing receptor, a G-protein coupled receptor primarily located on the surface of parathyroid cells. Under normal physiological conditions, elevated extracellular calcium levels activate the CaSR, which in turn suppresses the secretion of PTH. Ronacaleret, by acting as a competitive antagonist at the CaSR, prevents this calcium-induced inhibition, leading to a rapid and transient increase in circulating PTH levels. This surge in endogenous PTH is intended to mimic the anabolic effects of intermittent PTH therapies like teriparatide, which are known to stimulate bone formation.
Clinical Evidence: Postmenopausal Women with Low Bone Mineral Density
A pivotal phase II, randomized, double-blind, placebo- and active-controlled trial investigated the efficacy and safety of ronacaleret in postmenopausal women with low bone mineral density (BMD) over a 12-month period. The study included various oral doses of ronacaleret (100 mg, 200 mg, 300 mg, and 400 mg daily), a placebo group, and two active comparator arms: subcutaneous teriparatide (20 µg daily) and oral alendronate (70 mg weekly). Bone density was assessed by dual-energy X-ray absorptiometry (DXA) and quantitative computed tomography (QCT).
Quantitative Data Summary
The study revealed a clear divergence in the effects of ronacaleret on trabecular-rich and cortical-rich skeletal sites.
Table 1: Percentage Change in Volumetric Bone Mineral Density (vBMD) at 12 Months (QCT Substudy)
| Treatment Group | Spine Integral vBMD (%) | Spine Trabecular vBMD (%) | Proximal Femur Integral vBMD (%) |
| Ronacaleret (100-400 mg) | +0.49 to +3.9 | +1.8 to +13.3 | -0.1 to -0.8 |
| Teriparatide (20 µg) | +14.8 | +24.4 | +3.9 |
| Alendronate (70 mg) | +5.0 | +4.9 | +2.7 |
Data sourced from a study on postmenopausal women, highlighting ronacaleret's preferential increase in trabecular vBMD at the spine, with a concurrent small decrease at the cortical site of the proximal femur.[1][2]
Table 2: Percentage Change in Areal Bone Mineral Density (aBMD) at 12 Months (DXA)
| Treatment Group | Lumbar Spine aBMD (%) | Total Hip aBMD (%) |
| Ronacaleret (100-400 mg) | +0.3 to +1.6 | Small Decreases |
| Teriparatide (20 µg) | +9.1 | Increases |
| Alendronate (70 mg) | +4.5 | Increases |
Data from a study indicating that ronacaleret only modestly increased lumbar spine aBMD and was associated with decreases in BMD at hip sites.[3]
Table 3: Effects on Bone Turnover Markers
| Marker | Ronacaleret | Teriparatide | Alendronate |
| Bone Formation | |||
| P1NP | Increased (dose-dependent) | Increased | Decreased |
| BSAP | Increased (dose-dependent) | Increased | Decreased |
| Bone Resorption | |||
| CTx | Increased | Increased | Decreased |
Ronacaleret, similar to teriparatide, increased markers of both bone formation and resorption, consistent with an overall increase in bone turnover.[3]
The prolonged elevation of PTH induced by ronacaleret is thought to contribute to a state of mild hyperparathyroidism, which is consistent with the observed preferential increase in trabecular bone and loss at cortical sites.[1]
Experimental Protocol: Phase II Clinical Trial
-
Study Design: Randomized, double-blind, placebo- and active-controlled, dose-ranging multicenter trial.
-
Participants: 569 postmenopausal women with low bone mineral density. A subset of 314 women participated in the QCT substudy.
-
Interventions:
-
Ronacaleret: 100 mg, 200 mg, 300 mg, or 400 mg orally, once daily.
-
Placebo: Matching placebo orally, once daily.
-
Teriparatide: 20 µg subcutaneously, once daily (open-label).
-
Alendronate: 70 mg orally, once weekly.
-
-
Duration: 12 months.
-
Primary Outcome: Percentage change from baseline in lumbar spine aBMD at 12 months, assessed by DXA.
-
Secondary Outcomes:
-
Percentage change from baseline in vBMD of the spine and hip, assessed by QCT.
-
Changes in biochemical markers of bone turnover.
-
References
- 1. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Response of Ronacaleret Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological response to Ronacaleret Hydrochloride across different species, with a focus on its pharmacokinetic and pharmacodynamic profiles. Experimental data is presented to facilitate objective evaluation against alternative osteoporosis therapies.
Introduction to this compound
This compound (SB-751689) is a small molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1] By blocking the CaSR on the surface of the parathyroid gland, Ronacaleret induces a transient release of endogenous parathyroid hormone (PTH). This mechanism was investigated for its potential osteoanabolic effects in the treatment of osteoporosis.[1]
Mechanism of Action and Signaling Pathway
Ronacaleret acts as a negative allosteric modulator of the CaSR. The CaSR is a G-protein coupled receptor that, when activated by extracellular calcium, primarily signals through the Gq/11 and Gi/o pathways. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This signaling cascade ultimately inhibits the secretion of PTH.
By antagonizing the CaSR, Ronacaleret prevents this inhibitory signaling, resulting in a transient increase in PTH secretion. The intended therapeutic effect is to mimic the anabolic effects of intermittent PTH administration, which is known to stimulate bone formation.
Below is a diagram illustrating the CaSR signaling pathway and the point of intervention for Ronacaleret.
References
Ronacaleret Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronacaleret hydrochloride is a novel, orally administered antagonist of the calcium-sensing receptor (CaSR). By blocking this receptor on parathyroid cells, Ronacaleret stimulates the transient release of endogenous parathyroid hormone (PTH), a key regulator of calcium homeostasis and bone metabolism. This mechanism positioned Ronacaleret as a potential oral anabolic agent for conditions such as osteoporosis and fracture healing. This guide provides a meta-analysis of the available clinical trial data for Ronacaleret, comparing its performance against a placebo and other established therapies, namely teriparatide and alendronate.
Mechanism of Action: CaSR Antagonism and PTH Release
Ronacaleret functions by inhibiting the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor primarily located on the surface of parathyroid gland cells. Under normal physiological conditions, extracellular calcium ions bind to and activate the CaSR, which in turn initiates intracellular signaling cascades that suppress the secretion of PTH. Ronacaleret, as a CaSR antagonist, prevents this activation, leading to a temporary increase in PTH release[1][2][3][4][5]. This transient elevation in PTH is intended to stimulate bone formation over bone resorption, thereby producing an anabolic effect on the skeleton.
The signaling pathway is initiated by Ronacaleret's blockade of the CaSR, preventing the activation of G-proteins Gq/11 and Gi/o[2][3][4]. This inhibition circumvents the downstream activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium, as well as the suppression of cyclic AMP (cAMP)[1][4]. The net result is the uninhibited secretion of stored PTH from the parathyroid gland.
Clinical Trial Data in Postmenopausal Osteoporosis
A key Phase II, randomized, placebo-controlled, dose-ranging trial (NCT00471237) evaluated Ronacaleret in 569 postmenopausal women with low bone mineral density (BMD) over 12 months. The study included comparator arms of open-label teriparatide and blinded alendronate[6][7].
Quantitative Outcomes: Bone Mineral Density and Turnover Markers
The primary endpoint was the percentage change from baseline in lumbar spine BMD at 12 months. Ronacaleret demonstrated modest increases in lumbar spine BMD, which were significantly lower than those achieved with teriparatide or alendronate[6]. Furthermore, Ronacaleret was associated with small decreases in BMD at the hip, in contrast to the gains observed with the comparator drugs[6].
Biochemical markers of bone turnover showed an increase with Ronacaleret and teriparatide, indicative of increased bone remodeling, while alendronate decreased these markers[6]. The elevation in PTH levels with Ronacaleret was more prolonged compared to what has been reported with teriparatide, suggesting a state of mild hyperparathyroidism[6].
| Treatment Group | Mean Age (years) | Baseline Lumbar Spine BMD (g/cm²) | % Change in Lumbar Spine BMD at 12 Months | % Change in Total Hip BMD at 12 Months |
| Placebo | 63.3 | 0.83 | -0.6% | -1.1% |
| Ronacaleret 100mg | 63.1 | 0.83 | +0.3% | -1.2% |
| Ronacaleret 200mg | 63.5 | 0.82 | +1.6% | -0.6% |
| Ronacaleret 300mg | 62.8 | 0.83 | +1.4% | -0.8% |
| Ronacaleret 400mg | 63.2 | 0.82 | +1.5% | -0.9% |
| Alendronate 70mg/week | 63.4 | 0.82 | +4.5% | +2.7% |
| Teriparatide 20µ g/day | 64.0 | 0.81 | +9.1% | +2.7% |
| Data synthesized from Fitzpatrick et al., 2011[6][8]. |
| Biomarker | Ronacaleret (200-400mg) | Teriparatide | Alendronate |
| Bone-Specific Alkaline Phosphatase (BSAP) | Increased | Increased | Decreased |
| C-terminal telopeptide of type I collagen (CTX-1) | Increased | Increased | Decreased |
| Qualitative changes based on Fitzpatrick et al., 2011[9]. |
Clinical Trial Data in Fracture Healing
In a Phase II, randomized, double-blind, placebo-controlled trial (NCT00548496), the efficacy of Ronacaleret in accelerating the healing of distal radius fractures was investigated in 85 subjects[10].
Quantitative Outcomes: Fracture Healing Time
The study was terminated early for futility. There were no significant differences in the primary endpoint of time to radiographic fracture healing between the Ronacaleret and placebo groups[10]. Similarly, no significant benefits were observed in secondary outcomes such as cortical bridging, grip strength, pain, and swelling[10].
| Treatment Group | Number of Patients | Median Time to Radiographic Healing (days) |
| Placebo | 28 | 74 |
| Ronacaleret 200mg BID | 29 | 65 |
| Ronacaleret 400mg QD | 28 | 68 |
| Data from Fitzpatrick et al., 2011[10]. |
Experimental Protocols
Osteoporosis Study (NCT00471237)
-
Study Design: A randomized, placebo-controlled, dose-ranging trial with an open-label teriparatide arm and a blinded alendronate arm[6][9].
-
Participants: 569 postmenopausal women with low BMD (T-score ≤ -2.5, or ≤ -2.0 with a prevalent vertebral fracture)[9].
-
Interventions:
-
Assessments: BMD was measured by dual-energy x-ray absorptiometry (DXA) at the lumbar spine and hip at baseline and at months 6 and 12. Bone turnover markers were assessed at baseline and various time points throughout the study[6][9].
Fracture Healing Study (NCT00548496)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial[10].
-
Participants: 85 male and female subjects with a closed, unilateral, extra-articular fracture of the distal radius[10].
-
Interventions:
-
Assessments: Fracture healing was assessed by radiographs and quantitative computed tomography (CT). Clinical outcomes included grip strength, pain, swelling, and range of motion[10].
Conclusion
The clinical development of this compound as a treatment for osteoporosis and fracture healing did not demonstrate efficacy superior to existing therapies. In postmenopausal women with low bone mineral density, Ronacaleret produced only modest increases in lumbar spine BMD and was associated with bone loss at the hip, failing to match the anabolic effects of teriparatide or the anti-resorptive benefits of alendronate[6][7]. The prolonged PTH elevation observed with Ronacaleret may have contributed to these unfavorable skeletal effects, potentially inducing a state of mild hyperparathyroidism[6]. In the setting of acute fracture, Ronacaleret did not accelerate healing compared to placebo[10]. These findings led to the discontinuation of its clinical development for these indications. The trials, however, provide valuable data for the scientific community on the effects of CaSR antagonism and the nuances of PTH stimulation on bone metabolism.
References
- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 2. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]
- 4. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Ronacaleret, a calcium-sensing receptor antagonist, has no significant effect on radial fracture healing time: results of a randomized, double-blinded, placebo-controlled Phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ronacaleret and Other Calcium-Sensing Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Ronacaleret and other antagonists of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for the development of effective therapeutics targeting the CaSR for conditions such as osteoporosis.
Introduction to CaSR Antagonists
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium balance in the body.[1] Antagonists of the CaSR, also known as calcilytics, block the receptor's activity, leading to a transient increase in parathyroid hormone (PTH) secretion. This pulsatile release of PTH can stimulate bone formation, making CaSR antagonists a promising therapeutic strategy for osteoporosis.[1][2][3] This guide focuses on the pharmacokinetic properties of Ronacaleret and other investigational CaSR antagonists, providing a framework for comparison and future drug development.
Pharmacokinetic Profiles: A Comparative Analysis
The table below summarizes the available pharmacokinetic data for Ronacaleret and other notable CaSR antagonists. It is important to note that comprehensive human pharmacokinetic data for many of these investigational compounds is not publicly available.
| Parameter | Ronacaleret (SB-751689) | JTT-305 (MK-5442) | NPSP795 |
| Administration Route | Oral | Oral | Intravenous infusion in clinical studies |
| Half-life (t½) | 4-5 hours in postmenopausal women.[3] | Short-acting | Short in vivo half-life (optimized for transient PTH elevation).[4] |
| Bioavailability | Orally active.[2] | Orally bioavailable.[5] | Administered intravenously in clinical trials.[6][7] |
| Protein Binding | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Metabolism | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Excretion | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Key Findings | No accumulation after repeated dosing.[3] Prolonged PTH elevation compared to teriparatide.[1][8] | Elicits a dose-dependent, transient increase in PTH.[9] | Shown to increase plasma PTH levels in a concentration-dependent manner in individuals with Autosomal Dominant Hypocalcemia Type 1 (ADH1).[7] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of these specific CaSR antagonists are not extensively published. However, the following outlines general methodologies typically employed in preclinical and clinical pharmacokinetic research for small molecule drugs.
Pharmacokinetic Studies in Animals
-
Objective: To determine the basic pharmacokinetic profile, including bioavailability, clearance, volume of distribution, and half-life.
-
Methodology:
-
Animal Models: Commonly used species include rats, dogs, and non-human primates.[10][11][12]
-
Dosing: The compound is administered orally (gavage) and/or intravenously (bolus or infusion) at one or more dose levels.[13][14]
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters.
-
Human Pharmacokinetic Studies (Phase I Clinical Trials)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of the drug in humans.
-
Methodology:
-
Study Population: Typically conducted in healthy volunteers.
-
Study Design: Often a single ascending dose (SAD) and multiple ascending dose (MAD) design.
-
Dosing and Sample Collection: Similar to animal studies, with rigorous safety monitoring.
-
Data Analysis: Pharmacokinetic parameters are calculated and analyzed to determine dose-proportionality and potential for accumulation.
-
In Vitro Assays
-
Plasma Protein Binding:
-
Metabolic Stability:
-
Method: The drug is incubated with liver microsomes or hepatocytes, and the disappearance of the parent drug over time is monitored to assess its metabolic rate.
-
-
CYP450 Inhibition:
-
Method: The ability of the drug to inhibit the activity of specific cytochrome P450 enzymes is evaluated using probe substrates.
-
Signaling Pathways and Experimental Workflows
Calcium-Sensing Receptor (CaSR) Signaling Pathway
The CaSR is a Class C GPCR that, upon activation by extracellular calcium, initiates a signaling cascade through G-proteins Gq/11 and Gi/o. This leads to the inhibition of adenylyl cyclase, stimulation of phospholipase C, and ultimately, the suppression of PTH secretion. CaSR antagonists block this signaling, resulting in increased PTH release.
Caption: CaSR signaling pathway and the antagonistic action of Ronacaleret.
General Pharmacokinetic Experimental Workflow
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a new chemical entity (NCE).
References
- 1. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the effect of chronic administration of a calcium-sensing receptor antagonist, ronacaleret, on renal calcium excretion and serum calcium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A novel chemoreactive calcilytic for the potential treatment of autosomal dominant hypocalcemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Treatment of Autosomal Dominant Hypocalcemia Type 1 With the Calcilytic NPSP795 (SHP635) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JTT-305, an orally active calcium-sensing receptor antagonist, stimulates transient parathyroid hormone release and bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiopharmaceutical pharmacokinetics in animals: critical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Buprenorphine and Sustained-release Buprenorphine in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wvj.science-line.com [wvj.science-line.com]
- 13. A pilot study investigating plasma pharmacokinetics and tolerance of oral capecitabine in carcinoma-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. labcorp.com [labcorp.com]
Validation of Biomarkers for Ronacaleret Hydrochloride Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers used to validate the efficacy of Ronacaleret Hydrochloride, a calcium-sensing receptor (CaSR) antagonist. Data is presented in a structured format to facilitate objective comparison with alternative osteoporosis therapies, namely Teriparatide and Alendronate. Detailed experimental methodologies for key biomarker assays are also provided.
Introduction to this compound
This compound is an orally active, small molecule antagonist of the calcium-sensing receptor (CaSR).[1][2] Its primary mechanism of action involves blocking the CaSR on the surface of the parathyroid gland. This antagonism leads to a transient increase in the secretion of endogenous parathyroid hormone (PTH).[1][3] The pulsatile release of PTH is believed to stimulate bone formation, making Ronacaleret a potential anabolic agent for the treatment of conditions like osteoporosis.[4][5][6] Clinical trials have investigated its efficacy in postmenopausal women with low bone mineral density and in patients with fractures.[3][4][5][7]
Signaling Pathway of this compound
This compound exerts its effect by interrupting the normal signaling cascade of the Calcium-Sensing Receptor.
Biomarkers for Efficacy Validation
The clinical development of this compound has utilized a panel of biomarkers to assess its pharmacodynamic effects and therapeutic efficacy. These markers primarily reflect changes in bone turnover and mineral metabolism.
Key Biomarkers:
-
Parathyroid Hormone (PTH): As the direct target of Ronacaleret's mechanism, PTH levels are a primary pharmacodynamic biomarker. Both intact PTH (iPTH) and whole PTH have been measured.
-
Bone Formation Markers:
-
Osteocalcin (OC): A protein produced by osteoblasts, indicative of bone formation.
-
Bone-Specific Alkaline Phosphatase (BSAP): An enzyme specifically produced by osteoblasts during bone formation.
-
Procollagen Type I N-terminal Propeptide (PINP): A precursor of type I collagen, the main protein in bone matrix, reflecting the rate of new bone formation.
-
-
Bone Resorption Markers: Although less emphasized in the context of an anabolic agent, markers like C-terminal telopeptide of type I collagen (CTX) are often measured to understand the net effect on bone remodeling.
-
Serum and Urine Calcium: Changes in PTH levels directly impact calcium homeostasis, making serum and urinary calcium important safety and efficacy biomarkers.
-
Bone Mineral Density (BMD): The ultimate measure of a drug's effect on bone mass, typically assessed by dual-energy X-ray absorptiometry (DXA) or quantitative computed tomography (QCT).
Comparative Efficacy Data
Clinical trials have compared the effects of this compound with placebo and other established osteoporosis treatments like Teriparatide (a recombinant PTH) and Alendronate (a bisphosphonate).
Table 1: Comparison of Effects on Bone Turnover Markers and BMD (12-Month Data)
| Biomarker/Parameter | This compound (100-400 mg/day) | Teriparatide (20 µ g/day , s.c.) | Alendronate (70 mg/week) | Placebo |
| Lumbar Spine BMD (% change) | 0.3% to 1.6%[7] | 9.1%[7] | 4.5%[7] | - |
| Total Hip BMD (% change) | Small decreases[7] | Increases[7] | Increases[7] | - |
| Bone Turnover Markers | Increased[7] | Increased[7] | Decreased[7] | - |
| PTH Levels | Prolonged elevation[7] | Transient elevation | No direct effect | No significant change |
Table 2: Effects of Ronacaleret on Fracture Healing (12-Week Data)
| Parameter | Ronacaleret (200 mg BID / 400 mg QD) | Placebo |
| Time to Radiographic Fracture Healing (days) | 65 - 68[4] | 74[4] |
| Markers of Bone Formation | Increased[4] | No significant change |
| Serum PTH and Calcium | Increased[4] | No significant change |
Experimental Protocols
Detailed methodologies for the key biomarker assays are outlined below. It is important to note that specific reagents and instrumentation may vary between laboratories and clinical trial sites.
General Experimental Workflow
Intact Parathyroid Hormone (iPTH) Immunoassay
-
Principle: A two-site sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA) is commonly used. One antibody captures the PTH molecule, and a second, enzyme-labeled antibody detects a different epitope on the molecule.
-
Sample Type: Serum or EDTA plasma.
-
Procedure Outline:
-
Patient samples, calibrators, and controls are added to microplate wells coated with a capture antibody specific for PTH.
-
An enzyme-conjugated detection antibody is added, forming a "sandwich" complex.
-
The plate is washed to remove unbound reagents.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
The signal intensity is measured using a microplate reader and is directly proportional to the concentration of iPTH in the sample.
-
-
Quality Control: Commercially available control materials with known iPTH concentrations should be run with each assay to ensure accuracy and precision.
Bone Formation Marker Assays (Osteocalcin, BSAP, PINP)
-
Principle: Competitive or sandwich ELISAs are the standard methods for these markers.
-
Sample Type: Serum.
-
Procedure Outline (Sandwich ELISA):
-
Microplate wells are coated with a capture antibody specific to the target biomarker (e.g., osteocalcin).
-
Patient serum, standards, and controls are added to the wells.
-
A second, enzyme-labeled detection antibody is added.
-
After incubation and washing steps, a substrate is added to generate a signal.
-
The signal is read on a microplate reader, and the concentration is determined from a standard curve.
-
-
Procedure Outline (Competitive ELISA):
-
Microplate wells are coated with the target biomarker.
-
Patient serum is mixed with a fixed amount of enzyme-labeled antibody and added to the wells.
-
The biomarker in the patient's serum competes with the coated biomarker for antibody binding.
-
After washing, a substrate is added. The signal intensity is inversely proportional to the concentration of the biomarker in the sample.
-
-
Quality Control: Manufacturer-provided or in-house validated controls should be included in each run.
Serum and Urine Calcium Measurement
-
Principle: Colorimetric assays or ion-selective electrode (ISE) methods are typically used.
-
Sample Type: Serum or 24-hour urine collection.
-
Procedure Outline (Colorimetric Assay):
-
Calcium in the sample reacts with a chromogenic agent (e.g., o-cresolphthalein complexone) in an alkaline solution to form a colored complex.
-
The intensity of the color is measured spectrophotometrically and is proportional to the calcium concentration.
-
-
Procedure Outline (ISE):
-
An ion-selective electrode specifically designed for calcium measures the potential difference between the sample and a reference electrode.
-
This potential difference is related to the concentration of free calcium ions in the sample.
-
-
Quality Control: Calibrators and controls with certified calcium concentrations are used to ensure the accuracy of the measurements.
Bone Mineral Density (BMD) Measurement
-
Dual-Energy X-ray Absorptiometry (DXA):
-
Principle: Two X-ray beams with different energy levels are aimed at the patient's bones. The differential absorption of the X-rays by bone and soft tissue is used to calculate bone mineral content and density.
-
Procedure: The patient lies on a table while a scanning arm passes over the area of interest (typically the lumbar spine and hip).
-
Quality Control: The instrument is calibrated daily using a phantom with known density.
-
-
Quantitative Computed Tomography (QCT):
-
Principle: A standard CT scanner is used to acquire images of the spine or hip. A calibration phantom with materials of known density is scanned simultaneously with the patient.
-
Procedure: The patient lies on the CT scanner table. Software is used to analyze the CT images and calculate volumetric bone density.
-
Quality Control: Regular calibration with the phantom is essential for accurate results.
-
Conclusion
The validation of biomarkers for this compound efficacy has centered on its known mechanism of action, focusing on the transient stimulation of PTH and the subsequent effects on bone turnover and mineral metabolism. While Ronacaleret demonstrated clear pharmacodynamic effects on these biomarkers, its clinical efficacy in terms of significant improvements in BMD and fracture healing has been less pronounced compared to established therapies like Teriparatide. This comparative guide highlights the importance of a multi-faceted biomarker approach in drug development, encompassing pharmacodynamic, efficacy, and safety endpoints. The provided experimental protocols offer a foundational understanding of the methodologies employed in the assessment of these critical biomarkers.
References
- 1. Urine Calcium Level Tests: Purpose, Procedure, and Results [healthline.com]
- 2. sceti.co.jp [sceti.co.jp]
- 3. Quantitative computed tomography - Wikipedia [en.wikipedia.org]
- 4. Quantitative computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. NY Imaging [nyimaging.com]
- 7. radiopaedia.org [radiopaedia.org]
Ronacaleret's Anabolic Promise Falls Short of PTH Injections for Osteoporosis
A comparative analysis of ronacaleret and intermittent parathyroid hormone (PTH) injections reveals that despite a shared mechanism of stimulating PTH, the duration of hormone elevation is a critical determinant of anabolic efficacy in treating osteoporosis. While ronacaleret, an oral calcium-sensing receptor (CaSR) antagonist, demonstrated modest gains in spinal bone density, it failed to match the robust, systemic bone-building effects of injectable PTH analogs like teriparatide. Furthermore, ronacaleret's prolonged PTH stimulation led to bone loss at cortical sites, a detrimental effect not observed with the intermittent action of PTH injections.
Ronacaleret was developed as an oral alternative to daily PTH injections, aiming to treat osteoporosis by stimulating the body's own production of parathyroid hormone.[1][2] It functions by antagonizing the calcium-sensing receptor on the parathyroid gland, which tricks the gland into releasing PTH.[3][4] In contrast, treatments like teriparatide are direct injections of a recombinant form of PTH (the active 1-34 amino acid fragment).[5][6] Both approaches aim to leverage the anabolic properties of PTH to increase bone mass.
However, clinical trials demonstrated a stark difference in their effectiveness. The key distinction lies in the pharmacokinetic profiles they produce. Daily subcutaneous injections of teriparatide lead to a transient, intermittent spike in circulating PTH levels.[7][8] This pulsatile signal preferentially stimulates osteoblasts (bone-forming cells) over osteoclasts (bone-resorbing cells), resulting in a net anabolic effect and significant increases in bone mineral density (BMD) at both the spine and hip.[5][7]
Conversely, oral administration of ronacaleret resulted in a prolonged elevation of endogenous PTH.[1][9] This sustained increase mimics a state of mild hyperparathyroidism, a condition known to be detrimental to skeletal health.[1][10] While this prolonged stimulation did increase bone turnover markers and lead to slight increases in trabecular bone density, such as in the lumbar spine, it was counteracted by bone loss at sites rich in cortical bone, like the hip.[1][9][10]
Comparative Efficacy: Bone Mineral Density
Quantitative data from a key 12-month clinical trial involving postmenopausal women with low bone density highlights the superior efficacy of teriparatide injections.
| Treatment Group | Mean % Change in Lumbar Spine BMD | Mean % Change in Total Hip BMD |
| Teriparatide (20 µ g/day ) | +9.1% | Increase |
| Ronacaleret (100 mg/day) | +0.3% | Decrease |
| Ronacaleret (200 mg/day) | +1.1% | Decrease |
| Ronacaleret (300 mg/day) | +1.6% | Decrease |
| Ronacaleret (400 mg/day) | +1.4% | Decrease |
| Alendronate (70 mg/week) | +4.5% | Increase |
Data sourced from a randomized, placebo-controlled trial in postmenopausal women with low BMD.[1]
As the data indicates, ronacaleret produced only marginal increases in lumbar spine BMD, which were significantly lower than those achieved with both teriparatide and the anti-resorptive agent alendronate.[1] Critically, ronacaleret was associated with a decrease in BMD at the hip, a site of significant fracture risk.[1]
Further analysis using quantitative computed tomography (QCT) confirmed these findings, showing that while ronacaleret did increase volumetric BMD (vBMD) in the trabecular bone of the spine, these gains were at least two-fold lower than with teriparatide.[9][10] The same study observed small decreases in integral vBMD at the proximal femur with ronacaleret, contrasting with the gains seen in the teriparatide and alendronate groups.[9][10]
Experimental Protocols
The primary data comparing ronacaleret and teriparatide comes from a randomized, placebo-controlled, dose-ranging clinical trial (NCT00471237).
-
Objective: To compare the effects of various doses of ronacaleret with teriparatide, alendronate, and placebo on BMD and bone turnover markers.[1]
-
Participants: 569 postmenopausal women with low bone mineral density.[1]
-
Interventions:
-
Duration: 12 months.[1]
-
Primary Outcome Measure: The percentage change from baseline in lumbar spine BMD at 12 months, assessed by dual-energy X-ray absorptiometry (DXA).[1]
-
Secondary Outcome Measures: Changes in BMD at the hip and bone turnover markers in blood and urine. A substudy involving 314 women also assessed volumetric BMD by QCT.[9]
Signaling Pathways and Mechanism of Differential Effects
The divergent outcomes of ronacaleret and PTH injections stem from how they engage the PTH signaling pathway.
Ronacaleret: Indirect, Prolonged PTH Stimulation
Ronacaleret acts on the parathyroid gland. By blocking the Calcium-Sensing Receptor (CaSR), it simulates low blood calcium, leading to the sustained release of endogenous PTH.
Caption: Ronacaleret's indirect and prolonged PTH stimulation pathway.
PTH Injections: Direct, Intermittent Receptor Activation
Teriparatide injections provide a bolus of the PTH analog directly into the bloodstream, which binds to the PTH Receptor 1 (PTH1R) on bone cells, causing a short-lived, powerful anabolic signal.
Caption: Teriparatide's direct and intermittent anabolic signaling pathway.
References
- 1. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ronacaleret | C25H31F2NO4 | CID 10345214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Teriparatide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 7. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ronacaleret, a calcium-sensing receptor antagonist, increases trabecular but not cortical bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Mechanism and efficacy of parathyroid hormone in osteoporosis | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Ronacaleret Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Ronacaleret Hydrochloride, a calcium-sensing receptor (CaSR) antagonist. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This compound is classified as hazardous to the aquatic environment with long-lasting effects; therefore, conventional disposal methods are inappropriate.
Hazard and Exposure Minimization
Before handling this compound, it is imperative to be aware of its hazard classification and take necessary precautions to minimize exposure.
| Hazard Classification | GHS Code | Description |
| Hazardous to the aquatic environment, long-term hazard | H412 | Harmful to aquatic life with long lasting effects[1] |
| Precautionary Statement | P273 | Avoid release to the environment[1] |
| Precautionary Statement | P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations[1] |
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn when handling this compound in any form (solid or in solution).
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Experimental Protocol: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, contaminated pipette tips, gloves) and unused or expired solid compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warning "Harmful to Aquatic Life."
-
Aqueous Waste: All aqueous solutions containing this compound must be collected in a separate, designated hazardous waste container for aqueous chemical waste. Do not mix with organic solvent waste. The container must be properly labeled as described above.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent its release into the aquatic environment.[1]
-
Container Management: Keep waste containers securely closed except when adding waste. Store the containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate from the first rinse must be collected and disposed of as hazardous waste. Subsequent rinsate may be disposed of according to institutional guidelines. After rinsing, the container labels should be defaced or removed before disposal as non-hazardous waste.
Disposal Logistics:
-
Waste Pickup: Once the hazardous waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately, documenting the transfer of the waste to the disposal facility.
Signaling Pathway of this compound
This compound is an antagonist of the Calcium-Sensing Receptor (CaSR). The following diagram illustrates the CaSR signaling pathway and the inhibitory action of this compound.
Mechanism of Action: this compound works by antagonizing the calcium-sensing receptors on the surface of the parathyroid gland. This action blocks the normal signaling cascade that is triggered by extracellular calcium, leading to a transient release of parathyroid hormone (PTH).[1] This mechanism has been investigated for its potential to increase bone mass in conditions like osteoporosis.
References
Essential Safety and Handling Guidance for Ronacaleret Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Ronacaleret Hydrochloride. Given that this compound is a potent, orally active calcium-sensing receptor (CaSR) antagonist, it is crucial to handle this compound with appropriate precautions to mitigate occupational exposure and ensure laboratory safety. In the absence of a specific Safety Data Sheet (SDS), the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs).[1][2][3][4][5]
Risk Assessment and Hazard Communication
A thorough risk assessment is paramount before commencing any work with this compound.[6][7][8] This process should identify potential hazards, evaluate risks, and establish appropriate control measures.[6][7][8] All personnel handling the compound must be trained on its potential hazards and the established safety procedures.[5][9][10]
GHS Classification: While a comprehensive SDS is not available, public data indicates that Ronacaleret is classified as H412: Harmful to aquatic life with long lasting effects . This necessitates careful disposal procedures to prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[11] The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-permeability gown or lab coat- Double gloves (nitrile or neoprene)- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Disposable, low-permeability gown or lab coat- Double gloves (nitrile or neoprene)- Chemical splash goggles or a face shield |
| General Laboratory Operations | - Lab coat- Single pair of gloves (nitrile or neoprene)- Safety glasses |
Note: The specific type of PPE, such as glove material, should be chosen based on the solvents being used. Always consult solvent-specific SDS for compatibility information.[5]
Engineering Controls
Engineering controls should be the primary means of exposure reduction.[10]
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation of airborne particles.[12]
-
Containment: For procedures with a higher risk of aerosol generation, consider using containment solutions like glove bags or isolators.
Handling Procedures
Adherence to standard operating procedures (SOPs) is essential for safe handling.
Workflow for Safe Handling of this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of investigational drug waste is crucial to prevent environmental contamination and ensure regulatory compliance.[13][14][15][16][17]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Dispose of through a licensed hazardous waste vendor. |
| Contaminated Labware (vials, pipette tips, etc.) | - Place in a designated hazardous waste container.- Do not dispose of in regular trash. |
| Contaminated PPE | - Place in a sealed bag and dispose of as hazardous waste. |
| Aqueous Solutions | - Due to its aquatic toxicity, do not pour down the drain.- Collect in a designated, labeled hazardous waste container for liquids. |
Logical Flow for Waste Disposal:
Caption: Decision tree for the proper disposal of this compound waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize their risk of exposure and handle this compound in a safe and responsible manner. Always refer to your institution's specific safety guidelines and procedures.
References
- 1. Pharmaceutical PPE [respirex.com]
- 2. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 3. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. acs.org [acs.org]
- 8. Risk Assessment - Health and Safety Authority [hsa.ie]
- 9. agnopharma.com [agnopharma.com]
- 10. pharmtech.com [pharmtech.com]
- 11. safetyware.com [safetyware.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. research.cuanschutz.edu [research.cuanschutz.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 16. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 17. theaspd.com [theaspd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
